Xmd17-109
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBGRTMNFNMINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Xmd17-109: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd17-109 is a potent and specific small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). It also exhibits inhibitory activity against the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). While effectively inhibiting the kinase activity of ERK5, this compound paradoxically promotes the nuclear translocation and transcriptional activity of ERK5's C-terminal transactivation domain (TAD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary, secondary, and off-target activities. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition and Paradoxical Activation
This compound primarily functions as an ATP-competitive inhibitor of the ERK5 kinase domain.[1] However, its biological effects are complex, involving a secondary target and a paradoxical activation mechanism that are critical to understanding its cellular impact.
1.1. Primary Target: ERK5 Kinase Inhibition
This compound binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition has been demonstrated in biochemical assays with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1]
1.2. Secondary Target: LRRK2[G2019S] Inhibition
In addition to ERK5, this compound inhibits the kinase activity of the G2019S mutant of LRRK2, a protein implicated in Parkinson's disease.[1]
1.3. Off-Target Activity: BRD4 Inhibition
This compound, being a derivative of the XMD8-92 series, has been reported to have off-target effects on the bromodomain-containing protein BRD4, an epigenetic reader involved in transcriptional regulation.[2]
1.4. Paradoxical ERK5 Activation
A key feature of this compound's mechanism is the paradoxical activation of ERK5's transcriptional function. Binding of this compound to the ERK5 kinase domain induces a conformational change that exposes the C-terminal nuclear localization signal (NLS). This leads to the translocation of ERK5 to the nucleus and subsequent activation of its transcriptional activation domain (TAD), independent of its kinase activity.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Target/Activity | Assay Type | Value | Cell Line/System | Reference |
| ERK5 | Biochemical IC50 | 162 nM | - | [1] |
| ERK5 Autophosphorylation | Cellular EC50 | 90 nM | - | [1] |
| AP-1 Transcriptional Activity | Cellular EC50 | 4.2 µM | - | [1] |
| LRRK2[G2019S] | Biochemical IC50 | 339 nM | - | [1] |
| Cell Viability (ccRCC) | Cellular IC50 | 1.3 µM | A498 | [3] |
Signaling Pathways
3.1. MEK5-ERK5 Signaling Pathway
The canonical MEK5-ERK5 signaling pathway is initiated by upstream stimuli such as growth factors and stress, leading to the activation of MEKK2/3, which in turn phosphorylates and activates MEK5. Activated MEK5 then phosphorylates ERK5, leading to its activation and subsequent phosphorylation of downstream targets.
Caption: The canonical MEK5-ERK5 signaling cascade.
3.2. This compound Mechanism of Action
This compound inhibits the kinase activity of ERK5 but promotes its nuclear translocation and transcriptional activity.
Caption: Dual mechanism of this compound on ERK5.
Experimental Protocols
4.1. In Vitro ERK5 Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 of this compound against ERK5.
-
Reagents:
-
Recombinant active ERK5 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound serial dilutions
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ERK5, and MBP.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression.
-
Caption: Workflow for the in vitro ERK5 kinase assay.
4.2. Cellular ERK5 Autophosphorylation Assay
This protocol assesses the ability of this compound to inhibit ERK5 autophosphorylation in cells.
-
Reagents:
-
HCT116 or other suitable cells
-
Complete culture medium
-
Sorbitol or other stress-inducing agent
-
This compound serial dilutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ERK5 (detects mobility shift), anti-total ERK5
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate cells with sorbitol (e.g., 400 mM for 30 minutes) to induce ERK5 activation and autophosphorylation.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against total ERK5. The autophosphorylated, active form of ERK5 will show a characteristic mobility shift (slower migration).
-
Quantify the intensity of the shifted and unshifted bands to determine the EC50 of this compound for inhibiting autophosphorylation.
-
4.3. AP-1 Luciferase Reporter Assay
This assay measures the effect of this compound on ERK5-mediated AP-1 transcriptional activity.
-
Reagents:
-
HEK293T or other suitable cells
-
AP-1 luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound serial dilutions
-
Dual-luciferase assay system
-
-
Procedure:
-
Co-transfect cells with the AP-1 luciferase reporter and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with serial dilutions of this compound or DMSO.
-
Stimulate the cells with an appropriate agonist (e.g., PMA) to activate the ERK5 pathway.
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the percentage of inhibition of AP-1 activity and determine the EC50 value.
-
4.4. Immunofluorescence for ERK5 Nuclear Translocation
This protocol visualizes the effect of this compound on the subcellular localization of ERK5.
-
Reagents:
-
HeLa or other suitable cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ERK5
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-ERK5 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Analyze the images to quantify the nuclear-to-cytoplasmic ratio of ERK5 fluorescence intensity.
-
Conclusion
This compound is a valuable research tool for studying the complex biology of ERK5. Its dual mechanism of kinase inhibition and paradoxical transcriptional activation necessitates careful experimental design and interpretation of results. The data and protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the ERK5 signaling pathway.
References
The Dual-Faceted Role of Xmd17-109: A Technical Guide to a Novel ERK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd17-109 has emerged as a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key player in cellular signaling pathways implicated in cancer and inflammation. This technical guide provides an in-depth analysis of this compound, focusing on its primary molecular target, mechanism of action, and the intriguing phenomenon of paradoxical transcriptional activation. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development of ERK5-targeted therapies.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling cascade is a three-tiered pathway involving MEKK2/3 and MEK5, which ultimately activates ERK5 through phosphorylation. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD), enabling it to directly regulate gene expression. This pathway is activated by various stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been linked to various cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the kinase activity of ERK5.
Primary Target and Mechanism of Action
The primary molecular target of this compound is Extracellular signal-regulated kinase 5 (ERK5) .[1] this compound acts as a potent inhibitor of the kinase activity of ERK5.[1]
However, a critical aspect of this compound's mechanism of action is its ability to induce a paradoxical activation of ERK5's transcriptional activity .[2][3][4][5] This occurs because the binding of this compound to the ERK5 kinase domain is believed to cause a conformational change. This change exposes the C-terminal Nuclear Localization Signal (NLS), leading to the translocation of ERK5 into the nucleus and subsequent activation of its transcriptional activation domain (TAD).[3][4][5] This dual functionality—inhibiting kinase activity while promoting transcriptional activity—is a crucial consideration for researchers utilizing this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations against its primary target and notable off-targets.
| Target | Assay Type | Value | Cell Line/Conditions | Reference |
| ERK5 | Biochemical IC50 | 162 nM (0.162 µM) | [1] | |
| ERK5 Autophosphorylation | Cellular EC50 | 90 nM (0.09 µM) | HeLa cells | [6][7] |
| AP-1 Transcriptional Activity | Cellular EC50 | 4.2 µM | HEK293 cells | [1] |
| Cell Viability (ccRCC) | Cellular IC50 | 1.3 µM | A498 cells | [8] |
| LRRK2[G2019S] (off-target) | Biochemical IC50 | 339 nM (0.339 µM) | [1] | |
| BRD4 (off-target) | This compound shares off-target activity against BRD4 with the related compound XMD8-92. | [3] |
Signaling Pathways
The canonical ERK5 signaling pathway is initiated by upstream kinases MEKK2 and MEKK3, which phosphorylate and activate MEK5. MEK5, in turn, dually phosphorylates ERK5 on Threonine 219 and Tyrosine 221 within the activation loop, leading to the activation of its kinase domain. Activated ERK5 can then phosphorylate various downstream substrates.
The paradoxical activation by this compound introduces a non-canonical branch to this pathway. By binding to the kinase domain, this compound, despite inhibiting kinase activity, induces a conformational change that promotes ERK5's nuclear translocation and transcriptional functions.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., A498 human clear cell renal cell carcinoma cells)
-
96-well cell culture plates
-
Complete growth medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
MEF2C Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on ERK5-mediated transcriptional activity, specifically through the transcription factor MEF2C.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids: MEF2C-luciferase reporter, a constitutively active Renilla luciferase control plasmid (for normalization), and an ERK5 expression vector.
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the MEF2C-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the ERK5 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
ERK5 Autophosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK5 (p-ERK5) to assess the inhibitory effect of this compound on its kinase activity.
Materials:
-
HeLa cells (or other responsive cell line)
-
Serum-free medium
-
Epidermal Growth Factor (EGF) or other ERK5 activator
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HeLa cells and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an ERK5 activator (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK5 antibody for loading control.
Conclusion
This compound is a valuable chemical probe for studying the multifaceted roles of ERK5. Its potent inhibition of ERK5 kinase activity, coupled with its paradoxical activation of ERK5's transcriptional function, presents both opportunities and challenges for its therapeutic application. A thorough understanding of its dual mechanism of action, as outlined in this guide, is essential for the accurate interpretation of experimental results and the design of future studies targeting the ERK5 signaling pathway. The provided protocols and data serve as a foundational resource for researchers dedicated to advancing our knowledge of ERK5 biology and its implications in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. interpriseusa.com [interpriseusa.com]
- 7. This compound | ERK | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
Xmd17-109: A Technical Guide to its Role as an ERK5 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd17-109 is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK5 is implicated in various cellular processes critical to cancer progression, including proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects in cancer models, and relevant experimental data and protocols. The information presented is intended to support further research and development of ERK5-targeted therapies in oncology.
Introduction to this compound and the ERK5 Signaling Pathway
This compound is a chemical probe widely utilized in cancer research to investigate the biological functions of ERK5. It acts as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing its catalytic activity. The ERK5 signaling pathway is a crucial regulator of cellular responses to various extracellular stimuli, including growth factors and stress. Dysregulation of this pathway has been linked to the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.
The canonical ERK5 signaling cascade is initiated by the activation of Mitogen-activated protein kinase kinase 5 (MEK5) by upstream kinases such as MEKK2/3. Activated MEK5 then phosphorylates and activates ERK5. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). Upon activation, ERK5 translocates to the nucleus, where it phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, leading to the expression of genes that promote cell proliferation and survival.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (ERK5) | 162 nM | Biochemical Assay | [1] |
| EC₅₀ (ERK5 Autophosphorylation) | 90 ± 30 nM | Cellular Assay | [1] |
| EC₅₀ (AP1 Transcriptional Activity) | 4.2 µM | Cellular Assay | [1] |
| IC₅₀ (LRRK2[G2019S]) | 339 nM | Biochemical Assay | [1] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| A498 | Clear Cell Renal Cell Carcinoma | Increased Apoptosis | Not specified | [2] |
| A498 | Clear Cell Renal Cell Carcinoma | IC₅₀ = 1.3 µM | MTS Assay | [2] |
| HCT116 | Colorectal Carcinoma | Used in combination with 5-FU | 2 µM | [1] |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects by inhibiting the kinase activity of ERK5. However, recent studies have revealed a more complex mechanism of action, including a "paradoxical activation" of ERK5's transcriptional activity.
Canonical ERK5 Signaling Pathway
The following diagram illustrates the canonical activation of the ERK5 signaling pathway.
Paradoxical Activation by this compound
Interestingly, while this compound inhibits the kinase activity of ERK5, it can paradoxically promote the nuclear localization and transcriptional activity of ERK5.[3] This is thought to occur because inhibitor binding induces a conformational change in ERK5 that exposes its nuclear localization signal and transcriptional activation domain.[3] This highlights the importance of carefully interpreting results obtained using this inhibitor and considering both kinase-dependent and -independent functions of ERK5.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTS) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cancer cell line of interest (e.g., A498)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Flow Cytometry)
This protocol is used to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion and Future Directions
This compound is an invaluable tool for probing the role of ERK5 in cancer biology. The available data demonstrate its ability to inhibit ERK5 kinase activity and induce apoptosis in certain cancer cell lines. However, the discovery of its paradoxical effect on ERK5's transcriptional activity underscores the complexity of targeting this kinase. Future research should focus on elucidating the downstream consequences of both the kinase-inhibitory and paradoxical activating functions of this compound in different cancer contexts. Furthermore, the development of novel ERK5 inhibitors that do not exhibit this paradoxical effect may hold greater therapeutic promise. The continued investigation of this compound and the ERK5 pathway will undoubtedly contribute to a deeper understanding of cancer biology and the development of more effective targeted therapies.
References
The Dual-Edged Sword: A Technical Guide to the Biological Functions of ERK5 Inhibition by XMD17-109
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is implicated in a multitude of cellular processes, including proliferation, survival, and differentiation, and its dysregulation is linked to various pathologies, most notably cancer. XMD17-109 has emerged as a potent and selective small-molecule inhibitor of ERK5's kinase activity, serving as an invaluable tool for dissecting its biological roles. However, its mechanism of action is complex, featuring a paradoxical activation of ERK5's transcriptional functions, which necessitates a nuanced interpretation of experimental outcomes. This technical guide provides an in-depth analysis of this compound, summarizing its biochemical and cellular effects, presenting detailed experimental protocols for its study, and visualizing the intricate signaling pathways it modulates.
The ERK5 Signaling Pathway: A Brief Overview
The ERK5 pathway is a tiered kinase cascade typically activated by growth factors and cellular stress.[1] The canonical activation sequence involves Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3) phosphorylating and activating MEK5, which in turn dually phosphorylates a TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5.[2] Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal (NLS) and a potent transcriptional transactivation domain (TAD).[1][3] This dual functionality allows ERK5 to not only phosphorylate cytoplasmic and nuclear substrates but also to directly co-activate transcription factors, such as myocyte enhancer factor 2 (MEF2) family members, c-Myc, and c-Fos.[4][5] This pathway plays a crucial role in driving cell proliferation, resisting cell death, and promoting metastasis in various cancers.[6][7]
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Downstream Signaling Effects of Xmd17-109
This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, a potent and specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK1). This document details the mechanism of action, downstream molecular consequences, and cellular effects of this compound, supported by quantitative data and experimental methodologies.
Introduction to this compound
This compound is a small molecule inhibitor targeting the kinase activity of ERK5.[1][2] It is a crucial tool for studying the physiological and pathological roles of the ERK5 signaling pathway, which is implicated in various cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is activated by a range of extracellular stimuli, including growth factors and stress signals.[3]
Mechanism of Action
This compound functions by binding to the ATP-binding site of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3] However, a critical and paradoxical effect of this compound and similar ERK5 inhibitors has been identified. While it inhibits the kinase activity of ERK5, it can lead to a conformational change in the kinase domain that exposes the C-terminal nuclear localization signal (NLS). This exposure promotes the translocation of ERK5 to the nucleus and paradoxically activates its transcriptional transactivation domain (TAD).[2] This dual effect—kinase inhibition and transcriptional activation—is a crucial consideration in the interpretation of experimental results.
Signaling Pathway Diagram
Caption: The ERK5 signaling pathway and the dual-action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ERK5) | 162 nM | Biochemical Assay | [1] |
| EC50 (ERK5 Autophosphorylation) | 90 ± 30 nM | Cellular Assay | [1] |
| IC50 (LRRK2[G2019S]) | 339 nM | Biochemical Assay | [1] |
| EC50 (AP-1 Transcriptional Activity) | 4.2 µM | Cellular Assay | [1] |
| IC50 (A498 cells) | 1.3 µM | MTS Assay | [5] |
Downstream Signaling Effects
Effects on Transcription Factors
The primary downstream effectors of ERK5 are transcription factors that regulate gene expression.
-
MEF2 Family: Myocyte Enhancer Factor 2 (MEF2) transcription factors are well-validated substrates of ERK5.[2][4] Upon translocation to the nucleus, activated ERK5 phosphorylates and activates MEF2, leading to the expression of genes involved in cell survival and proliferation.[4]
-
AP-1: Activator protein 1 (AP-1) is another transcription factor complex regulated by the ERK5 pathway.[2] this compound has been shown to inhibit ERK5-mediated AP-1 transcriptional activity.[1]
Cellular Effects
The modulation of the ERK5 pathway by this compound results in significant cellular consequences.
-
Apoptosis: Inhibition of ERK5 by this compound has been shown to induce apoptosis in various cancer cell lines.[5][6] This is often characterized by an increase in cleaved PARP and caspase-3/7 activity.[5]
-
Cell Cycle: this compound treatment can lead to an increase in the sub-G1 population in cell cycle analysis, indicative of apoptotic cells.[5] Furthermore, ERK5 inhibition can enhance the expression of cyclin-dependent kinase inhibitors like p21.[5]
-
Sensitization to Chemotherapy: this compound has been demonstrated to enhance the sensitivity of colon cancer cells to 5-fluorouracil (5-FU) in a p53-dependent manner.[4][6]
-
Immune Modulation: The ERK5 pathway is involved in regulating the secretion of cytokines such as IL-6, suggesting a role for this compound in modulating tumor-induced immune suppression.[7]
Experimental Protocols
Cell Viability and Apoptosis Assays
Objective: To determine the effect of this compound on cell viability and apoptosis.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116 or A498) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[6]
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 24 to 48 hours.
-
Cell Viability (MTS Assay): Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis (Caspase-3/7 Activity): Add a luminogenic caspase-3/7 substrate to each well and incubate at room temperature for 1 hour. Measure luminescence with a plate reader.[6]
-
Apoptosis (Annexin V/7-AAD Staining): Harvest cells and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.[6]
Western Blotting for Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK5 and its downstream targets.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK5, total ERK5, phospho-MEF2, or other targets overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of this compound.
Off-Target Effects and Other Considerations
It is important to note that while this compound is a specific inhibitor of ERK5, it has been shown to have off-target effects on other proteins, including:
-
LRRK2: this compound also inhibits Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 339 nM.[1]
-
BRD4: Early ERK5 inhibitors were found to have off-target effects on the bromodomain-containing protein 4 (BRD4), an epigenetic reader.[2] While newer generations of inhibitors have been engineered to reduce this activity, it remains a potential consideration.
The paradoxical activation of ERK5 transcriptional activity by this compound necessitates careful experimental design.[2] It is recommended to use complementary approaches, such as genetic knockdown of ERK5, to validate findings and distinguish between kinase-dependent and kinase-independent functions of ERK5.[2]
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of the ERK5 signaling pathway. Its potent inhibition of ERK5 kinase activity provides a powerful tool to investigate the downstream consequences of this pathway in health and disease. However, researchers must be mindful of its paradoxical effect on ERK5 transcriptional activity and potential off-target interactions. A thorough understanding of these nuances is essential for the accurate interpretation of experimental data and the successful development of therapeutic strategies targeting the ERK5 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. ERK5 modulates IL-6 secretion and contributes to tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Xmd17-109: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmd17-109, also known as ERK5-IN-1, is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is distinct from the well-characterized ERK1/2 pathway and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary target and known off-targets. It also includes detailed experimental methodologies and visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Data Presentation: Quantitative Selectivity Profile of this compound
The following table summarizes the known inhibitory activities of this compound against its primary target, ERK5, and a key off-target, LRRK2[G2019S]. While this compound is reported to be highly selective for ERK5 over a broad panel of kinases, comprehensive quantitative data from a full kinome screen is not publicly available. The table also includes data for the well-characterized BRD4 inhibitor, JQ1, to provide context for the off-target activity of this compound on bromodomains.
| Target | Compound | IC50 (nM) | Assay Type | Reference |
| ERK5 | This compound | 162 | Biochemical Assay | [1] |
| LRRK2[G2019S] | This compound | 339 | Biochemical Assay | [1] |
| BRD4(1) | (+)-JQ1 | 77 | Biochemical Assay | [2] |
| BRD4 (in cells) | This compound | Mentioned as an off-target | Cellular Assays | [3] |
| A498 cells | This compound | 1300 | Cell Viability Assay | [4] |
Signaling Pathway
The ERK5 signaling pathway is a critical cascade involved in cellular responses to various stimuli. Understanding this pathway is essential for interpreting the effects of inhibitors like this compound.
Caption: The ERK5 signaling pathway, from extracellular stimuli to cellular responses, and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Biochemical ERK5 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against ERK5 kinase.
Caption: Workflow for a biochemical kinase assay to determine the IC50 of this compound for ERK5.
Detailed Steps:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35). Serially dilute this compound in DMSO to create a range of concentrations. Prepare a solution of recombinant active ERK5 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP). Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for radiometric detection.
-
Kinase Reaction: In a microplate, combine the kinase buffer, ERK5 enzyme, and varying concentrations of this compound or DMSO (vehicle control). Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for non-radiometric assays).
-
Detection: For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., fluorescence-based), measure the signal according to the specific assay kit instructions.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the ERK5 kinase activity.
Cellular ERK5 Autophosphorylation Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit the autophosphorylation of ERK5 within a cellular context.
Caption: Workflow for a cellular assay to assess the inhibition of ERK5 autophosphorylation by this compound.
Detailed Steps:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or A498) and grow to a desired confluency. Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the ERK5 pathway. For example, osmotic stress induced by sorbitol can be used to induce ERK5 autophosphorylation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5). Subsequently, strip the membrane and re-probe with an antibody for total ERK5 to ensure equal protein loading.
-
Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The ratio of p-ERK5 to total ERK5 is calculated to determine the extent of inhibition at each concentration of this compound.
BRD4 Inhibition Assay (AlphaScreen)
Given that this compound has been reported to have off-target effects on BRD4, this protocol provides a general method for assessing the inhibition of the interaction between BRD4 and acetylated histones, a key function of bromodomains. This assay is often used to characterize BRD4 inhibitors like JQ1.
Caption: Workflow for an AlphaScreen assay to measure the inhibition of the BRD4-histone interaction.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Serially dilute the test compound (e.g., JQ1 as a positive control, or this compound) in DMSO. Prepare solutions of recombinant BRD4 protein (e.g., the first bromodomain, BRD4(1)), a biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and protein A-coated acceptor beads complexed with an anti-tag antibody recognizing the BRD4 protein.
-
Assay Reaction: In a 384-well microplate, combine the assay buffer, the test compound at various concentrations, and the recombinant BRD4 protein. Allow for a brief pre-incubation.
-
Addition of Peptide and Beads: Add the biotinylated histone peptide to the wells, followed by the addition of the streptavidin-donor beads and the antibody-coated acceptor beads.
-
Incubation and Detection: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the interaction between BRD4 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the BRD4-histone interaction.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of ERK5. Its high potency for ERK5, coupled with a known off-target profile that includes LRRK2 and BRD4, underscores the importance of careful experimental design and interpretation of results. The data and protocols presented in this guide are intended to provide a solid foundation for researchers utilizing this compound in their studies. Further comprehensive kinome-wide profiling will be invaluable in fully elucidating the selectivity of this inhibitor and its potential for therapeutic development.
References
Xmd17-109: A Technical Guide to its Role and Application in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmd17-109 is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). The MEK5/ERK5 signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is increasingly recognized for its critical role in cancer cell proliferation, survival, and metastasis. Dysregulation of this pathway has been implicated in various malignancies, including breast, lung, and colon cancers, making ERK5 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects in specific cancer types, and detailed experimental protocols for its use in research settings.
Mechanism of Action and the MEK5/ERK5 Signaling Pathway
This compound functions as a specific inhibitor of ERK5, binding to its kinase domain and blocking its catalytic activity. The canonical MEK5/ERK5 pathway is activated by various upstream stimuli, including growth factors and stress signals, which lead to the activation of MEK5, the direct upstream kinase of ERK5. Activated MEK5 then phosphorylates and activates ERK5, which in turn phosphorylates a variety of downstream substrates, including transcription factors such as myocyte enhancer factor 2 (MEF2) and activator protein 1 (AP-1), thereby regulating gene expression related to cell survival and proliferation.[1]
However, a peculiar characteristic of some ERK5 inhibitors, including this compound, is the phenomenon of "paradoxical activation." While the kinase activity of ERK5 is inhibited, the binding of this compound can induce a conformational change in the ERK5 protein. This change can lead to the exposure of its nuclear localization signal (NLS) and transcriptional activation domain (TAD), promoting its translocation to the nucleus and paradoxically activating its transcriptional functions independent of its kinase activity.[2] This dual effect is a critical consideration in the interpretation of experimental results.
Signaling Pathway Diagram
References
The Role of ERK5 in Cellular Proliferation and its Inhibition by XMD17-109: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a critical mediator of cellular proliferation and survival. Its unique structural features and distinct signaling cascade differentiate it from other members of the MAPK family, making it a compelling target for therapeutic intervention in oncology and other proliferative disorders. This technical guide provides an in-depth overview of the ERK5 signaling pathway's role in cell cycle progression and the pharmacological profile of XMD17-109, a potent and selective ERK5 inhibitor. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.
The ERK5 Signaling Pathway in Cellular Proliferation
The MEK5/ERK5 signaling cascade is a crucial pathway that translates extracellular cues into proliferative and survival signals.[1][2][3] Activation of this pathway is initiated by various stimuli, including growth factors like EGF and NGF, as well as cellular stressors such as oxidative and osmotic stress.[1][4][5]
The canonical activation sequence involves:
-
Upstream Kinases: Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3) are activated by upstream signals.[2][3][4]
-
MEK5 Activation: MEKK2/3 then phosphorylate and activate MAPK Kinase 5 (MEK5), the direct upstream activator of ERK5.[1][3]
-
ERK5 Activation: MEK5, a dual-specificity kinase, phosphorylates ERK5 on threonine and tyrosine residues (TEY motif) in its activation loop, leading to its catalytic activation.[5][6]
Once activated, ERK5 translocates to the nucleus where it regulates the activity of numerous transcription factors to drive cellular proliferation.[1][7] This is achieved through both direct phosphorylation of its substrates and by acting as a transcriptional co-activator, a unique feature attributed to its C-terminal transcriptional activation domain.[7]
Key downstream effects of ERK5 activation on cellular proliferation include:
-
G1/S Phase Transition: ERK5 promotes the transition from G1 to S phase by upregulating Cyclin D1 expression and suppressing the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[7][8][9] Inhibition of ERK5 has been shown to prevent cells from entering the S phase.[7][9]
-
G2/M Phase Transition: ERK5 activity peaks during the G2/M phase of the cell cycle and is required for timely entry into mitosis.[7][10][11] This is mediated, in part, by the activation of the transcription factor NF-κB, which upregulates the expression of mitosis-promoting genes like Cyclin B1 and B2.[7][10][11]
-
Regulation of Pro-proliferative Transcription Factors: ERK5 activates a host of transcription factors integral to cell proliferation, including c-Myc, c-Fos, and members of the Myocyte Enhancer Factor-2 (MEF2) family.[1][4][12]
Signaling Pathway Diagram
Caption: The MEK5/ERK5 signaling cascade leading to cellular proliferation.
This compound: A Pharmacological Inhibitor of ERK5
This compound is a potent and selective small-molecule inhibitor of ERK5.[13][14] It serves as a critical tool for elucidating the biological functions of ERK5 and as a lead compound for the development of anti-cancer therapeutics.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing its catalytic activity.[13] This inhibition blocks the downstream signaling events mediated by ERK5, including the activation of pro-proliferative transcription factors. Interestingly, some studies have reported that certain ERK5 inhibitors, including this compound, can paradoxically promote the nuclear translocation of ERK5, which may lead to the activation of its transcriptional co-activator function independent of its kinase activity.[15][16] This highlights the complexity of targeting ERK5 and the importance of comprehensively evaluating the effects of its inhibitors.
Quantitative Data on this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (ERK5) | 162 nM (0.162 µM) | Cell-free assay | [13][14][17] |
| Cellular EC50 (ERK5 Autophosphorylation) | 90 nM (0.09 µM) | EGF-stimulated cells | [13] |
| EC50 (AP1 Transcriptional Activity) | 4.2 µM | Sorbitol-stimulated cells | [13] |
| IC50 (LRRK2[G2019S] off-target) | 339 nM (0.339 µM) | Cell-free assay | [13] |
| IC50 (Cell Viability) | 1.3 µM | A498 (ccRCC) cells | [18] |
| Concentration used in combination studies | 2 µM | HCT116 cells | [13][19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of ERK5 and the effects of inhibitors like this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][23] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[20][21]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.[20][24]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21][24]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at 570-590 nm using a microplate reader.[20][23]
Caption: Workflow for the MTT cell viability assay.
Western Blot for ERK5 Phosphorylation
This technique is used to detect the phosphorylation status of ERK5, which is indicative of its activation.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve cells for 16-24 hours. Pre-treat with this compound for 1-2 hours. Stimulate with a known ERK5 activator (e.g., 100 ng/mL EGF) for 15-30 minutes.[25]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK5 (p-ERK5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK5 to ensure equal loading.
-
Densitometry: Quantify band intensities to determine the ratio of p-ERK5 to total ERK5.[25]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[26][27][28]
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA.[26] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[29] Fix overnight at 4°C or for at least 2 hours.[28][29]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[29] The RNase is crucial to prevent staining of double-stranded RNA.[26]
-
Incubate for 30 minutes at room temperature in the dark.[28]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed as a histogram, showing peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between.
Conclusion
The MEK5/ERK5 signaling pathway is a pivotal regulator of cellular proliferation, with well-defined roles in controlling cell cycle progression. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic development. This compound has proven to be a valuable chemical probe for investigating the physiological and pathological functions of ERK5. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of ERK5 signaling and to advance the development of novel anti-proliferative agents targeting this pathway.
References
- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional Regulation of Tissue-Specific Genes by the ERK5 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 19. oncotarget.com [oncotarget.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. researchhub.com [researchhub.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. nanocellect.com [nanocellect.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. cancer.wisc.edu [cancer.wisc.edu]
The Impact of Xmd17-109 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd17-109 is a potent and specific small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). The ERK5 signaling pathway is a critical regulator of gene transcription involved in a myriad of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on gene transcription. We will delve into the intricacies of the ERK5 signaling cascade, present quantitative data on the effects of this compound, and provide detailed protocols for key experimental assays used to characterize its activity.
The ERK5 Signaling Pathway and its Role in Gene Transcription
The ERK5 signaling pathway is a three-tiered kinase cascade, distinct from the more extensively studied ERK1/2 pathway. It is activated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress.[1][2] The canonical activation pathway begins with the activation of Mitogen-activated protein kinase kinase kinase 2 or 3 (MEKK2/3), which in turn phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5).[3] Activated MEK5 then specifically phosphorylates the T-E-Y (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5, leading to its activation.[3]
Once activated, ERK5 can influence gene transcription through two primary mechanisms:
-
Phosphorylation of Transcription Factors: Activated ERK5 translocates to the nucleus where it directly phosphorylates and activates a number of transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family of proteins (MEF2A, MEF2C, and MEF2D).[1] This phosphorylation event enhances the transcriptional activity of MEF2, leading to the expression of target genes involved in cell survival, proliferation, and differentiation.
-
Transcriptional Transactivation Domain: Uniquely among MAPKs, ERK5 possesses a C-terminal transcriptional transactivation domain (TAD).[3] Upon activation, this domain can directly engage with the transcriptional machinery to promote gene expression, acting as a transcriptional co-activator.
The intricate regulation of gene expression by the ERK5 pathway underscores its importance in normal cellular function and its potential as a therapeutic target in disease.
Figure 1: The ERK5 Signaling Pathway and the inhibitory action of this compound.
This compound: Mechanism of Action
This compound is a selective inhibitor of ERK5 kinase activity.[4] It functions by binding to the ATP-binding pocket of ERK5, thereby preventing the phosphorylation of its downstream substrates.[5] This inhibition of ERK5's catalytic function effectively blocks the signal transduction cascade, leading to a reduction in the phosphorylation of transcription factors like MEF2C and a subsequent decrease in the transcription of their target genes.
However, a noteworthy characteristic of some ERK5 inhibitors, including compounds structurally related to this compound, is the potential for "paradoxical activation" of ERK5's transcriptional activity. This phenomenon is thought to occur because inhibitor binding can induce a conformational change in ERK5 that exposes its nuclear localization signal, promoting its translocation to the nucleus and enhancing its function as a transcriptional co-activator, independent of its kinase activity. Researchers should be cognizant of this potential dual effect when interpreting experimental results.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound and related compounds have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A498 (human clear cell renal cell carcinoma) | MTS Assay | 1.3 | [4] |
| XMD8-92 | A498 (human clear cell renal cell carcinoma) | MTS Assay | 9.6 | [4] |
| XMD8-92 | Caki1 (human clear cell renal cell carcinoma) | MTS Assay | 26.5 | [4] |
| XMD8-92 | 769P (human clear cell renal cell carcinoma) | MTS Assay | 28.6 | [4] |
| XMD8-92 | HUVEC (human umbilical vein endothelial cells) | MTS Assay | 7.4 | [4] |
| XMD8-92 | HRCEpC (human renal cortical epithelial cells) | MTS Assay | 45.1 | [4] |
Table 1: IC50 Values of this compound and a Related ERK5 Inhibitor (XMD8-92) in Various Cell Lines.
Experimental Protocols
Cell Viability and Proliferation (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
-
Figure 2: Workflow for determining the IC50 of this compound using an MTS assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key cellular process that can be induced by the inhibition of survival signaling pathways. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Figure 3: Interpretation of Annexin V/PI flow cytometry data for apoptosis analysis.
MEF2C Reporter Assay
A luciferase reporter assay is a powerful tool to measure the transcriptional activity of a specific transcription factor, in this case, MEF2C. This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with MEF2C binding sites. When MEF2C is active, it binds to these sites and drives the expression of luciferase, which can be quantified by measuring the light produced upon the addition of a substrate.
Materials:
-
Cells of interest (e.g., A498)
-
12-well cell culture plates
-
MEF2C luciferase reporter plasmid (containing MEF2C response elements upstream of the luciferase gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in 12-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the MEF2C luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly luciferase activity (from the MEF2C reporter) and the Renilla luciferase activity (from the control reporter) sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in luciferase activity relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable research tool for elucidating the role of the ERK5 signaling pathway in health and disease. Its ability to specifically inhibit ERK5 kinase activity allows for the targeted investigation of this pathway's impact on gene transcription. The experimental protocols provided in this guide offer a framework for researchers to characterize the effects of this compound and other ERK5 inhibitors on cell viability, apoptosis, and transcription factor activity. A thorough understanding of the mechanism of action of this compound, including the potential for paradoxical activation, is crucial for the accurate interpretation of experimental data and for advancing our knowledge of ERK5-mediated gene regulation. This knowledge will be instrumental in the development of novel therapeutic strategies targeting the ERK5 pathway for the treatment of cancer and other diseases.
References
Xmd17-109 and the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of the small molecule inhibitor Xmd17-109 with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The content herein provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular effects, and detailed protocols for relevant experimental assays.
Executive Summary
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). ERK5 is the terminal kinase in a distinct MAPK cascade, the MEK5/ERK5 pathway, which plays a critical role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in several pathologies, notably cancer, making ERK5 an attractive therapeutic target. This compound exerts its effects by directly targeting the kinase activity of ERK5. However, it also exhibits off-target activities and a paradoxical effect on ERK5's transcriptional function, which are crucial considerations for its experimental use and therapeutic development.
Mechanism of Action and Pathway Interaction
The MAPK signaling network is comprised of several parallel cascades, with the MEK5/ERK5 pathway being one of the four major ones in mammals. This pathway is typically activated by mitogens and cellular stress signals. The canonical activation sequence involves the phosphorylation and activation of MAP3Ks (e.g., MEKK2, MEKK3), which in turn phosphorylate and activate the dual-specificity kinase MEK5. Activated MEK5 then phosphorylates ERK5 on threonine 219 and tyrosine 221 in its activation loop, leading to the activation of its kinase domain.
This compound functions as an ATP-competitive inhibitor of ERK5, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. Key substrates of ERK5 include transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D), SAP1, and c-Myc.[1][2] By inhibiting ERK5, this compound can modulate the expression of genes regulated by these transcription factors.
Interestingly, while inhibiting the kinase activity of ERK5, this compound has been reported to paradoxically promote the nuclear translocation of ERK5 and enhance its transcriptional activation domain (TAD) activity.[3] This phenomenon is thought to be due to a conformational change in ERK5 upon inhibitor binding, which exposes its nuclear localization signal.
Off-Target Profile
In addition to its potent inhibition of ERK5, this compound has been documented to have off-target effects, most notably against Bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2) with a G2019S mutation.[1] BRD4 is an epigenetic reader protein crucial for the transcription of key oncogenes, and its inhibition by this compound may contribute to the compound's anti-proliferative effects in some cellular contexts.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Target | Assay Type | Value | Reference |
| ERK5 | Biochemical IC50 | 162 nM | [4] |
| LRRK2[G2019S] | Biochemical IC50 | 339 nM | [4] |
| ERK5 Autophosphorylation | Cellular EC50 | 90 nM | [5] |
| A498 cells | Cellular IC50 | 1.3 µM | [6] |
Table 1: In Vitro and Cellular Potency of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Biochemical ERK5 Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of this compound against ERK5.
Materials:
-
Recombinant human ERK5 protein
-
ATP
-
Myelin basic protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a reaction tube, combine the kinase buffer, recombinant ERK5, and MBP.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
BRD4 Binding Assay (AlphaScreen)
This protocol describes a bead-based proximity assay to measure the inhibition of the BRD4-histone interaction by this compound.[7][8][9][10][11]
Materials:
-
GST-tagged BRD4 (BD1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
This compound
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or DMSO.
-
Add a mixture of GST-BRD4(BD1) and biotinylated histone H4 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, add a suspension of AlphaScreen™ Glutathione Donor and Streptavidin Acceptor beads to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Apoptosis Assay (Caspase-3/7 Activity)
This protocol outlines a method to assess the induction of apoptosis in cells treated with this compound by measuring the activity of executioner caspases 3 and 7.[12][13][14][15][16]
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (or similar luminescence-based kit)
-
96-well white-walled, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, typically at a volume equal to the cell culture medium.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. content.abcam.com [content.abcam.com]
Xmd17-109: A Dual Inhibitor of ERK5 and LRRK2 for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xmd17-109 is a potent and specific small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5) and Leucine-rich repeat kinase 2 (LRRK2), particularly the pathogenic G2019S mutant.[1] Both ERK5 and LRRK2 are implicated in the pathophysiology of several neurodegenerative diseases, making this compound a valuable tool for investigating disease mechanisms and exploring potential therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in relevant neurodegenerative disease models.
Core Compound Profile: this compound
This compound is a selective inhibitor with nanomolar efficacy against its primary targets. Its dual-targeting nature offers a unique opportunity to probe the interplay between the ERK5 and LRRK2 signaling pathways in neurodegeneration.
| Target | IC50 | Cell Line/System | Reference |
| ERK5 | 162 nM | Biochemical Assay | [1] |
| LRRK2 (G2019S) | 339 nM | Biochemical Assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its known kinase targets.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of ERK5 and LRRK2, thereby modulating their downstream signaling cascades.
ERK5 Signaling Pathway
The ERK5 signaling pathway is a critical regulator of neuronal survival, differentiation, and response to stress. However, its dysregulation has been linked to neuroinflammation.[2]
A critical consideration when using this compound is the potential for paradoxical activation of ERK5 signaling. Some ERK5 inhibitors have been shown to induce a conformational change in the kinase, leading to its nuclear translocation and transcriptional activation, independent of its kinase activity.[3] Researchers should incorporate appropriate controls to assess both the kinase-dependent and independent effects of this compound.
LRRK2 Signaling Pathway in Parkinson's Disease
Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of Parkinson's disease.[4] The G2019S mutation leads to increased LRRK2 kinase activity, which is thought to contribute to neuronal toxicity and the aggregation of alpha-synuclein.[1][5]
Experimental Protocols
The following protocols are adapted from established methodologies for assessing ERK5 and LRRK2 activity and their roles in neurodegenerative models. These can be applied to evaluate the efficacy and mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against ERK5 and LRRK2 (wild-type and G2019S).
Methodology:
-
Reagents: Recombinant human ERK5 and LRRK2 (WT and G2019S) enzymes, appropriate kinase buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein for ERK5, LRRKtide for LRRK2).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO control).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular LRRK2 G2019S Target Engagement Assay
Objective: To assess the ability of this compound to inhibit LRRK2 G2019S activity in a cellular context.
Methodology:
-
Cell Line: Human neuroblastoma SH-SY5Y cells or induced pluripotent stem cell (iPSC)-derived neurons harboring the LRRK2 G2019S mutation.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and perform a Western blot analysis to detect the phosphorylation of LRRK2 at Ser935 (a marker of LRRK2 kinase activity).
-
-
Data Analysis: Quantify the band intensity of phosphorylated LRRK2 relative to total LRRK2. Plot the percentage of inhibition of LRRK2 phosphorylation against the concentration of this compound to determine the cellular EC50.
Alpha-Synuclein Aggregation Assay in a Parkinson's Disease Model
Objective: To evaluate the effect of this compound on alpha-synuclein aggregation in a cellular model of Parkinson's disease.
Methodology:
-
Model System: Primary neurons or iPSC-derived neurons, potentially with LRRK2 G2019S mutation, treated with pre-formed alpha-synuclein fibrils (PFFs) to induce aggregation of endogenous alpha-synuclein.[5]
-
Procedure:
-
Culture neurons and treat with this compound at various concentrations.
-
Add alpha-synuclein PFFs to the culture medium.
-
After a designated incubation period (e.g., 7-14 days), fix the cells.
-
Perform immunocytochemistry to visualize and quantify alpha-synuclein aggregates using an antibody specific for aggregated or phosphorylated (Ser129) alpha-synuclein.
-
-
Data Analysis: Quantify the number and size of alpha-synuclein aggregates per cell. Compare the results between this compound-treated and vehicle-treated cells.
Neuroprotection Assay in an Alzheimer's Disease Cellular Model
Objective: To determine if this compound can protect neurons from amyloid-beta (Aβ)-induced toxicity.
Methodology:
-
Cell Line: SH-SY5Y human neuroblastoma cells, a commonly used model for studying Aβ toxicity.[6][7]
-
Procedure:
-
Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.
-
Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.
-
Expose the cells to a toxic concentration of Aβ oligomers (e.g., Aβ1-42).
-
After 24-48 hours, assess cell viability using an MTT or LDH assay.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Compare the viability of cells treated with Aβ alone to those pre-treated with this compound.
In Vivo MPTP Mouse Model of Parkinson's Disease
Objective: To investigate the neuroprotective effects of this compound in a well-established in vivo model of Parkinson's disease.[8][9][10]
Methodology:
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle to mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a pre-determined period.
-
Induce parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Conduct behavioral tests (e.g., rotarod, pole test) to assess motor function.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify dopaminergic neuron loss in the substantia nigra and measure dopamine levels in the striatum using HPLC.
-
-
Data Analysis: Compare behavioral scores, dopaminergic neuron counts, and striatal dopamine levels between the this compound-treated and vehicle-treated MPTP groups.
Conclusion
This compound represents a promising research tool for dissecting the complex roles of ERK5 and LRRK2 in neurodegenerative diseases. Its dual inhibitory activity provides a unique avenue for exploring the convergence of these signaling pathways in disease pathogenesis. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the potential of this compound in various in vitro and in vivo models of neurodegeneration. Careful consideration of its paradoxical effects on ERK5 signaling will be crucial for the accurate interpretation of experimental outcomes. Further investigation into the efficacy and mechanisms of this compound will undoubtedly contribute to a deeper understanding of neurodegenerative processes and may pave the way for novel therapeutic interventions.
References
- 1. G2019S-LRRK2 Expression Augments α-Synuclein Sequestration into Inclusions in Neurons | Journal of Neuroscience [jneurosci.org]
- 2. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 kinase inhibitors reduce alpha-synuclein in human neuronal cell lines with the G2019S mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 7. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 10. scispace.com [scispace.com]
Investigating Xmd17-109 in Glioblastoma: A Technical Guide to a Potential Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key factor in its relentless progression and high recurrence rates is the presence of glioma stem cells (GSCs), a subpopulation of tumor cells with self-renewal and tumorigenic capabilities. Recent research has illuminated the critical role of the MEK5-ERK5 signaling pathway in sustaining these malignant phenotypes. This has positioned Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, as a compelling therapeutic target. Xmd17-109 is a potent and specific small molecule inhibitor of ERK5. While direct studies of this compound in glioblastoma are not yet prevalent in the public domain, this guide will synthesize the existing preclinical data on this compound and the foundational research on the ERK5 pathway in glioblastoma to provide a comprehensive technical overview for researchers and drug development professionals.
The MEK5-ERK5-STAT3 Signaling Axis in Glioblastoma
The MEK5-ERK5 signaling cascade has been identified as a crucial driver of GSC stemness and tumorigenicity.[1] Studies have shown that ERK5 is highly expressed and activated in GSCs.[1] This activation, in turn, influences the phosphorylation of STAT3, a key transcription factor implicated in gliomagenesis through its role in angiogenesis, immunosuppression, and tumor invasion. The MEK5-ERK5-STAT3 axis collectively promotes the malignant characteristics of glioblastoma, and its heightened expression is associated with a poorer prognosis for patients.[1] Pharmacological inhibition of ERK5 has demonstrated the potential to suppress GSC self-renewal and curb glioblastoma growth, underscoring the therapeutic promise of targeting this pathway.[1]
References
The Pivotal Role of ERK5 in Therapy Resistance: A Technical Guide for Cancer Researchers
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of therapeutic resistance remains a primary obstacle to achieving durable responses in cancer treatment. While significant research has focused on well-known signaling pathways, the Mitogen-Activated Protein Kinase (MAPK) member, Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), has emerged as a critical and distinct mediator of resistance to a broad range of cancer therapies. This technical guide provides an in-depth examination of the molecular mechanisms through which the ERK5 signaling pathway contributes to resistance against chemotherapy, targeted therapy, and endocrine therapy. We present a synthesis of current research, including quantitative data on the effects of ERK5 inhibition, detailed experimental protocols for studying its function, and visualizations of the core signaling pathways to support future research and the development of novel therapeutic strategies aimed at overcoming ERK5-mediated resistance.
The ERK5 Signaling Cascade: An Overview
The ERK5 pathway is a unique, three-tiered kinase cascade activated by various stimuli, including growth factors and cellular stress[1]. The canonical activation sequence involves:
-
MAP3K Activation: Upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), primarily MEKK2 and MEKK3, are activated by extracellular signals.
-
MEK5 Phosphorylation: Activated MEKK2/3 then phosphorylate and activate the dual-specificity MAP Kinase Kinase 5 (MEK5). MEK5 is the only known direct upstream activator of ERK5, lending specificity to this cascade[1][2].
-
ERK5 Activation: MEK5 dually phosphorylates ERK5 on a specific Threonine-Glutamic acid-Tyrosine (TEY) motif within its kinase domain, leading to its activation[1][3].
Activated ERK5 is distinct from other MAPKs due to its large C-terminal tail, which contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD)[1][4]. Upon activation, ERK5 can autophosphorylate this C-terminal domain, promoting its translocation to the nucleus where it can directly regulate gene expression by phosphorylating transcription factors such as Myocyte Enhancer Factor 2 (MEF2) family members, c-Myc, and NF-κB[1][4][5]. This dual function as both a kinase and a direct transcriptional regulator makes it a versatile and potent driver of cellular phenotypes, including therapy resistance.
References
- 1. MEK5/ERK5 Signaling Suppresses Estrogen Receptor Expression and Promotes Hormone-Independent Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase-9 Mediated Transcriptional De-regulation of cMYC as a Critical Determinant of Endocrine-Therapy Resistance in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Xmd17-109 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Xmd17-109, a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in cell culture applications.
Introduction
This compound is a potent and specific small molecule inhibitor of ERK5 kinase activity with an IC50 of 162 nM.[1][2] It is a valuable tool for investigating the role of the ERK5 signaling pathway in various cellular processes, including proliferation, apoptosis, and drug resistance. The ERK5 pathway, also known as the Big Mitogen-activated Protein Kinase 1 (BMK1) pathway, is a critical signaling cascade involved in cellular responses to growth factors and stress.[3]
Mechanism of Action
This compound targets the ATP-binding site of the ERK5 kinase domain, thereby inhibiting its phosphotransferase activity. The canonical ERK5 signaling cascade begins with the activation of MEK5 by upstream kinases such as MEKK2 and MEKK3. Activated MEK5 then phosphorylates and activates ERK5. Subsequently, activated ERK5 can translocate to the nucleus and phosphorylate downstream transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2), leading to the regulation of gene expression involved in cell survival and proliferation.
Interestingly, studies have revealed a paradoxical effect of this compound. While it inhibits the kinase activity of ERK5, it can also induce a conformational change in the ERK5 protein. This change exposes the C-terminal nuclear localization signal (NLS), promoting the translocation of ERK5 to the nucleus and paradoxically activating its transcriptional activity.[4] This dual effect is a critical consideration in experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Biochemical Assay) | - | 162 nM | [1] |
| IC50 (Cell Viability) | A498 (human clear cell renal cell carcinoma) | 1.3 µM | [5] |
| EC50 (ERK5 Autophosphorylation Inhibition) | - | 0.09 µM | [1] |
| EC50 (AP-1 Transcriptional Activity Inhibition) | - | 4.2 µM | [1] |
Table 2: Experimental Concentrations of this compound
| Application | Cell Line | Concentration | Treatment Time | Reference |
| Combination Therapy with 5-FU | HCT116 (human colorectal carcinoma) | 2 µM | Up to 48 hours | [6] |
| Apoptosis Induction | A498 | Not specified | 24 hours | [5] |
| Caspase-3/7 Activity Assay | HCT116 | 2 µM | 16 hours | [7] |
| Annexin V/7-AAD Staining | HCT116 | 2 µM | 48 hours | [7] |
Signaling Pathway Diagram
Caption: The ERK5 signaling pathway and the dual inhibitory and paradoxical activating effect of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.
Materials:
-
Target adherent cell line (e.g., A498, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Caption: Experimental workflow for the cell viability (MTS) assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line (e.g., HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ to 5 x 10⁵ cells per well in 6-well plates.
-
Incubate for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).[7]
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Experimental workflow for the apoptosis assay using Annexin V and PI staining.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Target cell line (e.g., HCT116)
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells.
-
Express the caspase activity as a fold change relative to the vehicle-treated control.
-
References
Application Notes and Protocols: Preparation of XMD17-109 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMD17-109 is a potent and highly selective, cell-permeable inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1] It acts as an ATP-competitive inhibitor, potently suppressing ERK5 kinase activity with an IC₅₀ of 162 nM in cell-free assays and inhibiting autophosphorylation in cells with an EC₅₀ of 90 nM.[1] this compound has demonstrated excellent selectivity across a large panel of kinases, making it a valuable tool for investigating the physiological and pathological roles of the ERK5 signaling pathway.[1][2] It has been utilized in studies related to cancer, inflammation, and neurodegenerative disorders like Parkinson's disease, due to its secondary activity against LRRK2[G2019S].[2][3][4]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's stability and activity. This document provides detailed protocols for the preparation, handling, and storage of this compound for both in vitro and in vivo applications.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1435488-37-1 | [1][2][3][5][6] |
| Molecular Formula | C₃₆H₄₆N₈O₃ | [1][2][3][5] |
| Molecular Weight | 638.80 g/mol | [1][2][3] |
| Appearance | White to beige solid powder | [1][5] |
| Purity | ≥98% (HPLC) | [1][2] |
| Max Solubility (DMSO) | Up to 100 mg/mL (156.54 mM). Sonication is recommended for high concentrations. | [6][7] |
| Max Solubility (Ethanol) | Up to 93 mg/mL (145.59 mM). Sonication is recommended. | [6] |
| Solubility (Water) | Insoluble or slightly soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Use (e.g., Cell Culture)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-protected microcentrifuge tubes or cryogenic vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional, for assisting dissolution)
Calculation: To prepare a stock solution of a specific concentration, use the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 638.80 g/mol = 6.388 mg
Procedure:
-
Equilibration: Allow the this compound powder vial and the DMSO container to equilibrate to room temperature before opening. This prevents moisture condensation, as absorbed water can affect solubility.[8]
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 6.388 mg) of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Using a calibrated pipette, add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Assisted Solubilization (if necessary): If the compound does not dissolve completely, sonicate the solution briefly (5-10 minutes) or gently warm it in a 37°C water bath.[3][8] Visually inspect to ensure full dissolution.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.[3][8]
-
Storage: Store the aliquots as recommended in the storage section below.
Protocol 2: Preparation of Formulation for In Vivo Use (e.g., Animal Studies)
For in vivo experiments, this compound is typically prepared in a vehicle formulation to ensure solubility and biocompatibility. It is highly recommended to prepare this working solution fresh on the day of use.[3]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Procedure (Example for a 1 mL working solution): This protocol is based on a common vehicle formulation providing a solubility of ≥ 2.5 mg/mL (3.91 mM).[3] The final vehicle composition is: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[3]
-
Prepare Premix: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 100 µL of a 25 mg/mL DMSO stock solution of this compound and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.[3]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3]
-
Administration: The resulting clear solution is ready for administration. Prepare this formulation fresh and use it on the same day.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[5][6] |
| Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage.[3][7] |
| (in Solvent) | -20°C | Up to 1 year | Suitable for shorter-term storage.[3][7] |
Best Practices:
-
Aliquot: Always aliquot stock solutions to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][8]
-
Protect from Light: Store both powder and solutions protected from light.
-
Precipitation: If precipitation is observed in a thawed aliquot, gently warm the tube to 37°C and vortex to redissolve the compound before use.[8]
Visualizations
Signaling Pathway
// Nodes Stimuli [label="Growth Factors / Stress\n(e.g., EGF, Sorbitol)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEKK2_3 [label="MEKK2/3", fillcolor="#FBBC05", fontcolor="#202124"]; MEK5 [label="MEK5", fillcolor="#FBBC05", fontcolor="#202124"]; ERK5 [label="ERK5\n(MAPK7)", fillcolor="#FBBC05", fontcolor="#202124"]; XMD17_109 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Downstream [label="Substrates\n(e.g., MEF2, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> MEKK2_3 [color="#5F6368"]; MEKK2_3 -> MEK5 [color="#5F6368"]; MEK5 -> ERK5 [color="#5F6368"]; ERK5 -> Downstream [color="#5F6368"]; Downstream -> Response [color="#5F6368"]; XMD17_109 -> ERK5 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } dot Caption: The MEK5/ERK5 signaling cascade inhibited by this compound.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="1. Prepare 10 mM Stock\nSolution in DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; thaw_aliquot [label="2. Thaw Single-Use Aliquot", fillcolor="#FBBC05", fontcolor="#202124"]; prep_working [label="3. Prepare Working Solution\nin Cell Culture Medium", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="4. Treat Cells with this compound\n(Include Vehicle Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="5. Incubate for\nDesired Time Period", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay [label="6. Perform Downstream Assay\n(e.g., Western Blot, Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_stock; prep_stock -> thaw_aliquot; thaw_aliquot -> prep_working; prep_working -> treat_cells; treat_cells -> incubate; incubate -> assay; assay -> end; } dot Caption: General workflow for using this compound in a cell-based assay.
References
- 1. This compound = 98 HPLC 1435488-37-1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | ERK | TargetMol [targetmol.com]
- 7. This compound | ERK 抑制剂 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Xmd17-109: In Vivo Dosage and Administration Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd17-109 is a potent and specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the ERK5 pathway has been implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the in vivo use of this compound, summarizing available data on its formulation, and providing a detailed, albeit extrapolated, protocol for its administration in preclinical cancer models. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of ERK5. It has an in vitro IC50 of 162 nM for ERK5 and also exhibits inhibitory activity against LRRK2[G2019S] with an IC50 of 339 nM. The mechanism of action involves the blockade of ERK5 autophosphorylation, which subsequently inhibits downstream signaling cascades, such as the AP-1 transcriptional activity. It is important to note that some studies suggest that certain ERK5 inhibitors, including this compound, may paradoxically activate ERK5 signaling by inducing a conformational change that promotes its nuclear localization and transcriptional activity.[1] This dual activity should be considered when interpreting experimental outcomes.
Data Presentation: In Vitro and In Vivo Parameters
The following tables summarize the key quantitative data for this compound and a closely related analog, XMD8-92, which can be used as a reference for in vivo study design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (ERK5) | 162 nM | In vitro kinase assay | [1] |
| IC50 (LRRK2[G2019S]) | 339 nM | In vitro kinase assay | |
| EC50 (AP-1 activity) | 4.2 µM | Cell-based reporter assay | |
| In vitro dosage | 2 µM | HCT116 cells (in combination with 5-FU) |
Table 2: Suggested Formulations for In Vivo Administration of this compound
| Formulation Components | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Table 3: In Vivo Administration of a Structurally Related ERK5 Inhibitor (XMD8-92)
| Parameter | Details | Animal Model | Reference |
| Compound | XMD8-92 | Subcutaneous A498 xenograft model | [2] |
| Dosage | 50 mg/kg | Female BALB/c-nu mice | [2] |
| Administration Route | Intraperitoneal (I.P.) injection | [2] | |
| Dosing Frequency | Five times a week | [2] | |
| Vehicle | 20% cyclodextrin in saline | [2] |
Signaling Pathway
The diagram below illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: The following in vivo protocol is extrapolated from studies conducted with the structurally related ERK5 inhibitor, XMD8-92.[2] Researchers should perform pilot studies to determine the optimal dose, administration route, and frequency for this compound in their specific animal model.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the appropriate volume of the vehicle to the this compound powder to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
-
Prepare the formulation fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Female BALB/c nude mice (6-8 weeks old)
Tumor Cell Line:
-
A498 (human renal cell carcinoma) or other appropriate cancer cell line.
Procedure:
-
Subcutaneously inject 5 x 10^6 A498 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound (starting dose recommendation: 50 mg/kg, based on XMD8-92 data) via intraperitoneal (I.P.) injection five times per week.[2]
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
Measure tumor volume and body weight twice a week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until the tumor volume in the control group reaches a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo efficacy study of this compound.
Caption: A generalized workflow for an in vivo xenograft study of this compound.
Conclusion
This compound is a promising ERK5 inhibitor with demonstrated in vitro activity. While direct in vivo dosage and administration data for this compound remains to be published, the information provided in these application notes, including formulation guidelines and extrapolated protocols from a closely related compound, offers a solid foundation for researchers to initiate their own in vivo investigations. Careful dose-finding studies and thorough pharmacokinetic and pharmacodynamic analyses will be crucial for elucidating the full therapeutic potential of this compound in various cancer models.
References
Application Notes and Protocols for Detecting ERK5 Phosphorylation Following Xmd17-109 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling cascade is initiated by various stimuli, including growth factors and cellular stress, and is integral to cellular processes like proliferation, differentiation, and survival.[2][3] Activation of ERK5 occurs through dual phosphorylation at Threonine 218 and Tyrosine 220 (Thr218/Tyr220) by the upstream kinase MEK5.[1][3] Given its role in normal physiology and its dysregulation in diseases such as cancer, detecting and quantifying phosphorylated ERK5 (p-ERK5) is of significant research interest.[1]
Xmd17-109 is a potent and specific inhibitor of ERK5 with an IC50 of 162 nM.[4] It is a valuable tool for studying the physiological and pathological roles of the ERK5 signaling pathway. However, it is important to note that some studies have reported that certain ERK5 kinase inhibitors, including this compound, can paradoxically lead to the nuclear translocation and activation of ERK5's transcriptional activity under specific contexts.[5][6] Therefore, careful experimental design and interpretation are crucial when using this compound.
This document provides a detailed protocol for performing Western blot analysis to detect changes in ERK5 phosphorylation at Thr218/Tyr220 in cultured cells following treatment with this compound.
Signaling Pathway Overview
The ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by extracellular stimuli that activate MAP3Ks (MEKK2 and MEKK3). These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5. Activated MEK5, in turn, phosphorylates ERK5 on the Threonine 218 and Tyrosine 220 residues within its activation loop, leading to its activation.[1][3][7] Activated ERK5 can then translocate to the nucleus to phosphorylate various downstream targets, including transcription factors like MEF2C, thereby regulating gene expression.[2][8] this compound directly inhibits the kinase activity of ERK5.
Caption: The ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): To reduce basal levels of ERK5 phosphorylation, you may replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[4] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 2, 5, 10 µM) and a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal treatment conditions for your cell line.[9]
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the experimental conditions.
-
Induction of ERK5 Phosphorylation (Positive Control): To confirm that the signaling pathway is active and detectable, include a positive control. Treat a separate set of cells with a known ERK5 activator, such as sorbitol (e.g., 400 mM for 30 minutes) or epidermal growth factor (EGF), depending on the cell line.[10][11]
-
Cell Lysis: Following the treatment period, proceed immediately to cell lysis.
Part 2: Sample Preparation
It is critical to work quickly and keep samples on ice or at 4°C throughout the procedure to prevent dephosphorylation and proteolysis.[12][13]
-
Washing: Place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails to each well.[12][13]
-
Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[1]
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to the protein lysate.[13] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13][14] Samples can then be used immediately or stored at -20°C.
Part 3: Western Blot Analysis
Caption: Standard workflow for Western blot analysis of ERK5 phosphorylation.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is pre-wetted with methanol.[13]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phospho-ERK5 (Thr218/Tyr220), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[14][16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in 5% BSA/TBST, for 1 hour at room temperature.[1][13]
-
Washing: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[15]
-
Stripping and Re-probing: To normalize the p-ERK5 signal to the total amount of ERK5 protein, the same membrane can be stripped of the bound antibodies and re-probed.[1][15]
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking step (Step 3).
-
Incubate the membrane with the primary antibody for total ERK5 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps (Steps 5-9).
-
Part 4: Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK5 and total ERK5 for each sample using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK5 signal by dividing it by the corresponding total ERK5 signal. This corrects for any variations in protein loading.
-
Data Presentation: Present the normalized data as a fold change relative to the vehicle control.
Data Presentation
The quantitative data, including reagent concentrations and antibody dilutions, should be clearly structured for reproducibility.
| Reagent/Component | Supplier | Catalog # | Stock Concentration | Working Concentration/Dilution |
| Chemicals | ||||
| This compound | MedChemExpress | HY-13904 | 10 mM | 0.1 - 10 µM (cell treatment) |
| DMSO | Sigma-Aldrich | D2650 | - | Vehicle control |
| Sorbitol | Sigma-Aldrich | S1876 | 2 M | 400 mM (positive control) |
| Antibodies | ||||
| Phospho-ERK5 (Thr218/Tyr220) | Cell Signaling Tech. | #3371 | - | 1:1000 (Western Blot) |
| Total ERK5 | Cell Signaling Tech. | #3372 | - | 1:1000 (Western Blot) |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Tech. | #7074 | - | 1:2000 - 1:10000 |
| Buffers & Reagents | ||||
| RIPA Lysis Buffer | Various | - | 1X | 1X |
| Protease Inhibitor Cocktail | Various | - | 100X | 1X |
| Phosphatase Inhibitor Cocktail | Various | - | 100X | 1X |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | - | As per manufacturer |
| 5% BSA in TBST | - | - | - | Blocking & Antibody Dilution |
Note: The provided catalog numbers and dilutions are examples and should be optimized for your specific experimental conditions. Always refer to the manufacturer's datasheet for the most up-to-date information.[10][11][16]
References
- 1. benchchem.com [benchchem.com]
- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for ERK5 Kinase Assay in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike the more extensively studied ERK1/2 pathway, the ERK5 signaling cascade has distinct upstream activators and downstream targets, playing a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1][3] The ERK5 pathway is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress.[4][5] Given its significant role in promoting cell survival and proliferation, the ERK5 signaling pathway has emerged as a promising therapeutic target, particularly in oncology.[1][6] Therefore, robust and reliable kinase assays are essential for the discovery and characterization of novel ERK5 inhibitors.
This document provides detailed protocols for both biochemical and cell-based ERK5 kinase assays tailored for inhibitor screening. It also includes information on data analysis and interpretation to guide researchers in evaluating potential inhibitor candidates.
Principle of the Assays
The primary objective of an ERK5 kinase assay in the context of inhibitor screening is to measure the enzymatic activity of ERK5 in the presence of varying concentrations of a test compound. This is achieved by quantifying the phosphorylation of a specific ERK5 substrate.
-
Biochemical Assays: These assays utilize purified, active ERK5 enzyme and a substrate in a cell-free system. The extent of substrate phosphorylation is measured, often through the incorporation of radiolabeled ATP (e.g., ³²P-ATP or ³³P-ATP) or by using fluorescence-based detection methods.[7][8] This approach allows for the direct assessment of an inhibitor's effect on the kinase's catalytic activity.
-
Cell-Based Assays: These assays measure ERK5 activity within a cellular context.[1] Cells are treated with the test inhibitor and then stimulated to activate the endogenous ERK5 signaling pathway. The phosphorylation of ERK5 itself (autophosphorylation) or its downstream substrates is then quantified, typically by Western blotting or other immunoassays.[1][9] This method provides insights into the inhibitor's cell permeability and its efficacy in a more physiologically relevant environment.
ERK5 Signaling Pathway
The canonical ERK5 signaling pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate MAPK kinase kinases (MEKK2 and MEKK3).[10][11] These kinases then phosphorylate and activate MAPK kinase 5 (MEK5), the direct upstream kinase of ERK5.[10][11] MEK5, a dual-specificity kinase, subsequently phosphorylates ERK5 on threonine and tyrosine residues within its TEY activation loop, leading to its activation.[1][10] Activated ERK5 can then phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus, including transcription factors like MEF2, c-Myc, and c-Fos, thereby modulating gene expression.[12][13]
Caption: Simplified ERK5 signaling pathway.
Experimental Protocols
Biochemical ERK5 Kinase Assay (Radiometric)
This protocol describes a radiometric assay using [γ-³³P]ATP to measure the phosphorylation of a substrate by purified ERK5.
Materials and Reagents:
-
Active, purified recombinant ERK5 enzyme
-
ERK5 substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., RBER-CHKtide)[8]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂)[7]
-
[γ-³³P]ATP
-
ATP solution
-
Test inhibitors dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the Kinase Assay Buffer, the desired concentration of the ERK5 substrate (e.g., 0.2 mg/mL MBP), and the purified ERK5 enzyme.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (final ATP concentration is typically at or below the Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[14]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the Wash Buffer to remove unincorporated [γ-³³P]ATP.
-
Air-dry the paper and place it in scintillation vials with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cell-Based ERK5 Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the effect of an inhibitor on ERK5 activation in cultured cells.
Materials and Reagents:
-
Cell line known to have an active ERK5 pathway (e.g., HeLa, A549)[9][15]
-
Cell culture medium and serum
-
Stimulant to activate ERK5 (e.g., Epidermal Growth Factor (EGF), sorbitol)[1][16]
-
Test inhibitors dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.[1]
-
Serum-starve the cells for 16-24 hours to reduce basal kinase activity.[1]
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.[1]
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF for 15-30 minutes) to induce ERK5 phosphorylation.[1]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.[1]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.[1]
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane and probe with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.[1]
-
Strip the membrane and re-probe with the anti-total-ERK5 antibody as a loading control.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating ERK5 inhibitors.
Caption: Workflow for ERK5 inhibitor screening.
Data Analysis and Interpretation
Biochemical Assay:
-
The raw data (counts per minute, CPM) are used to calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ERK5 activity) by fitting the data to a sigmoidal dose-response curve.[14]
Cell-Based Assay:
-
Quantify the band intensities from the Western blots using densitometry.[1]
-
Calculate the ratio of phospho-ERK5 to total ERK5 for each treatment.[1]
-
Normalize the data to the stimulated, vehicle-treated control (set to 100% activity).[1]
-
Plot the normalized data against the inhibitor concentration to determine the EC₅₀ value (the effective concentration that causes 50% inhibition in cells).[1]
Important Consideration: Paradoxical Activation
It is crucial to be aware of the phenomenon of "paradoxical activation," where some small molecule kinase inhibitors can unexpectedly increase the transcriptional activity of ERK5.[17][18] This can occur because inhibitor binding to the kinase domain may induce a conformational change that promotes ERK5's translocation to the nucleus and subsequent activation of gene transcription, independent of its kinase activity.[17] Therefore, it is recommended to complement kinase activity assays with downstream reporter assays (e.g., MEF2-luciferase reporter assay) to identify compounds that may cause paradoxical activation.[19]
Quantitative Data Summary
The following table summarizes the inhibitory activities of some known ERK5 inhibitors. These values can serve as a reference for validating assay performance.
| Inhibitor | Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Reference |
| XMD8-92 | Biochemical | ERK5 | 80 | [18] |
| Cell-based | ERK5 Autophosphorylation | 140 | [18] | |
| ERK5-IN-1 | Biochemical | ERK5 | 162 | [20] |
| Cell-based | ERK5 Autophosphorylation | 90 | [20] | |
| BIX02189 | Biochemical | MEK5 | 1.5 | [16] |
| Cell-based | MEF2C Reporter | ~300 | [16] | |
| AX15836 | Biochemical | ERK5 | 6.4 | [18] |
| Cell-based | ERK5 Autophosphorylation | 120 | [18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of activators of ERK5 transcriptional activity by high throughput screening and the role of endothelial ERK5 in vaso-protective effects induced by statins and anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 12. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 13. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Application Note: Measuring the Efficacy of the ERK5 Inhibitor Xmd17-109 using a MEF2 Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors are crucial regulators of gene expression involved in a multitude of cellular processes, including cell differentiation, proliferation, and stress response.[1][2] The activity of MEF2 is modulated by several upstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[3][4] Extracellular signal-regulated kinase 5 (ERK5), a key member of the MAPK family, is activated by stimuli such as growth factors and stress.[5] Upon activation, ERK5 translocates to the nucleus where it phosphorylates and activates MEF2 transcription factors, leading to the expression of MEF2 target genes.[6]
Dysregulation of the ERK5-MEF2 signaling axis has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5][7][8] Xmd17-109 is a potent and specific small molecule inhibitor of ERK5 kinase activity, with a reported IC50 of 162 nM.[9] By blocking ERK5, this compound is expected to reduce the transcriptional activity of MEF2.
This application note provides a detailed protocol for a MEF2-driven luciferase reporter assay to quantitatively measure the inhibitory efficacy of this compound on the ERK5-MEF2 signaling pathway. Reporter gene assays provide a sensitive and high-throughput method to assess the activity of specific signaling pathways, making them ideal for screening and characterizing small molecule inhibitors.[10][11][12][13][14]
Signaling Pathway
The diagram below illustrates the signaling cascade from extracellular stimuli to MEF2-mediated transcription and indicates the point of inhibition by this compound.
Caption: ERK5-MEF2 signaling pathway and inhibition by this compound.
Experimental Protocols
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
I. Required Materials
-
Cell Line: Human Embryonic Kidney (HEK293T) cells or a relevant cancer cell line (e.g., A498).
-
Reporter Plasmids:
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM® I Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine® 3000)
-
This compound (MedChemExpress or similar)[9], dissolved in DMSO to a 10 mM stock.
-
Dual-Luciferase® Reporter Assay System (Promega or similar).
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Luminometer capable of reading 96-well plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Sterile 96-well white, clear-bottom cell culture plates
-
Pipettes and sterile tips
-
II. Step-by-Step Method
-
Cell Seeding:
-
The day before transfection, trypsinize and count cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep) into a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and reach 70-80% confluency.
-
-
Transfection:
-
For each well, prepare the transfection mix in Opti-MEM®.
-
Co-transfect cells with the MEF2 Firefly luciferase reporter and the constitutive Renilla luciferase control plasmid at a ratio of 40:1, respectively.[15] Follow the transfection reagent manufacturer's protocol.
-
Add the transfection complex to the cells and gently mix.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose) and a "no treatment" control.
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Assay reagents and the 96-well plate to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
III. Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalizes for variations in cell number and transfection efficiency.
-
RLU = Firefly Luminescence / Renilla Luminescence
-
-
Calculating Percent Inhibition: Normalize the data to the vehicle control.
-
% Activity = (RLU of Treated Sample / Average RLU of Vehicle Control) x 100
-
% Inhibition = 100 - % Activity
-
-
IC50 Determination: Plot the % Inhibition against the log-transformed concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MEF2 activity.
Experimental Workflow Diagram
The following diagram outlines the major steps of the experimental protocol.
Caption: High-level workflow for the MEF2 reporter assay.
Data Presentation & Expected Results
The efficacy of this compound is determined by its ability to reduce the luciferase signal in a dose-dependent manner.
Table 1: Representative Dose-Response Data for this compound
| This compound (nM) | Log [Conc.] | Avg. RLU | Std. Dev. | % Inhibition |
| 0 (Vehicle) | N/A | 15,230 | 850 | 0.0% |
| 1 | 0 | 14,985 | 910 | 1.6% |
| 10 | 1 | 12,510 | 760 | 17.9% |
| 50 | 1.7 | 9,890 | 650 | 35.1% |
| 100 | 2 | 7,850 | 540 | 48.5% |
| 200 | 2.3 | 4,560 | 410 | 70.1% |
| 500 | 2.7 | 2,130 | 250 | 86.0% |
| 1000 | 3 | 1,480 | 190 | 90.3% |
Note: Data are representative and for illustrative purposes only.
Table 2: Calculated IC50 Values for ERK5 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | ERK5 | Biochemical | 162 | [9] |
| This compound | ERK5 | MEF2 Reporter | ~150-250 | Expected Result |
| XMD8-92 | ERK5 | MEF2C Reporter | ~1250-10000 | [18] |
Logical Framework for Efficacy Measurement
The assay's logic relies on the direct, though inverse, relationship between inhibitor concentration and reporter signal output.
Caption: Logic of measuring inhibitor efficacy via signal reduction.
Discussion and Troubleshooting
-
Paradoxical Activation: It is critical to be aware that some ERK5 inhibitors, including this compound, have been shown to paradoxically increase the transcriptional activity of ERK5 even while inhibiting its kinase function.[6] This is thought to occur because inhibitor binding induces a conformational change that exposes ERK5's nuclear localization signal, promoting its translocation to the nucleus.[6] While the kinase activity is blocked, this could lead to off-target or kinase-independent effects. This phenomenon highlights the importance of using multiple orthogonal assays (e.g., a direct kinase activity assay or a Western blot for downstream substrate phosphorylation) to fully characterize the inhibitor's mechanism of action.
-
Cell Viability: At high concentrations, inhibitors may cause cytotoxicity, leading to a decrease in the luciferase signal that is not specific to pathway inhibition. It is essential to run a parallel cell viability assay (e.g., CellTiter-Glo®, MTS) with the same compound concentrations to ensure that the observed inhibition is not an artifact of cell death.
-
Signal Window: The dynamic range of the assay (the difference between the uninhibited and fully inhibited signal) should be sufficiently large for robust analysis. Optimizing the amount of transfected plasmid DNA and cell seeding density can help maximize this window. A Z'-factor analysis is recommended for high-throughput screening applications.[11]
References
- 1. MEF2: a transcriptional target for signaling pathways controlling skeletal muscle growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MEF2 signaling and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEF2 plays a significant role in the tumor inhibitory mechanism of encapsulated RENCA cells via EGF receptor signaling in target tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-throughput luciferase reporter assay for small-molecule inhibitors of microRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Luciferase Reporter Assay for Small-Molecule Inhibitors of MicroRNA Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usefulness of the luciferase reporter system to test the efficacy of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Xmd17-109 Treatment in HCT116 and HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmd17-109 is a small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). The MEK5/ERK5 signaling pathway is a critical cascade involved in the regulation of various cellular processes, including proliferation, survival, and differentiation. Dysregulation of this pathway has been implicated in the progression of several cancers. This compound exerts its effects by targeting the kinase activity of ERK5, thereby modulating downstream signaling events. These application notes provide detailed protocols for studying the effects of this compound on the human colorectal carcinoma cell line HCT116 and the human cervical cancer cell line HeLa.
Mechanism of Action
This compound is a potent and specific inhibitor of ERK5 kinase activity. The canonical MEK5/ERK5 signaling pathway is activated by various upstream stimuli, including growth factors and stress signals, which lead to the activation of MEK5 by MAP3Ks such as MEKK2 and MEKK3. Activated MEK5 then phosphorylates ERK5 at Threonine 218 and Tyrosine 220, leading to its activation. Activated ERK5 can then phosphorylate downstream targets, including transcription factors like the Myocyte Enhancer Factor 2 (MEF2) family, which in turn regulate the expression of genes involved in cell proliferation and survival. By inhibiting ERK5, this compound is expected to decrease the phosphorylation of its downstream substrates, leading to cell growth inhibition and induction of apoptosis in cancer cells dependent on this pathway.
Data Presentation
Quantitative Effects of this compound on HCT116 and HeLa Cells
| Cell Line | Assay | Parameter | Concentration | Result | Reference |
| HCT116 | Apoptosis Assay (Annexin V/7-AAD) | % Apoptotic Cells (48h) | 2 µM (in combination with 5-FU) | Increased apoptosis compared to 5-FU alone | [1] |
| HeLa | Cell Viability (General) | - | Not Specified | General protocols for viability assays are available | [2][3] |
| HeLa | Apoptosis Assay (General) | - | Not Specified | General protocols for apoptosis assays are available | [4][5][6][7] |
Experimental Protocols
Cell Culture
Materials:
-
HCT116 or HeLa cells
-
DMEM or McCoy's 5A Medium (for HCT116), EMEM (for HeLa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture HCT116 or HeLa cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at an appropriate density.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
HCT116 or HeLa cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
HCT116 or HeLa cells
-
6-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will allow them to be sub-confluent at the time of harvest. Allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50 value) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Western Blot for Phospho-ERK5
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
HCT116 or HeLa cells
-
6-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound and a vehicle control for the specified time.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total ERK5 and a loading control.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]
- 3. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration Assay Using XMD17-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of cancer metastasis. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of cellular processes, including migration. The MEK5/ERK5 pathway, a component of the MAPK cascade, has been identified as a significant contributor to cancer cell proliferation and migration.[1][2] XMD17-109 is a potent and specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with an IC50 of 162 nM.[3][4] It has been demonstrated to reverse the increased migration and invasion capabilities in cancer cells, such as breast cancer.[5] These application notes provide a detailed protocol for utilizing this compound in a transwell cell migration assay to investigate its effects on cancer cell motility.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of ERK5 kinase activity.[3] The MEK5/ERK5 signaling cascade is activated by various extracellular stimuli, including growth factors and environmental stress.[6] Upon activation, MEK5 phosphorylates and activates ERK5. Activated ERK5 can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell proliferation and migration. By inhibiting ERK5, this compound blocks these downstream signaling events, thereby reducing cell migration. It is important to note that some ERK5 inhibitors, including this compound, have been shown to paradoxically activate ERK5 transcriptional activity under certain conditions, a factor that should be considered during data interpretation.[7]
Transwell Cell Migration Assay Protocol using this compound
This protocol outlines the use of a transwell migration assay, also known as a Boyden chamber assay, to assess the inhibitory effect of this compound on the migration of cancer cells.[8][9][10]
Materials
-
24-well transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cancer cell line of interest (e.g., breast cancer cell line MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope with imaging capabilities
Experimental Workflow Diagram
Caption: Experimental workflow for the transwell cell migration assay with this compound.
Step-by-Step Protocol
Day 1: Cell Preparation
-
Culture the selected cancer cell line in complete medium until they reach 80-90% confluency.[8]
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This helps to reduce basal migration rates.
-
On the day of the assay, detach the cells using trypsin-EDTA, and then wash and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
Day 2: Transwell Assay Setup
-
Prepare the chemoattractant solution by adding FBS to serum-free medium (e.g., final concentration of 10% FBS).
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (DMSO) should also be prepared.
-
In separate tubes, mix the cell suspension with the this compound dilutions or the vehicle control.
-
Add 100 µL of the cell suspension mixture to the upper chamber of each transwell insert.[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration suitable for the cell type (typically 12-24 hours).
Day 3: Staining and Quantification
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[11]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope. Capture images from several random fields for each insert.
-
Quantify the number of migrated cells per field. The average number of cells from multiple fields should be calculated for each condition.
Data Presentation
The quantitative data from the cell migration assay should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | This compound Concentration (µM) | Average Number of Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0 (DMSO) | [Insert Value] | 0% |
| This compound | 0.1 | [Insert Value] | [Calculate Value] |
| This compound | 1 | [Insert Value] | [Calculate Value] |
| This compound | 10 | [Insert Value] | [Calculate Value] |
% Inhibition of Migration = [1 - (Number of migrated cells in treatment group / Number of migrated cells in vehicle control)] x 100%
MEK5/ERK5 Signaling Pathway Diagram
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Troubleshooting
-
Low cell migration in the control group:
-
Optimize the concentration of the chemoattractant (FBS).
-
Increase the incubation time.
-
Ensure the pore size of the transwell insert is appropriate for the cell type.[11]
-
-
High background (non-specific migration):
-
Ensure complete removal of non-migrated cells from the top of the insert.
-
Optimize the serum starvation period.
-
-
Inconsistent results:
-
Ensure a single-cell suspension is used for seeding.
-
Maintain consistent incubation times and conditions.
-
Handle transwell inserts gently to avoid damaging the membrane.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate its impact on cell migration and further elucidate the role of the MEK5/ERK5 signaling pathway in this critical cellular process.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ERK 抑制剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cell Migration & Invasion Assays [merckmillipore.com]
- 11. corning.com [corning.com]
Application Notes and Protocols for Xmd17-109 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Xmd17-109, a potent and specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in a xenograft mouse model. The protocols outlined below are based on established methodologies for similar ERK5 inhibitors and available preclinical data for this compound (also known as ERK5-IN-1).
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the kinase activity of ERK5, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MEK5-ERK5 signaling cascade is implicated in various cellular processes crucial for cancer progression, including cell proliferation, survival, and angiogenesis. By inhibiting ERK5, this compound disrupts these downstream signaling events, leading to anti-tumor effects. In preclinical studies, the inhibition of the MEK5/ERK5 pathway has been shown to reduce the growth of various cancer cells and xenografts.
Data Presentation
While specific in vivo quantitative data for tumor growth inhibition with this compound is emerging, data from studies using the structurally related and well-characterized ERK5 inhibitor, XMD8-92, provides a strong rationale and basis for experimental design.
Table 1: In Vivo Efficacy of the ERK5 Inhibitor XMD8-92 in a Human Clear Cell Renal Carcinoma (A498) Xenograft Model
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Intraperitoneal (i.p.) | 5 times/week | 3 weeks | 0 | [2] |
| XMD8-92 | 50 mg/kg | Intraperitoneal (i.p.) | 5 times/week | 3 weeks | Statistically significant suppression of tumor growth | [2] |
Table 2: In Vivo Efficacy of the ERK5 Inhibitor XMD8-92 in a Triple-Negative Breast Cancer (MDA-MB-231) Xenograft Model
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral gavage | Daily | 16 days | 0 | [3] |
| XMD8-92 | 50 mg/kg | Oral gavage | Daily | 16 days | ~7.75 | [3] |
Table 3: In Vivo Survival Study with ERK5-IN-1 (this compound) in an Orthotopic Diffuse Intrinsic Pontine Glioma (DIPG) Xenograft Model
| Treatment Group | Outcome | Reference |
| Vehicle Control | - | [4] |
| ERK5-IN-1 (this compound) | Significantly increased survival | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft mouse model study with this compound.
Protocol 1: Subcutaneous Xenograft Model
This protocol is adapted from studies using the ERK5 inhibitor XMD8-92 in a subcutaneous xenograft model.[2][3]
1. Cell Culture and Animal Model:
- Culture human cancer cells (e.g., A498, MDA-MB-231) in appropriate media and conditions.
- Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
2. Tumor Cell Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject approximately 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Preparation and Administration of this compound:
- Formulation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Dosage: Based on data from related ERK5 inhibitors, a starting dose of 50 mg/kg can be considered.
- Administration: Administer the formulated this compound or vehicle control to the mice via intraperitoneal (i.p.) injection or oral gavage.
- Schedule: A treatment schedule of five times per week for 3-4 weeks is a reasonable starting point.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
- Perform histological and immunohistochemical analyses on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.
Protocol 2: Orthotopic Xenograft Model
This protocol is based on the study that utilized ERK5-IN-1 (this compound) in a DIPG orthotopic model.[4]
1. Cell Culture and Animal Model:
- Use patient-derived or established cancer cell lines suitable for orthotopic implantation.
- Utilize immunodeficient mice appropriate for the cancer type and implantation site.
2. Orthotopic Implantation:
- Surgically implant cancer cells into the organ of origin (e.g., brainstem for DIPG). This procedure requires specialized surgical skills and anesthesia.
3. Treatment Administration:
- Formulate and administer this compound as described in Protocol 1. The administration route may vary depending on the tumor location and drug properties (e.g., systemic or local).
4. Efficacy Evaluation:
- Monitor the health and survival of the mice daily.
- For tumors that can be visualized, use imaging techniques (e.g., bioluminescence, MRI) to monitor tumor growth.
- The primary endpoint is typically overall survival. Generate Kaplan-Meier survival curves to compare the treated and control groups.
- At the time of euthanasia or death, collect tissues for histological and molecular analysis.
Visualizations
Below are diagrams to visualize the experimental workflow and the targeted signaling pathway.
References
Techniques for Assessing Xmd17-109 Target Engagement in Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xmd17-109 is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2] ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cell proliferation, differentiation, and survival.[2][3] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5]
Assessing the direct binding of this compound to ERK5 within a cellular context is critical for validating its mechanism of action, determining its potency, and guiding further drug development. These application notes provide detailed protocols for several orthogonal methods to quantify the cellular target engagement of this compound. The described techniques include direct measures of target binding, such as the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay, as well as downstream functional assays that measure the modulation of ERK5 signaling, such as Western Blotting for ERK5 phosphorylation and MEF2-dependent reporter gene assays.
A peculiar characteristic of this compound and similar ERK5 inhibitors is their ability to cause a paradoxical activation of the ERK5 transcriptional activation domain (TAD).[2][4][6] This phenomenon underscores the importance of employing a multi-faceted approach to comprehensively characterize the cellular effects of such compounds.
Signaling Pathway Overview
The MEK5/ERK5 signaling pathway is a three-tiered kinase cascade.[2][6] Upon stimulation by various extracellular signals like growth factors and stress, Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3) phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5).[3] Activated MEK5, in turn, dually phosphorylates the TEY motif (Thr218/Tyr220) in the activation loop of ERK5, leading to its activation.[7][8] Activated ERK5 can then translocate to the nucleus and phosphorylate various downstream substrates, including the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, to regulate gene expression.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various cellular assays.
Table 1: Potency of this compound in Cellular Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| ERK5 Autophosphorylation | - | EC50 | 0.09 ± 0.03 µM | [1] |
| AP-1 Transcriptional Activity | - | EC50 | 4.2 µM | [1] |
| Cell Viability (Apoptosis) | A498 | IC50 | 1.3 µM | [11] |
| Biochemical Inhibition | - | IC50 | 162 nM | [1] |
Table 2: Comparison of Target Engagement EC50 Values from Orthogonal Methods
| Compound | Method | Target | Cell Line | EC50 (nM) | Reference |
| SCH772984 | CETSA | ERK1 | HCT116 | 16 | [12] |
| SCH772984 | CETSA | ERK2 | HCT116 | 11 | [12] |
| GDC-0994 | CETSA | ERK1/2 | HCT116 | - | [12] |
| Crizotinib | NanoBRET | ALK | HEK293 | - | [13][14] |
| Dasatinib | NanoBRET | ABL1 | HEK293 | - | [13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[15][16] The binding of a ligand, such as this compound, to its target protein, ERK5, typically increases the protein's resistance to heat-induced denaturation.[17] This thermal stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble ERK5 remaining. A shift in the melting curve of ERK5 in the presence of this compound indicates direct target engagement.
Protocol:
Part 1: CETSA Melt Curve
-
Cell Culture and Preparation:
-
Culture a suitable cell line (e.g., HCT116) to 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in fresh culture medium to a final concentration of 2 x 10^6 cells/mL.[15]
-
-
Compound Treatment:
-
Prepare two aliquots of the cell suspension.
-
Treat one aliquot with this compound at a desired concentration (e.g., 10 µM) and the other with vehicle (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.[15]
-
-
Thermal Challenge:
-
Cell Lysis:
-
Lyse the cells by performing three freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature).[15]
-
-
Separation of Soluble and Aggregated Proteins:
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble ERK5 protein using Western blotting with an anti-ERK5 antibody.[15]
-
-
Data Analysis:
-
Quantify the band intensities and plot the normalized soluble ERK5 levels against the temperature to generate melt curves.
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by this compound.
-
Part 2: Isothermal Dose-Response Fingerprint (ITDRF)
-
Cell Culture and Preparation: As described in Part 1.
-
Compound Treatment:
-
Aliquot cells into PCR tubes and add a serial dilution of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.[15]
-
-
Thermal Challenge:
-
Heat all samples at a pre-determined optimal temperature (e.g., a temperature that results in about 50% protein aggregation in the vehicle-treated sample) for 3 minutes, followed by cooling to 4°C.[15]
-
-
Lysis, Fractionation, and Analysis: Follow steps 4-6 from the CETSA Melt Curve protocol.
-
Data Analysis:
-
Plot the normalized soluble ERK5 levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value.[15]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19][20] The target protein, ERK5, is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase active site is added to the cells. When the tracer is bound to the ERK5-NanoLuc® fusion, BRET occurs upon addition of the NanoLuc® substrate. A test compound, like this compound, that binds to ERK5 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[19]
Protocol:
-
Cell Transfection:
-
Cell Seeding:
-
Harvest the transfected cells and seed them into a 384-well white assay plate.[21]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the compound dilutions to the assay plate.
-
-
Tracer Addition:
-
Add the NanoBRET® kinase tracer at a pre-determined optimal concentration (typically near its EC50 value for binding to ERK5-NanoLuc®).[19]
-
-
Substrate Addition and Incubation:
-
BRET Measurement:
-
Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[21]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of ERK5 Phosphorylation
Principle: The activation of ERK5 involves its phosphorylation at Thr218 and Tyr220 by the upstream kinase MEK5.[7][8] this compound, by inhibiting the kinase activity of ERK5, can lead to a decrease in its autophosphorylation at other sites, or affect the overall signaling cascade leading to changes in the phosphorylation status of ERK5 itself. Western blotting using phospho-specific antibodies allows for the direct measurement of the levels of phosphorylated ERK5 (p-ERK5) relative to total ERK5, providing a functional readout of target inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells if necessary, then pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 0.4 M sorbitol for 30 minutes) to induce ERK5 phosphorylation.[22]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK5 to normalize for protein loading.[24]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK5 to total ERK5 for each condition.
-
MEF2-Dependent Luciferase Reporter Assay
Principle: Activated ERK5 translocates to the nucleus and phosphorylates MEF2 transcription factors, enhancing their transcriptional activity.[9][10] This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple MEF2 binding sites.[25][26] Inhibition of the ERK5 signaling pathway by this compound is expected to reduce the phosphorylation of MEF2 and consequently decrease the expression of the luciferase reporter gene.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with:
-
A MEF2-driven luciferase reporter plasmid.
-
An expression vector for a constitutively active form of MEK5 (MEK5(D)) to activate the ERK5 pathway.
-
An expression vector for ERK5.
-
A control plasmid expressing Renilla luciferase for normalization.[27]
-
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a serial dilution of this compound for an appropriate duration (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[27]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The assessment of this compound target engagement in a cellular setting is a critical step in its preclinical characterization. The combination of direct biophysical assays like CETSA and NanoBRET with functional downstream assays such as Western blotting for ERK5 phosphorylation and MEF2 reporter assays provides a comprehensive understanding of the compound's interaction with its target and its impact on the corresponding signaling pathway. Given the paradoxical activation of the ERK5 TAD by some inhibitors, it is imperative to use such a multi-pronged approach to fully elucidate the cellular consequences of this compound treatment. The detailed protocols provided herein serve as a guide for researchers to robustly and reliably quantify the cellular target engagement of this compound and other ERK5 inhibitors.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 activation of MEF2-mediated gene expression plays a critical role in BDNF-promoted survival of developing but not mature cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 20. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 21. eubopen.org [eubopen.org]
- 22. mesoscale.com [mesoscale.com]
- 23. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
Application Notes and Protocols for Studying Angiogenesis In Vitro with XMD17-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis and the development of novel inhibitors are paramount in cancer research and other fields. XMD17-109 is a small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. Emerging evidence suggests that the ERK5 signaling pathway plays a crucial role in endothelial cell function and angiogenesis, making this compound a valuable tool for in vitro studies. These application notes provide detailed protocols for utilizing this compound to investigate its anti-angiogenic potential in vitro.
Mechanism of Action: this compound functions as a potent and selective inhibitor of ERK5. In the context of angiogenesis, Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule that, upon binding to its receptor (VEGFR2) on endothelial cells, can activate the MEK5/ERK5 pathway.[1][2] Activated ERK5 can then promote endothelial cell survival, proliferation, migration, and tube formation, all critical steps in the angiogenic process. By inhibiting ERK5, this compound is hypothesized to disrupt these VEGF-mediated pro-angiogenic effects. While direct quantitative data on this compound's effect on endothelial cells is limited, studies on other ERK5 inhibitors like XMD8-92 have shown suppression of endothelial cell proliferation, migration, and tube formation.[3][4]
Data Presentation
The following tables summarize the available quantitative data for ERK5 inhibitors. It is important to note the absence of specific public data for this compound in in vitro angiogenesis assays using endothelial cells. The provided data for other ERK5 inhibitors can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of ERK5 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| XMD8-92 | HUVEC | Proliferation | 7.4 | [5] |
| This compound | A498 (Renal Cancer) | Proliferation | 1.3 | [5] |
HUVEC: Human Umbilical Vein Endothelial Cells
Table 2: Qualitative Effects of ERK5 Inhibition on In Vitro Angiogenesis
| Assay | ERK5 Inhibitor | Effect on Endothelial Cells | Reference |
| Proliferation | XMD8-92 | Inhibition | [3][4] |
| Migration | XMD8-92 | Inhibition | [3][4] |
| Tube Formation | XMD8-92 | Inhibition | [3][4] |
| Migration & Invasion | This compound | Inhibition (in Breast Cancer Cells) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGF-induced ERK5 signaling pathway in endothelial cells.
Caption: Experimental workflow for the in vitro tube formation assay.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a serum-reduced medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension medium. Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle control) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Visualization and Quantification:
-
Brightfield: Capture images of the tube networks using an inverted microscope.
-
Fluorescence (Optional): Stain the cells with Calcein AM according to the manufacturer's protocol and capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation rate of endothelial cells.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of proliferation against the log concentration of this compound and fitting the data to a dose-response curve.
Endothelial Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
This compound (dissolved in DMSO)
-
24-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell-scratching tool
-
Inverted microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove detached cells.
-
Treatment: Add fresh serum-reduced medium containing various concentrations of this compound or vehicle control to the wells.
-
Image Acquisition: Immediately capture images of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
Conclusion and Future Directions
This compound, as an ERK5 inhibitor, presents a promising tool for dissecting the role of the ERK5 signaling pathway in angiogenesis. The provided protocols offer a framework for investigating its anti-angiogenic properties in vitro. However, the current literature lacks specific quantitative data on the effects of this compound on endothelial cell angiogenesis. Therefore, future research should focus on:
-
Determining the IC50 of this compound on the proliferation of various endothelial cell types.
-
Quantifying the dose-dependent effects of this compound on endothelial cell tube formation and migration.
-
Investigating the downstream molecular effects of ERK5 inhibition by this compound in endothelial cells, such as changes in the expression of pro- and anti-angiogenic factors.
By systematically addressing these research gaps, a more comprehensive understanding of the anti-angiogenic potential of this compound can be achieved, paving the way for its potential application in anti-cancer and other anti-angiogenic therapies.
References
- 1. VEGF Stimulates Activation of ERK5 in the Absence of C-Terminal Phosphorylation Preventing Nuclear Localization and Facilitating AKT Activation in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and regulation of VEGF-mediated ERK5 activity in endothelial cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Xmd17-109 in Breast Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, with tumor recurrence and metastasis being major contributors to mortality. A subpopulation of cells within tumors, known as breast cancer stem cells (BCSCs), are thought to be a driving force behind therapy resistance and disease progression. These cells possess self-renewal and differentiation capabilities, enabling them to repopulate a heterogeneous tumor. Consequently, the development of therapeutic agents that specifically target BCSCs is a critical area of oncology research.
Xmd17-109 has been identified as a novel and specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5). Emerging evidence implicates the ERK5 signaling pathway in the regulation of key cellular processes associated with cancer progression, including proliferation, survival, metastasis, and drug resistance. Notably, ERK5 signaling is increasingly linked to the maintenance of cancer stem cell phenotypes, including in breast cancer. These application notes provide a comprehensive overview of this compound and detailed protocols for its investigation in the context of breast cancer stem cell research.
This compound: A Potent ERK5 Inhibitor
This compound is a small molecule inhibitor that demonstrates high specificity for ERK5, a member of the mitogen-activated protein kinase (MAPK) family.
| Compound Name | Synonyms | CAS Number | Molecular Formula | IC50 (ERK5) |
| This compound | ERK5-IN-1 | 1435488-37-1 | C36H46N8O3 | 162 nM |
Table 1: Physicochemical and Pharmacological Properties of this compound.
Mechanism of Action: Targeting the ERK5 Signaling Pathway in Breast Cancer Stem Cells
The MEK5/ERK5 signaling cascade is a crucial pathway that regulates various cellular functions. In the context of breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC), dysregulation of the ERK5 pathway has been associated with poor prognosis. ERK5 activation is linked to the promotion of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties and is closely associated with the cancer stem cell phenotype.
By specifically inhibiting the kinase activity of ERK5, this compound is hypothesized to disrupt these downstream signaling events, leading to a reduction in the BCSC population and a sensitization of cancer cells to conventional therapies.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of this compound against breast cancer stem cells.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a hallmark of which is their ability to form three-dimensional spheroids in non-adherent culture conditions.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ultra-low attachment plates (e.g., 96-well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counter
-
Microscope with imaging capabilities
Protocol:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in complete medium to create a single-cell suspension.
-
Cell Seeding: Count the cells and adjust the concentration. Seed cells at a low density (e.g., 500-2000 cells/well) in ultra-low attachment 96-well plates in a final volume of 200 µL of complete medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Spheroid Imaging and Quantification: Monitor spheroid formation every 2-3 days. After the incubation period, capture images of the spheroids using a microscope. Count the number of spheroids per well (typically those >50 µm in diameter) and measure their diameter.
-
Data Analysis: Calculate the spheroid formation efficiency (SFE) using the formula: (Number of spheroids / Number of cells seeded) x 100%. Compare the SFE and spheroid size between treated and control groups.
ALDEFLUOR™ Assay
This assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a widely recognized marker for breast cancer stem cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
ALDEFLUOR™ Assay Kit (containing ALDEFLUOR™ reagent, DEAB control, and assay buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture breast cancer cells and treat with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 48-72 hours).
-
Cell Preparation: Harvest the treated cells and prepare a single-cell suspension in the ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
To the "test" tube, add the activated ALDEFLUOR™ reagent.
-
To the "control" tube, add the activated ALDEFLUOR™ reagent plus the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis: After incubation, centrifuge the cells and resuspend them in cold assay buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: The DEAB-treated sample is used to set the gate for the ALDH-positive population. Quantify the percentage of ALDH-positive cells in the this compound-treated samples and compare it to the vehicle control.
In Vivo Xenograft Studies
This assay evaluates the effect of this compound on tumor initiation and growth in an in vivo setting, which is a gold standard for assessing anti-cancer stem cell activity.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Breast cancer cell lines (preferably those with a known BCSC population)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest breast cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Tumor Cell Implantation:
-
For tumor initiation studies: Perform a limiting dilution series of cells (e.g., 10^5, 10^4, 10^3 cells) and inject them subcutaneously or into the mammary fat pad of the mice.
-
For tumor growth studies: Inject a standard number of cells (e.g., 1 x 10^6) to establish tumors.
-
-
Treatment: Once tumors are palpable (for growth studies) or from the day of implantation (for initiation studies), randomize the mice into treatment and control groups. Administer this compound or vehicle according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width^2) / 2. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry for BCSC markers, or dissociation for ex vivo analysis of the BCSC population).
-
Data Analysis: Compare tumor growth rates and tumor-initiating cell frequency between the treated and control groups.
Expected Outcomes and Data Interpretation
Treatment of breast cancer cells with this compound is expected to lead to a dose-dependent decrease in the BCSC population and function.
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Spheroid Formation Assay | Spheroid Formation Efficiency (SFE), Spheroid Size | Decrease in SFE and average spheroid size. |
| ALDEFLUOR™ Assay | Percentage of ALDH-positive cells | Reduction in the percentage of the ALDH-positive cell population. |
| In Vivo Xenograft Studies | Tumor initiation frequency, Tumor growth rate | Reduced tumor initiation at lower cell dilutions and slower tumor growth rate. |
Table 2: Summary of Expected Experimental Outcomes.
Conclusion
This compound, as a specific inhibitor of ERK5, represents a promising therapeutic agent for targeting breast cancer stem cells. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in preclinical models of breast cancer. The successful targeting of the ERK5 pathway may provide a novel strategy to overcome therapy resistance and prevent metastasis, ultimately improving patient outcomes in breast cancer.
Troubleshooting & Optimization
XMD17-109 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of XMD17-109, a potent ERK5 inhibitor.
Frequently Asked Questions (FAQs) - Solubility and Stock Preparation
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1] Ethanol and Dimethylformamide (DMF) can also be used, though DMSO generally offers higher solubility.[1] For in vivo applications, more complex solvent systems are required.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. What is causing this and how can I prevent it?
A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The rapid change in solvent polarity when a concentrated DMSO stock is diluted in media can cause the compound to "crash out" of solution.
To prevent this, consider the following strategies:
-
Lower the final concentration: Ensure your working concentration does not exceed the aqueous solubility limit of this compound.
-
Use a serial dilution method: Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture medium. This gradual change in solvent environment can help maintain solubility.
-
Increase the final DMSO concentration (with caution): While effective at increasing solubility, higher DMSO concentrations can be toxic to cells. It is crucial to determine the DMSO tolerance of your specific cell line, which is typically between 0.1% and 0.5%.
-
Pre-warm the media: Having your cell culture media at 37°C before adding the inhibitor stock can sometimes aid in dissolution.
-
Ensure rapid mixing: Add the stock solution to the media while gently vortexing or swirling to ensure immediate and thorough mixing, preventing localized high concentrations that can lead to precipitation.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: If you encounter difficulty dissolving this compound powder, gentle heating and/or sonication can be used to aid dissolution. Warming the solution briefly at 37°C or using a bath sonicator for a few minutes can often help break up any aggregates and facilitate complete dissolution.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once prepared, it is recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes available quantitative data.
| Solvent/Vehicle | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~93 mg/mL | ~145.6 mM | Sonication is recommended. |
| DMSO | 1 mg/mL | 1.57 mM | - |
| Ethanol | ~93 mg/mL | ~145.6 mM | Sonication is recommended. |
| Ethanol | 1 mg/mL | 1.57 mM | - |
| DMF | 1 mg/mL | 1.57 mM | - |
| Water | < 1 mg/mL | - | Considered insoluble or slightly soluble. |
| In vivo Formulation 1 | ≥ 2.5 mg/mL | ≥ 3.91 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo Formulation 2 | ≥ 2.5 mg/mL | ≥ 3.91 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo Formulation 3 | ≥ 2.5 mg/mL | ≥ 3.91 mM | 10% DMSO, 90% Corn Oil. |
Note: The molecular weight of this compound is 638.8 g/mol .
Experimental Protocols
Protocol for Preparing this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound working solutions for typical in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound powder needed to make a 10 mM stock solution in your desired volume of DMSO (e.g., for 1 mL of 10 mM stock, weigh out 6.39 mg of this compound).
-
Add the appropriate volume of sterile DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate for 5-10 minutes.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution to reach your final desired concentration. For example, to achieve a 10 µM working concentration in your cell culture medium:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates to achieve the final 10 µM concentration.
-
-
Important: The final concentration of DMSO in the cell culture should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visualizations
ERK5 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical ERK5 signaling cascade and the point of inhibition by this compound.
Caption: A diagram of the ERK5 signaling cascade inhibited by this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility challenges encountered with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
References
Technical Support Center: Troubleshooting Paradoxical Activation of ERK5 by XMD17-109
Welcome to the technical support center for researchers encountering unexpected results with the ERK5 inhibitor, XMD17-109. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the phenomenon of paradoxical ERK5 activation and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Extracellular signal-regulated kinase 5 (ERK5). It binds to the ATP-binding pocket of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] However, it is crucial to understand that its effects are not limited to kinase inhibition.
Q2: What is the "paradoxical activation" of ERK5 by this compound?
Paradoxical activation refers to the observation that while this compound inhibits the kinase activity of ERK5, it can simultaneously promote the transcriptional activity of ERK5.[2][3][4][5][6] This occurs because the binding of this compound to the ERK5 kinase domain induces a conformational change. This change exposes the nuclear localization signal (NLS) and the C-terminal transactivation domain (TAD) of the ERK5 protein.[2][3][4][5] Consequently, ERK5 translocates to the nucleus and can activate gene transcription, independent of its kinase function.[4][6][7]
Q3: Is the paradoxical activation specific to this compound?
No, this phenomenon is not unique to this compound. Several other ERK5 kinase inhibitors, including the widely used XMD8-92 and even more recent compounds like AX15836, have been shown to cause a similar paradoxical activation of the ERK5 transactivation domain.[2][3][4][5]
Q4: What are the known off-target effects of this compound?
A significant off-target effect of this compound and its analog XMD8-92 is the inhibition of Bromodomain-containing protein 4 (BRD4).[2][3][4] BRD4 is an epigenetic reader that plays a crucial role in transcriptional regulation. This off-target activity can complicate the interpretation of experimental results, as some observed effects may be due to BRD4 inhibition rather than ERK5 modulation.
Troubleshooting Guides
Problem 1: My experimental results with this compound are inconsistent with ERK5 knockdown (e.g., siRNA, shRNA, or CRISPR).
-
Possible Cause: You are likely observing the consequences of paradoxical ERK5 activation and/or off-target effects of this compound. While genetic methods reduce the total amount of ERK5 protein, this compound inhibits only its kinase activity while promoting its transcriptional function.[6] Furthermore, the off-target inhibition of BRD4 by this compound can produce phenotypes distinct from ERK5 loss.[2][3][4]
-
Troubleshooting Steps:
-
Validate paradoxical activation in your system: Use a reporter assay for an ERK5 transcriptional target (e.g., a MEF2-luciferase reporter) to determine if this compound is indeed increasing transcriptional activity in your cell line.[4]
-
Control for BRD4 off-target effects: Perform parallel experiments with a selective BRD4 inhibitor (e.g., JQ1) to distinguish the effects of BRD4 inhibition from those related to ERK5.[4]
-
Use alternative ERK5 inhibitors: Consider using newer generation ERK5 inhibitors that lack BRD4 activity, such as AX15836.[3][4] Be aware, however, that these inhibitors may still cause paradoxical activation of the ERK5 TAD.[2][3][4][5]
-
Employ a multi-faceted approach: Combine pharmacological inhibition with genetic approaches (siRNA, shRNA, CRISPR) to more definitively parse the kinase-dependent and -independent functions of ERK5.
-
Problem 2: I am observing an increase in the nuclear localization of ERK5 after treatment with this compound.
-
Possible Cause: This is an expected outcome of the paradoxical activation mechanism. The binding of this compound to the kinase domain of ERK5 induces a conformational change that exposes the nuclear localization signal (NLS), leading to its translocation into the nucleus.[2][3][4][5][7]
-
Troubleshooting Steps:
-
Confirm with immunofluorescence: Use immunofluorescence microscopy to visualize and quantify the subcellular localization of ERK5 with and without this compound treatment.
-
Perform cellular fractionation: Biochemically separate cytoplasmic and nuclear fractions and perform Western blotting for ERK5 to confirm its increased presence in the nucleus.
-
Correlate with transcriptional activity: Assess the expression of known ERK5 target genes (e.g., c-Fos, Fra-1, KLF2) via qRT-PCR to correlate nuclear translocation with functional transcriptional activation.[4]
-
Problem 3: The anti-proliferative or pro-apoptotic effects I observe with this compound do not align with the known pro-survival role of ERK5 signaling.
-
Possible Cause: The observed effects may be attributable to the off-target inhibition of BRD4, which is known to have anti-proliferative and pro-apoptotic effects in various cancer models.[2][3][4] Alternatively, in some cellular contexts, the kinase-independent transcriptional activity of ERK5 promoted by this compound might lead to the expression of genes that inhibit proliferation or induce apoptosis.
-
Troubleshooting Steps:
-
Delineate BRD4-mediated effects: As mentioned in Problem 1, use a selective BRD4 inhibitor to determine if it phenocopies the effects of this compound.
-
Analyze gene expression profiles: Perform RNA sequencing or microarray analysis to identify the genes whose expression is altered by this compound. This can help to uncover the downstream pathways being affected.
-
Consider context-dependent functions: The role of ERK5 can be highly dependent on the specific cell type and the broader signaling network. Review literature specific to your experimental model to understand the potential context-dependent functions of ERK5.
-
Data Presentation
Table 1: Summary of Inhibitor Properties and Effects
| Inhibitor | Primary Target | Key Off-Target(s) | Paradoxical ERK5 TAD Activation | Reference |
| This compound | ERK5 Kinase | BRD4 | Yes | [1][2][3][4] |
| XMD8-92 | ERK5 Kinase | BRD4 | Yes | [2][3][4] |
| AX15836 | ERK5 Kinase | None reported | Yes | [2][3][4] |
| BIX02189 | MEK5 | ERK5 | Not reported to cause paradoxical ERK5 activation | [8] |
| JQ1 | BRD4 | None | No | [4] |
Experimental Protocols
Protocol 1: MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This assay is used to measure the transcriptional activity of ERK5, which is a key indicator of paradoxical activation by inhibitors.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a MEF2-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and an expression vector for a constitutively active MEK5 (MEK5D) to activate the ERK5 pathway. In a parallel set of wells, omit the MEK5D plasmid to assess the effect of the inhibitor on basal ERK5 activity.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After 16-24 hours of inhibitor treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated wells to the vehicle-treated control. An increase in luciferase activity in the absence of MEK5D stimulation, or a further increase in its presence, is indicative of paradoxical activation.
Visualizations
Caption: Canonical and this compound-mediated ERK5 signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating BRD4 Off-Target Effects of Xmd17-109
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Xmd17-109 on Bromodomain-containing protein 4 (BRD4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor primarily identified as a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1).[1] However, it is crucial to recognize that this compound and its close analog, XMD8-92, also exhibit significant inhibitory activity against BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] This dual inhibitory action means that observed cellular effects may not be solely attributable to ERK5 inhibition.
Q2: What are the downstream consequences of inhibiting ERK5 versus BRD4?
A2: Inhibition of ERK5 and BRD4 affects distinct signaling pathways:
-
ERK5 Signaling: As a component of the MAPK signaling cascade, ERK5 is involved in regulating cell proliferation, survival, and angiogenesis.[1] Its inhibition can lead to cell cycle arrest and apoptosis through downstream targets like the MEF2 family of transcription factors.[2]
-
BRD4 Function: BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and super-enhancers, driving the expression of key oncogenes such as MYC.[3] Inhibition of BRD4 disrupts these transcriptional programs, leading to anti-proliferative effects.[3]
Q3: How can I determine if my observed phenotype is due to ERK5 inhibition, BRD4 inhibition, or both?
A3: A multi-pronged approach is necessary to dissect the on- and off-target effects of this compound. This involves using control compounds with different selectivity profiles, as well as genetic approaches to validate the target responsible for the phenotype.
Q4: What are the key indicators of potential BRD4 off-target effects in my experiments?
A4: Be vigilant for the following indicators:
-
Discrepancy with Selective ERK5 Inhibitors: If a more selective ERK5 inhibitor (e.g., AX15836) does not replicate the phenotype observed with this compound.[4]
-
Phenotype Mimics BRD4 Inhibition: If the observed cellular effects are consistent with those reported for selective BRD4 inhibitors like JQ1 or I-BET762 (e.g., significant downregulation of MYC).[3]
-
Lack of Correlation with ERK5 Knockdown/Knockout: If genetic silencing of ERK5 does not produce the same phenotype as treatment with this compound.
Troubleshooting Guide: Differentiating On- and Off-Target Effects
This guide provides strategies and experimental protocols to help you distinguish between the effects of ERK5 and BRD4 inhibition when using this compound.
Strategy 1: Employing a Panel of Control Compounds
The use of well-characterized inhibitors with varying selectivity is a cornerstone of mitigating off-target effects.
Data Presentation: Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | BRD4(1) Kd (nM) | ERK5 Kd/IC50 (nM) | Reference(s) |
| XMD8-92 | ERK5 / BRD4 | 190 | 80 | [5] |
| AX15839 | ERK5 / BRD4 | Potent (not quantified) | - | [4] |
| AX15836 | ERK5 | High (inactive) | - | [4] |
| (+)-JQ1 | Pan-BET | ~50 | - | [6] |
| I-BET762 | Pan-BET | - | - | [7][8] |
Note: this compound is a close analog of XMD8-92 and is expected to have a similar dual-inhibitory profile.
Strategy 2: Genetic Validation using CRISPR-Cas9
CRISPR-Cas9-mediated gene knockout provides a definitive way to assess the on-target effects of an inhibitor by creating a clean genetic background where the target protein is absent.[9]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of ERK5 or BRD4
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting the gene of interest (MAPK7 for ERK5 or BRD4) using a validated online tool to minimize off-target cleavage.
-
Synthesize the sgRNAs or clone them into a Cas9 expression vector.[9]
-
-
Cas9 and gRNA Delivery:
-
Co-transfect the Cas9 nuclease and the sgRNA expression vector(s) into the target cell line. For difficult-to-transfect cells, consider lentiviral delivery.[9]
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker, select for transfected cells.
-
Perform single-cell sorting to isolate and expand individual clones.
-
-
Knockout Validation:
-
Screen individual clones for the absence of the target protein using Western Blot.
-
Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted locus.
-
-
Phenotypic Analysis:
-
Treat the validated knockout cell lines and a wild-type control with this compound.
-
If the knockout of the intended target (ERK5) does not rescue the phenotype, it strongly suggests off-target effects. Conversely, if the BRD4 knockout phenocopies the effect of this compound, it points to BRD4 as a key off-target.
-
Strategy 3: Direct Target Engagement Assays
Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for BRD4
-
Cell Treatment:
-
Treat intact cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating:
-
Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Pelleting and Supernatant Collection:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.[9]
-
-
Protein Detection:
-
Analyze the amount of soluble BRD4 in the supernatant by Western Blot.
-
-
Data Analysis:
-
Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of BRD4.
-
Strategy 4: Transcriptomic Profiling (RNA-Seq)
RNA-sequencing can provide a global view of the transcriptional changes induced by this compound and help to differentiate between ERK5- and BRD4-mediated effects.
Experimental Workflow: RNA-Seq Analysis
-
Experimental Design:
-
Treat cells with this compound, a selective ERK5 inhibitor (e.g., AX15836), a selective BRD4 inhibitor (e.g., JQ1), and a vehicle control.
-
Include ERK5 knockout and BRD4 knockout cell lines treated with vehicle as additional controls.
-
-
RNA Extraction and Sequencing:
-
Isolate total RNA from all experimental groups and perform library preparation and high-throughput sequencing.
-
-
Data Analysis:
-
Perform differential gene expression analysis to identify genes up- or down-regulated in each condition.
-
Compare the gene expression signature of this compound treatment to that of the selective inhibitors and the knockout cell lines.
-
A significant overlap between the transcriptional changes induced by this compound and the BRD4 inhibitor/knockout would confirm a strong off-target effect on BRD4.
-
Visualizations
Caption: Simplified ERK5 signaling pathway and the inhibitory action of this compound.
Caption: BRD4 function in transcriptional regulation and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XMD8-92 | ERK5/BRD4 抑制剂 | MCE [medchemexpress.cn]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results with Xmd17-109 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting unexpected results when working with the ERK5 inhibitor, Xmd17-109. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1] It functions by binding to the ATP-binding pocket of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation, survival, and angiogenesis.[2]
Q2: I'm observing an increase in the activity of an ERK5 downstream reporter, even in the presence of this compound. Is this expected?
This is a critical and well-documented "paradoxical activation" of ERK5 transcriptional activity by this compound and other similar ERK5 inhibitors.[1][3][4] While the kinase activity of ERK5 is inhibited, the binding of this compound to the kinase domain induces a conformational change in the ERK5 protein. This change exposes the C-terminal nuclear localization signal (NLS) and transcriptional activation domain (TAD), leading to increased nuclear translocation and enhanced transcriptional activity of ERK5, independent of its kinase function.[1][3][4]
Q3: What are the known off-target effects of this compound?
This compound has been reported to have off-target activity against Bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2).[1] It is crucial to consider these off-target effects when interpreting experimental results, as they can contribute to the observed phenotype. For instance, BRD4 is a key regulator of oncogene transcription, and its inhibition can independently affect cancer cell proliferation.
Q4: Why am I seeing significant variability in the IC50 values of this compound between different cancer cell lines?
The sensitivity of cancer cell lines to this compound can vary significantly due to several factors:
-
ERK5 Expression Levels: Cell lines with higher endogenous expression of ERK5 may exhibit greater sensitivity to its inhibition.[2]
-
Genetic Background: The mutational status of key oncogenes and tumor suppressor genes (e.g., VHL, KRAS, BRAF) can influence the reliance of cancer cells on the ERK5 signaling pathway.[2]
-
Off-Target Effects: The differential expression and importance of off-targets like BRD4 and LRRK2 in various cell lines can contribute to the observed differences in potency.
-
Paradoxical Activation: The extent to which paradoxical ERK5 activation influences cell fate can differ between cell types, leading to varied responses.
Data Presentation
This compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A498 | Clear Cell Renal Cell Carcinoma | 1.3 | High ERK5 expression.[2] |
| HCT116 | Colorectal Carcinoma | 4.2 (EC50 for AP-1 reporter) | This value reflects the inhibition of ERK5-mediated AP-1 transcriptional activity. |
This table summarizes publicly available IC50 data. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on clear cell renal cell carcinoma cell lines and can be used as a starting point.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Recommended starting concentrations range from 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Western Blot Analysis for ERK5 Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of ERK5 and its downstream targets.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 1, 6, 24 hours). A positive control (e.g., EGF or sorbitol stimulation) to induce ERK5 activation should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK5, total ERK5, and downstream targets (e.g., phospho-MEF2C, total MEF2C) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, illustrating both kinase inhibition and paradoxical activation.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Optimizing Xmd17-109 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Xmd17-109 for maximal inhibition of its target, Extracellular signal-regulated kinase 5 (ERK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of ERK5 (also known as MAPK7), with an in vitro IC50 of 162 nM.[1] Its primary mechanism of action is to bind to the ATP-binding site of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates.[1] This inhibition blocks the canonical kinase-dependent functions of ERK5, which are involved in cell proliferation, differentiation, and survival.
Q2: I've observed that while this compound inhibits ERK5 kinase activity, it seems to increase the transcriptional activity of some ERK5-regulated genes. Why is this happening?
A2: This phenomenon is known as "paradoxical activation" and is a recognized characteristic of this compound and other ERK5 inhibitors.[2][3][4] The binding of this compound to the ERK5 kinase domain induces a conformational change in the protein.[2][5] This change exposes a nuclear localization signal (NLS) and the C-terminal transactivation domain (TAD) of ERK5, leading to its translocation to the nucleus and an increase in its transcriptional activity, independent of its kinase function.[2][3][4][5] This is a critical consideration when designing experiments and interpreting results, as the optimal duration for inhibiting kinase activity may differ from that for minimizing paradoxical transcriptional activation.
Q3: What are the known off-target effects of this compound?
A3: While generally selective for ERK5, this compound has been reported to have off-target activity against Bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2).[2] It is advisable to consider these off-target effects when interpreting experimental outcomes. For instance, comparing the effects of this compound with those of a specific BRD4 inhibitor, like JQ1, can help delineate the contributions of each target to the observed phenotype.[2]
Q4: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?
A4: Based on published studies, a common concentration range for this compound in cell-based assays is 1-10 µM. For assessing downstream effects like apoptosis, treatment durations of 24, 48, and 72 hours are frequently used.[6] However, the optimal concentration and duration are highly dependent on the cell type and the specific biological question being addressed. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of ERK5 phosphorylation observed. | 1. Suboptimal treatment duration or concentration. | Perform a time-course (e.g., 1, 4, 8, 12, 24 hours) and dose-response (e.g., 0.1, 1, 5, 10 µM) experiment to identify the optimal conditions for your cell line. |
| 2. Low basal ERK5 activity in the cell line. | Stimulate the cells with a known ERK5 activator (e.g., EGF, sorbitol) prior to and during this compound treatment to induce a detectable level of ERK5 phosphorylation. | |
| 3. Technical issues with Western blot. | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Verify the specificity and optimal dilution of your primary antibodies for phosphorylated and total ERK5. Use a positive control lysate from cells known to have high p-ERK5 levels. | |
| Unexpected or paradoxical increase in the expression of ERK5 target genes. | 1. Paradoxical activation of ERK5 transcriptional activity. | This is an inherent property of the inhibitor. Consider shorter treatment times that may be sufficient for kinase inhibition before significant transcriptional activation occurs. Measure both ERK5 phosphorylation (kinase activity) and target gene expression (transcriptional activity) at multiple time points to understand the kinetics of both effects. |
| 2. Off-target effects on BRD4. | Co-treat cells with a specific BRD4 inhibitor to determine if the observed gene expression changes are due to BRD4 inhibition. | |
| High cell toxicity observed at effective inhibitory concentrations. | 1. Cell line sensitivity. | Lower the concentration of this compound and/or shorten the treatment duration. Assess cell viability at multiple time points using an MTT or similar assay. |
| 2. Off-target toxicity. | Investigate the known off-targets of this compound and assess if they are relevant in your cell model. |
Data Presentation
Table 1: Time-Dependent Effects of this compound on ERK5 Activity and Downstream Events (Hypothetical Data)
Note: The following table presents hypothetical data to illustrate the expected outcomes of a time-course experiment. Researchers should generate their own data for their specific experimental system.
| Treatment Duration (hours) | p-ERK5 / Total ERK5 (Relative to Control) | Target Gene X mRNA (Fold Change) | % Apoptotic Cells (Annexin V+) |
| 0 | 1.0 | 1.0 | 5% |
| 2 | 0.2 | 1.2 | 8% |
| 4 | 0.1 | 1.5 | 12% |
| 8 | 0.1 | 2.5 | 20% |
| 12 | 0.2 | 3.0 | 25% |
| 24 | 0.4 | 4.5 | 40% |
| 48 | 0.6 | 5.0 | 55% |
Interpretation: This hypothetical data suggests that maximal inhibition of ERK5 phosphorylation occurs between 4 and 8 hours. However, at later time points, paradoxical activation leads to a significant increase in target gene expression. The induction of apoptosis increases steadily over the 48-hour period. Therefore, the optimal treatment duration depends on the desired outcome: for maximal kinase inhibition, a shorter duration (4-8 hours) would be optimal, while for maximizing apoptosis, a longer duration may be necessary, despite the paradoxical transcriptional activation.
Experimental Protocols
Protocol 1: Time-Course Analysis of ERK5 Phosphorylation by Western Blot
This protocol details the steps to determine the optimal treatment duration of this compound for inhibiting ERK5 phosphorylation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
ERK5 activator (e.g., Epidermal Growth Factor - EGF, Sorbitol)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220), Rabbit anti-total ERK5
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ERK5 activity, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment:
-
Prepare a working solution of this compound in culture medium at the desired final concentration (e.g., 5 µM).
-
Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).
-
For the last 30 minutes of each time point, add an ERK5 activator (e.g., 100 ng/mL EGF or 0.4 M sorbitol) to stimulate ERK5 phosphorylation. The "0 hour" time point should be treated with the vehicle (e.g., DMSO) and the activator.
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Re-probing for Total ERK5:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-block and probe with the anti-total ERK5 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK5 to total ERK5 for each time point and normalize to the 0-hour control.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This protocol outlines how to measure the induction of apoptosis over time in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not lead to overconfluency during the experiment.
-
Treatment: Treat cells with this compound at the desired concentration for various time points (e.g., 0, 12, 24, 48, 72 hours). Include a vehicle-treated control for each time point.
-
Cell Harvesting:
-
At each time point, collect both the floating and adherent cells.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: The ERK5 signaling pathway and the dual effect of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
dealing with Xmd17-109 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the ERK5 inhibitor, Xmd17-109, particularly concerning its stability and activity in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound can occur, especially in aqueous solutions. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in redissolving the compound.[1] It is crucial to ensure complete dissolution before use in experiments to achieve an accurate final concentration.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be prepared in a suitable solvent like DMSO. Once prepared, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: I'm observing unexpected or "paradoxical" activation of ERK5 signaling with this compound. Is this a sign of compound instability?
A3: This is a known phenomenon and not necessarily a result of chemical instability. Some ERK5 inhibitors, including this compound, can induce a conformational change in the ERK5 protein.[2] This change can lead to the nuclear translocation of ERK5 and a paradoxical activation of its transcriptional activity.[2][3] This is an important "on-target" effect to consider when interpreting experimental results.[2]
Q4: Does this compound have off-target effects that could be misinterpreted as instability?
A4: Yes, this compound is known to have off-target effects, most notably the inhibition of BRD4 and other members of the BET family of proteins.[2][3] This dual activity can lead to cellular effects that are not solely due to ERK5 inhibition. For example, the potent anti-proliferative activities of this compound can be attributed to its effect on BRD4.[3] It is important to use appropriate controls to distinguish between ERK5-specific and off-target effects.
Q5: Can this compound induce the degradation of its target protein, ERK5?
A5: While this compound itself is an inhibitor, it has been used as a parental ligand to develop heterobifunctional degraders, also known as PROTACs (proteolysis-targeting chimeras).[3] These engineered molecules link this compound to a ligand for an E3 ubiquitin ligase, thereby targeting ERK5 for degradation.[3] This highlights a strategy to overcome the paradoxical activation and study the effects of ERK5 loss.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Problem: Difficulty in achieving the desired concentration of this compound in aqueous buffers for cell-based assays, leading to precipitation.
Solution Workflow:
Caption: Workflow for resolving this compound precipitation issues.
Detailed Steps:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For your working solution, consider using a formulation with excipients that improve solubility. Several protocols have been shown to yield clear solutions at concentrations of at least 2.5 mg/mL (3.91 mM).[1]
-
If precipitation occurs during the preparation of the final dilution, apply gentle heat and/or sonication to aid dissolution. [1]
-
Always visually inspect the solution for clarity before use.
Issue 2: Distinguishing On-Target ERK5 Inhibition from Off-Target BRD4 Effects
Problem: Experimental results may be confounded by the off-target activity of this compound on BRD4.
Experimental Design to Deconvolute Effects:
Caption: Experimental design to differentiate ERK5 and BRD4 effects.
Methodology:
-
Include multiple control groups in your experiment.
-
Group 1 (Test): Cells treated with this compound.
-
Group 2 (ERK5 Control): Cells treated with a more selective ERK5 inhibitor that has reduced affinity for BRD4 (e.g., JWG-071).[3]
-
Group 3 (BRD4 Control): Cells treated with a selective BRD4 inhibitor (e.g., JQ1).
-
Group 4 (Vehicle Control): Cells treated with the solvent (e.g., DMSO).
-
Compare the outcomes across all groups. A phenotype observed with this compound and the selective BRD4 inhibitor, but not the selective ERK5 inhibitor, is likely due to BRD4 inhibition.
Data Summary
Table 1: Solubility Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (3.91 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (3.91 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (3.91 mM) |
| Data sourced from MedChemExpress.[1] |
Table 2: Inhibitory Profile of this compound
| Target | IC₅₀ / EC₅₀ | Notes |
| ERK5 (biochemical) | 162 nM | [1] |
| ERK5 autophosphorylation (cellular) | 90 nM | [1] |
| LRRK2[G2019S] | 339 nM | [1] |
| BRD4 | Known off-target, contributes to anti-proliferative effects.[2][3] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution (Example using Protocol 1)
This protocol provides a method to prepare a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution well. If any precipitation is observed, gently warm the tube or sonicate until the solution is clear.
Signaling Pathway: Paradoxical Activation of ERK5 by this compound
References
Interpreting Conflicting Data from Xmd17-109 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering conflicting or unexpected results in experiments involving the ERK5 inhibitor, Xmd17-109. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My results show an unexpected increase in the transcription of ERK5 target genes after treating cells with this compound, even though it's an ERK5 inhibitor. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect of this compound and other similar small molecule ERK5 inhibitors.[1] While this compound does inhibit the kinase activity of ERK5, it can also induce a conformational change in the ERK5 protein. This change can lead to the exposure of the C-terminal nuclear localization signal (NLS) and paradoxically activate the transcriptional activation domain (TAD) of ERK5, promoting the transcription of its target genes.[1] Therefore, an increase in the expression of ERK5 target genes can be an on-target effect of the inhibitor, despite the suppression of its kinase activity.
Q2: I am observing cellular effects that are inconsistent with ERK5 inhibition. Could there be off-target effects of this compound?
A2: Yes, this compound has known off-target activities that can contribute to unexpected cellular phenotypes. The primary off-targets identified are BRD4, a bromodomain-containing protein involved in transcriptional regulation, and LRRK2, a kinase implicated in Parkinson's disease.[1] It is crucial to consider these off-target effects when interpreting your data. For instance, some observed effects may be attributable to the inhibition of BRD4 or LRRK2 rather than, or in addition to, the modulation of ERK5.
Q3: How can I confirm if the effects I'm seeing are due to ERK5 inhibition or the paradoxical activation of its transcriptional activity?
A3: To dissect these two possibilities, it is recommended to use complementary experimental approaches. One strategy is to use genetic knockdown or knockout of ERK5 (e.g., using siRNA or CRISPR) and compare the phenotype to that observed with this compound treatment.[1] If the genetic approach phenocopies the inhibitor treatment, it suggests the effect is primarily due to the loss of ERK5 kinase activity. If the phenotypes differ, the paradoxical activation of transcriptional activity or off-target effects by this compound are likely contributing. Additionally, reporter assays that specifically measure ERK5 transcriptional activity (e.g., GAL4-MEF2D reporter assay) can be employed to directly assess the impact of the inhibitor on transcription.[1]
Q4: Are there alternative inhibitors I can use to validate my findings and avoid the paradoxical activation observed with this compound?
A4: The search for ERK5 inhibitors that do not cause paradoxical activation is an active area of research. While this compound and its analogues like XMD8-92 are widely used, they share this characteristic.[1][2] Researchers have engineered analogues like AX15836 to lack bromodomain activity, but it still causes paradoxical activation of the ERK5 TAD.[1] It is advisable to consult recent literature for the latest developments in ERK5 inhibitors or to rely on genetic methods for target validation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased expression of ERK5 target genes (e.g., c-Fos, Fra-1) despite treatment with this compound. | Paradoxical activation of the ERK5 transcriptional activation domain (TAD).[1] | 1. Perform siRNA-mediated knockdown of ERK5 to confirm if the phenotype is dependent on the presence of the ERK5 protein. 2. Use a reporter assay (e.g., MEF2C or GAL4-MEF2D) to directly measure ERK5 transcriptional activity in the presence of this compound.[1][3] |
| Cellular phenotype does not match published data for ERK5 knockdown/knockout. | Off-target effects of this compound on proteins such as BRD4 or LRRK2.[1] | 1. Test for off-target effects directly by assessing the activity or expression of known this compound off-targets. 2. Use a structurally different ERK5 inhibitor, if available, to see if the phenotype is reproducible. 3. Confirm key findings using a genetic approach (siRNA/CRISPR). |
| Inconsistent IC50 values for this compound across different cell lines or experiments. | 1. Differences in the expression levels of ERK5 and its signaling components. 2. Varied activity of upstream activators of the ERK5 pathway. 3. Cell-type specific differences in the contribution of ERK5 kinase versus transcriptional activity to cell viability. | 1. Quantify ERK5 protein expression levels in the cell lines being used. 2. Ensure consistent experimental conditions, including cell density and serum concentration. 3. Determine the IC50 in parallel with assays that distinguish between inhibition of kinase activity and modulation of transcriptional output. |
| Precipitation of this compound in cell culture media. | Poor solubility of the compound. | Prepare the stock solution in an appropriate solvent like DMSO and then dilute it in the final culture medium. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| ERK5 | Biochemical Assay | 162 nM | [4] |
| ERK5 Autophosphorylation | Cell-based Assay | 90 nM | [4] |
| LRRK2[G2019S] | Biochemical Assay | 339 nM | [4] |
| AP-1 Transcriptional Activity | Cell-based Reporter Assay | 4.2 µM | [4] |
| A498 cells | Cell Viability (MTS) | 1.3 µM | [3] |
Table 2: Experimental Concentrations of this compound in Combination Studies
| Cell Line | Combined Agent | This compound Concentration | Duration | Reference |
| HCT116 | 5-FU | 2 µM | 48 hours | [2] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere for 24 hours.
-
Treatment: The following day, treat the cells with the desired concentration of this compound by diluting the stock solution directly into the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 16, 24, or 48 hours) before proceeding with downstream assays.[2]
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed HCT116 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[2] After 24 hours, treat with this compound alone or in combination with other compounds for 16 hours.[2]
-
Assay: Perform the caspase-3/7 activity assay according to the manufacturer's instructions (e.g., using a commercially available luminescent or fluorescent kit).
-
Data Analysis: Measure the luminescence or fluorescence signal, which is proportional to caspase-3/7 activity.
Visualizations
Caption: Canonical MEK5/ERK5 signaling pathway.
References
Technical Support Center: Controlling for Off-Target Effects of ERK5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and controlling for the off-target effects of ERK5 inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results using an ERK5 inhibitor are not consistent with ERK5 knockdown via siRNA/CRISPR. Could this be due to off-target effects?
A1: Yes, this is a strong possibility. Small molecule inhibitors can have effects independent of their intended target. First-generation ERK5 inhibitors like XMD8-92 are known to have significant off-target effects, most notably against the bromodomain-containing protein BRD4.[1][2][3][4] This can lead to phenotypes that are not replicated by genetic knockdown of ERK5. It is crucial to validate your inhibitor's specificity in your experimental system.
Q2: What are the most common off-target effects reported for ERK5 inhibitors?
A2: The most widely documented off-target effect for early-generation ERK5 inhibitors, including XMD8-92, XMD17-109, and XMD17-26, is the inhibition of BRD4, an epigenetic reader involved in transcriptional regulation.[1][2][3][4] Some second-generation inhibitors, while lacking BRD4 activity, may exhibit off-target effects on other kinases such as Leucine-rich repeat kinase 2 (LRRK2).[3][5] Additionally, a phenomenon known as "paradoxical activation" has been observed, where inhibitor binding to the ERK5 kinase domain can unexpectedly increase its transcriptional activity.[5]
Q3: How can I test for potential off-target effects of my ERK5 inhibitor?
A3: A multi-pronged approach is recommended. Initially, a broad in vitro kinase selectivity screen (kinome profiling) can identify potential off-target kinases.[6] This should be followed by orthogonal biochemical assays to confirm any initial hits. Cellular thermal shift assays (CETSA) can be used to verify target engagement and off-target binding within a cellular context. Finally, comparing the phenotypic effects of your inhibitor with those of a structurally unrelated ERK5 inhibitor and with ERK5 knockdown using siRNA or CRISPR can help to distinguish on-target from off-target effects.[7]
Q4: I've confirmed an off-target effect. How can I control for it in my experiments?
A4: Once an off-target interaction is confirmed, several strategies can be employed. The preferred method is to use a more selective inhibitor that does not engage the identified off-target. If this is not feasible, you can perform rescue experiments. For example, if the off-target is a kinase, overexpressing a drug-resistant mutant of that kinase should reverse the off-target effect.[6] Additionally, using the lowest effective concentration of the inhibitor that inhibits ERK5 without significantly affecting the off-target is a crucial aspect of experimental design.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results when using ERK5 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Phenotype does not match ERK5 knockdown | Off-target inhibition (e.g., BRD4, LRRK2).[1][2][3][4] | 1. Perform a kinase selectivity screen to identify off-targets. 2. Use a structurally unrelated ERK5 inhibitor. 3. Validate key findings using siRNA or CRISPR-mediated knockdown of ERK5. |
| Inconsistent results between biochemical and cellular assays | Poor cell permeability, efflux by cellular pumps, or high intracellular ATP concentrations outcompeting the inhibitor.[6] | 1. Assess the inhibitor's physicochemical properties. 2. Use a cell-based target engagement assay like CETSA. 3. Perform a dose-response curve in your cellular model. |
| Unexpected activation of downstream signaling | Paradoxical activation of ERK5 transcriptional activity or inhibition of a kinase in a parallel pathway leading to feedback activation.[5][8] | 1. Measure the expression of known ERK5 target genes (e.g., c-MYC, c-JUN) via qPCR.[2] 2. Use a MEF2-dependent reporter assay to directly measure ERK5 transcriptional activity.[3][9] 3. Profile the activation state of related signaling pathways (e.g., ERK1/2, p38) via Western blot. |
| Lack of ERK5 inhibition at expected concentrations | Inhibitor degradation, incorrect concentration, or issues with the detection method.[10] | 1. Verify inhibitor integrity, preparation, and storage. 2. Confirm the accuracy of the inhibitor concentration. 3. Optimize your p-ERK5 detection protocol (e.g., Western blot), ensuring the use of phosphatase and protease inhibitors.[10][11] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common ERK5 inhibitors against their intended target and key off-targets. This data is crucial for selecting the appropriate inhibitor and designing experiments at concentrations that minimize off-target effects.
| Inhibitor | Target | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Reference(s) |
| XMD8-92 | ERK5 | 80 | BRD4 | Equipotent to ERK5 | [1][2] |
| ERK5-IN-1 (this compound) | ERK5 | 162 | BRD4 | 200-700 | [3][12][13] |
| AX15836 | ERK5 | 8 | Lacks BRD4 activity | - | [3][13] |
| JWG-071 | ERK5 | - | LRRK2, PLK2, DCAMKL1/2 | Low micromolar | [3] |
| BIX02189 | MEK5 | 1.5 | ERK5 | 59 | [13] |
Key Experimental Protocols
Protocol 1: Cellular Assay for ERK5 Inhibition via Western Blot
This protocol details the steps to measure the inhibition of ERK5 phosphorylation in a cellular context.
-
Cell Culture and Plating: Plate cells in a suitable format (e.g., 6-well plates) and allow them to reach 80-90% confluency.
-
Serum Starvation: To reduce basal ERK5 activity, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ERK5 inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: To induce ERK5 activation, stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.[14]
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK5.[11]
-
Data Analysis:
-
Quantify the band intensities for p-ERK5 and total ERK5 using densitometry.
-
Calculate the ratio of p-ERK5 to total ERK5 for each sample.
-
Normalize the data to the stimulated, vehicle-treated control.
-
Plot the normalized data against the inhibitor concentration to determine the EC50 value.[14]
-
Visualizations
ERK5 Signaling Pathway
Caption: Canonical ERK5 signaling cascade.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating ERK5 Inhibition and Paradoxical Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at blocking ERK5 signaling, with a specific focus on the phenomenon of paradoxical activation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: My ERK5 inhibitor is not producing the expected phenotype, or the results are inconsistent with genetic knockdown/knockout studies.
-
Question: I'm using a small molecule inhibitor to block ERK5, but I'm not observing the expected anti-proliferative or anti-inflammatory effects seen in ERK5 siRNA or knockout models. What could be the reason for this discrepancy?
-
Answer: This is a common issue and is often due to "paradoxical activation" of ERK5's transcriptional activity.[1][2][3] Many small molecule ERK5 kinase inhibitors, while blocking the kinase function, induce a conformational change in the ERK5 protein. This change exposes the nuclear localization signal (NLS) and the C-terminal transcriptional activation domain (TAD), leading to ERK5's translocation to the nucleus and subsequent activation of gene transcription.[1][4][5] This paradoxical effect means that while you are inhibiting the kinase activity, you might be simultaneously activating other functions of ERK5.
Troubleshooting Steps:
-
Validate Paradoxical Activation: To determine if your inhibitor is causing paradoxical activation in your system, you should assess both the kinase and transcriptional activity of ERK5.
-
Kinase Activity: Use an in vitro kinase assay or an in-cell Western blot to measure the phosphorylation of a known ERK5 substrate or ERK5 autophosphorylation. A successful inhibitor should decrease this signal.
-
Transcriptional Activity: Employ a reporter assay, such as a MEF2- or AP-1-driven luciferase reporter, to measure the transcriptional activity of ERK5. An increase in the reporter signal in the presence of the inhibitor would indicate paradoxical activation.[1]
-
-
Consider Alternative Inhibition Strategies:
-
Genetic Approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete ERK5 protein levels. These methods circumvent the issue of paradoxical activation by removing the protein entirely and can help validate whether the desired phenotype is dependent on ERK5.[6][7]
-
Upstream Inhibition: Consider inhibiting the upstream kinase MEK5 using inhibitors like BIX02189 to block ERK5 activation.[6][7]
-
PROTACs: Explore the use of Proteolysis-Targeting Chimeras (PROTACs) designed to degrade the ERK5 protein. This is an emerging strategy to overcome paradoxical activation.[6][7]
-
-
Issue 2: Difficulty in reliably detecting ERK5 activation and inhibition by Western Blot.
-
Question: I am having trouble getting consistent and clear results for phosphorylated ERK5 (p-ERK5) and total ERK5 levels using Western blotting. What are some common pitfalls and how can I optimize my protocol?
-
Answer: Western blotting for p-ERK5 can be challenging due to low signal intensity and potential cross-reactivity of antibodies. Here are some key considerations for a robust protocol:
Troubleshooting Steps:
-
Sample Preparation:
-
Antibody Selection and Use:
-
Primary Antibodies: Use antibodies specifically validated for detecting phosphorylated ERK5 at Thr218/Tyr220.[8][9] Be aware that some p-ERK5 antibodies may cross-react with p-ERK1/2.[9] For total ERK5, use an antibody that does not cross-react with ERK1/2.[10]
-
Antibody Dilution: Optimize the primary antibody concentration. A high concentration can lead to non-specific bands, while a low concentration can result in a weak signal.
-
-
Gel Electrophoresis and Transfer:
-
ERK5 is a large protein (~90-110 kDa), so a lower percentage acrylamide gel may improve resolution.
-
Ensure efficient protein transfer by using a PVDF membrane and optimizing transfer time and voltage. Confirm transfer efficiency with Ponceau S staining.[8]
-
-
Detection:
-
Use a high-sensitivity enhanced chemiluminescence (ECL) substrate for detecting low-abundance proteins like p-ERK5.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is paradoxical ERK5 activation?
A1: Paradoxical ERK5 activation is a phenomenon where small molecule inhibitors targeting the kinase domain of ERK5 not only block its kinase activity but also induce a conformational change that leads to the nuclear translocation and activation of its C-terminal transcriptional activation domain (TAD).[1][2][3] This results in the seemingly contradictory effect of activating ERK5's transcriptional functions while inhibiting its kinase functions.
Q2: What is the molecular mechanism behind paradoxical ERK5 activation?
A2: In its inactive state, the ERK5 kinase domain is thought to have an intramolecular interaction with the C-terminal region, which masks the nuclear localization signal (NLS) and the TAD.[1] The binding of a kinase inhibitor to the ATP-binding pocket of the kinase domain disrupts this interaction. This conformational change exposes the NLS, leading to the import of the ERK5-inhibitor complex into the nucleus, and also activates the TAD, allowing it to regulate gene expression.[1][4]
Q3: Which ERK5 inhibitors are known to cause paradoxical activation?
A3: Several widely used ERK5 inhibitors have been shown to cause paradoxical activation to varying degrees. It is crucial to consult the latest literature for the specific inhibitor you are using. Examples of inhibitors reported to have this effect include XMD8-92, AX15836, and BAY-885.[6][7]
Q4: How can I avoid the confounding effects of paradoxical activation in my experiments?
A4: To confidently attribute a biological effect to the inhibition of ERK5, it is recommended to use multiple approaches:
-
Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete ERK5 protein is the most definitive way to study its function without the complication of paradoxical activation.[6][7]
-
Use of "Paradox Breakers": Researchers are actively developing new ERK5 inhibitors that do not cause paradoxical activation. Keep an eye on the literature for the emergence of these next-generation inhibitors.[6][7]
-
ERK5 PROTACs: Proteolysis-targeting chimeras that lead to the degradation of ERK5 are a promising alternative.[6][7]
-
Comprehensive Analysis: If using a kinase inhibitor, always assess both kinase and transcriptional activity to fully understand its effect on ERK5 signaling.
Q5: What are the downstream targets of the paradoxically activated ERK5 transcriptional domain?
A5: The activated C-terminal TAD of ERK5 can regulate the expression of various genes by interacting with and activating transcription factors. The myocyte enhancer factor 2 (MEF2) family of transcription factors are well-validated downstream targets of ERK5.[1] The activation of MEF2 can, in turn, regulate genes involved in cell proliferation, survival, and inflammation.
Quantitative Data Summary
Table 1: Effects of Select ERK5 Kinase Inhibitors
| Inhibitor | Target(s) | Reported IC50 (ERK5 Kinase Assay) | Paradoxical Activation of TAD | Key Off-Targets | Reference(s) |
| XMD8-92 | ERK5 | ~80 nM | Yes | BRD4 | [1][6] |
| AX15836 | ERK5 | ~9 nM | Yes | Highly Selective | [6][7] |
| BAY-885 | ERK5 | ~4.5 nM | Yes | Highly Selective | [6][7] |
| BIX02189 | MEK5 | ~1.5 µM | Not applicable (upstream inhibitor) | - | [6][7] |
Note: IC50 values can vary depending on the assay conditions. This table provides a general overview.
Key Experimental Protocols
Western Blot Protocol for Phospho-ERK5 (p-ERK5) and Total ERK5
Objective: To detect and semi-quantify the levels of phosphorylated and total ERK5 in cell lysates.
Materials:
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220) and Rabbit anti-total ERK5.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
PVDF membrane.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
After experimental treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK5 or anti-total ERK5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the p-ERK5 signal to the total ERK5 signal.
-
Co-Immunoprecipitation (Co-IP) Protocol to Study ERK5 Interactions
Objective: To identify proteins that interact with ERK5 in a cellular context.
Materials:
-
Non-denaturing Lysis Buffer (e.g., Triton X-100 based).
-
Anti-ERK5 antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer (lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysate Preparation:
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with beads alone for 30-60 minutes to reduce non-specific binding.[11]
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.[11]
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
-
Visualizations
Caption: Canonical MEK5-ERK5 Signaling Pathway.
Caption: Mechanism of Paradoxical ERK5 Activation by Kinase Inhibitors.
Caption: Troubleshooting Workflow for Unexpected ERK5 Inhibitor Effects.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Technical Support Center: MEF2 Luciferase Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully perform and interpret MEF2 (Myocyte Enhancer Factor 2) luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a MEF2 luciferase reporter assay?
A MEF2 luciferase reporter assay is a cell-based method used to study the transcriptional activity of the MEF2 family of transcription factors.[1][2] The core components are a plasmid vector containing a luciferase reporter gene (e.g., from Firefly or Renilla) downstream of a minimal promoter and tandem repeats of the MEF2 DNA binding consensus sequence.[2] When MEF2 is activated by upstream signaling pathways, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is proportional to the MEF2 transcriptional activity.[3]
Q2: What are the key components of the MEF2 signaling pathway?
The MEF2 signaling pathway is a crucial regulatory network involved in various cellular processes, including muscle development and neuronal survival.[1] Activation of MEF2 transcription factors is often mediated by upstream kinases such as Calcium/calmodulin-dependent protein kinase (CaMK) and mitogen-activated protein kinases (MAPKs).[4] These kinases can phosphorylate MEF2 proteins, leading to their activation and subsequent gene transcription. Conversely, Class II histone deacetylases (HDACs) can bind to MEF2 and repress its activity.[4] The dissociation of HDACs, often triggered by CaMK signaling, is a key step in MEF2 activation.[4]
Q3: What are essential controls for a MEF2 luciferase reporter assay?
To ensure the reliability of your results, it is crucial to include several controls:
-
Unstimulated Control: Cells transfected with the MEF2 reporter plasmid but not treated with the experimental stimulus. This provides the basal level of MEF2 activity.
-
Positive Control: Cells treated with a known activator of the MEF2 pathway (e.g., a calcium ionophore like ionomycin or a phorbol ester like PMA) to confirm that the system is responsive.
-
Negative Control (Empty Vector): Cells transfected with a similar reporter plasmid lacking the MEF2 response elements. This helps to determine if the observed effects are specific to MEF2 binding.
-
Transfection Control: Co-transfection with a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV or SV40).[5] This allows for normalization of the experimental luciferase signal to account for variations in transfection efficiency and cell number.[6][7]
Troubleshooting Guide
Problem 1: Low or No Luminescence Signal
A weak or absent signal is a common issue that can arise from several factors.[6]
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol by adjusting the DNA-to-reagent ratio, cell density at the time of transfection, and incubation time.[5][6][8] Ensure the use of high-quality, endotoxin-free plasmid DNA.[9] |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the luciferase enzyme.[10] Use the recommended volume of a validated lysis buffer and ensure adequate incubation time with gentle agitation.[11][12] |
| Weak Promoter Activity | The intrinsic activity of the MEF2 promoter in your chosen cell line might be low. Consider using a positive control to ensure the pathway is active. If necessary, a stronger minimal promoter in the reporter construct could be considered.[6] |
| Suboptimal Reagent Storage or Preparation | Luciferase assay reagents, especially the luciferin substrate, are sensitive to light and repeated freeze-thaw cycles.[6] Prepare working solutions fresh, protect them from light, and store them according to the manufacturer's instructions.[11] |
| Incorrect Instrument Settings | Ensure the luminometer's integration time is set appropriately to capture the signal.[10][13] A longer integration time may be necessary for weak signals. |
Problem 2: High Background Signal
Elevated background luminescence can mask the true experimental signal.
| Potential Cause | Recommended Solution |
| Choice of Assay Plate | White, opaque-walled plates are recommended for luminescence assays to maximize light output and minimize well-to-well crosstalk.[9][10][13] Black plates can also be used to reduce background but may result in lower overall signal intensity.[13] Avoid clear plates. |
| Reagent Contamination | Use fresh, sterile reagents to avoid microbial contamination, which can sometimes produce endogenous enzymes that interfere with the assay.[6] |
| Autoluminescence of Compounds | If screening compounds, they may possess inherent luminescent properties. Test the compounds in the absence of cell lysate to measure their intrinsic signal. |
| Extended Incubation with Substrate | Some "glow" luciferase assay reagents have a stable signal over time, but prolonged incubation can lead to increased background. Measure luminescence within the recommended time window. |
Problem 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.[6]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and consider preparing a master mix of transfection reagents and assay reagents to be added to all replicate wells.[6][9][10] This minimizes well-to-well variations in volume. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating to achieve a consistent number of cells in each well.[10] Uneven cell distribution can lead to variable reporter expression. |
| Edge Effects | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Variable Transfection Efficiency | In addition to optimizing the protocol, performing a dual-luciferase assay and normalizing to a co-transfected control reporter is the best way to account for well-to-well differences in transfection efficiency.[5][6] |
Experimental Protocols
General Protocol for MEF2 Dual-Luciferase Reporter Assay
-
Cell Seeding: Plate cells in a 96-well white, opaque plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
Prepare a transfection mix containing the MEF2 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at an optimized ratio (e.g., 10:1 or 20:1).
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the cells with the transfection complex for 24-48 hours.
-
-
Cell Treatment:
-
After the transfection incubation period, replace the medium with fresh medium containing the experimental compound or stimulus.
-
Include appropriate controls (unstimulated, positive, and vehicle controls).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagents to room temperature.[11]
-
Add the firefly luciferase substrate to each well and immediately measure the luminescence in a luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase.
-
Immediately measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize the data.
-
Compare the normalized values across different treatment conditions.
-
Visualizations
Caption: MEF2 Signaling Pathway leading to luciferase reporter gene expression.
Caption: General experimental workflow for a dual-luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. signosisinc.com [signosisinc.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Signal-dependent activation of the MEF2 transcription factor by dissociation from histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. goldbio.com [goldbio.com]
- 7. promega.com [promega.com]
- 8. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. neb.com [neb.com]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. med.emory.edu [med.emory.edu]
- 15. promega.com [promega.com]
- 16. Luciferase assay [bio-protocol.org]
Technical Support Center: Normalizing Western Blot Data for Xmd17-109 Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in accurately normalizing Western blot data from studies involving the investigational compound Xmd17-109. Proper normalization is critical for reliably quantifying changes in protein expression and ensuring the validity of your results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is Western blot normalization, and why is it crucial for this compound studies?
A1: Western blot normalization is the process of correcting for unavoidable variability that occurs during the experimental workflow, such as inconsistencies in sample preparation, protein loading, and protein transfer to the membrane.[2][4] This correction allows for the accurate comparison of protein expression levels across different samples. In studies investigating the effects of this compound, robust normalization is essential to confidently attribute observed changes in a target protein's abundance to the compound's activity, rather than to experimental error.
Q2: What are the primary methods for Western blot normalization?
A2: There are two main approaches to normalizing Western blots:[2][5]
-
Housekeeping Protein (HKP) Normalization: This traditional method uses a single, ubiquitously expressed internal reference protein (like GAPDH, β-actin, or β-tubulin) to normalize the target protein signal.[1][6][7] The underlying assumption is that the HKP's expression is stable across all experimental conditions.[1][8]
-
Total Protein Normalization (TPN): This method uses the signal from all proteins in a lane as the loading control.[2][9] TPN is often considered more reliable because it is not dependent on the stability of a single protein, which can be affected by experimental treatments.[9][10][11] TPN can be achieved using various protein stains like Ponceau S, Coomassie, or stain-free technologies.[1][2]
Q3: How do I select an appropriate housekeeping protein (HKP) for my this compound experiments?
A3: Choosing a valid HKP is critical and requires experimental validation.
-
Stable Expression: The most important criterion is that the HKP's expression is not affected by this compound treatment.[8][12] You must verify this by testing several candidate HKPs across your experimental conditions (e.g., different concentrations and exposure times of this compound).
-
Different Molecular Weight: The HKP should have a different molecular weight from your protein of interest to ensure the bands are well-separated on the blot.[3]
-
Linear Detection Range: The signal from both the HKP and your target protein must fall within the linear dynamic range of your detection system.[3][13][14] Highly abundant HKPs can easily become saturated, leading to inaccurate normalization.[1][12]
Table 1: Example Validation of Housekeeping Proteins with this compound Treatment
| Housekeeping Protein | Molecular Weight (kDa) | Average Fold Change (vs. Control) after 24hr this compound Treatment | Recommendation |
| β-Actin | 42 | 1.05 ± 0.08 | Suitable: Expression appears stable. |
| GAPDH | 37 | 1.82 ± 0.15 | Not Suitable: Expression is altered by this compound. |
| α-Tubulin | 55 | 0.98 ± 0.11 | Suitable: Expression appears stable. |
| Vinculin | 124 | 1.01 ± 0.09 | Suitable: Expression appears stable. |
Q4: Is Total Protein Normalization (TPN) a better option for this compound studies?
A4: TPN is often the preferred method as it avoids the potential pitfalls of HKP normalization.[9][11] Since this compound is a novel compound, its effects on cellular metabolism and housekeeping gene expression may be unknown. TPN circumvents this issue by normalizing to the entire protein load in each lane, which is less likely to be globally affected by the treatment.[9][10] This method can increase the accuracy and reliability of your quantitative data.[2][11]
Troubleshooting Guide
Problem: I'm observing high variability in my target protein levels between biological replicates after this compound treatment.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in cell lysis, protein extraction, or sample handling can introduce significant errors.[15]
-
Possible Cause 2: Inaccurate Pipetting. Errors in loading viscous protein lysates can lead to uneven loading across the gel.
-
Solution: Use appropriate low-retention pipette tips. Before loading, ensure the sample is thoroughly mixed. Load a consistent volume for each sample.
-
-
Possible Cause 3: Uneven Protein Transfer. Inefficient or uneven transfer from the gel to the membrane can cause variability.
-
Solution: Ensure the gel and membrane are in tight contact with no air bubbles. Optimize transfer time and voltage for your specific protein of interest and gel percentage. After transfer, you can use a reversible stain like Ponceau S to visually confirm that the transfer was even across all lanes.
-
Problem: My housekeeping protein levels change after I treat cells with this compound.
-
Possible Cause: The expression of your chosen HKP is affected by this compound. This is a common issue, as many treatments can alter the expression of traditional housekeeping genes.[8][12]
-
Solution 1: Validate a different HKP. Test a panel of alternative HKPs from different functional classes and cellular compartments (e.g., cytoskeleton, metabolic enzymes, nuclear proteins) to find one that remains stable under your specific experimental conditions.[7]
-
Solution 2: Switch to Total Protein Normalization (TPN). TPN is the recommended solution when HKPs are found to be unstable.[9][17] By normalizing to the total protein in each lane, you eliminate the dependency on a single reference protein.
-
Problem: The linear range for my protein of interest and my loading control do not overlap.
-
Possible Cause: Disparate protein abundance. Housekeeping proteins are often highly abundant, while target proteins may be expressed at low levels.[1][6] This can lead to the HKP signal being saturated while the target signal is still weak, making accurate normalization impossible.[12]
-
Solution: Perform a serial dilution of your cell lysate to determine the linear dynamic range for both your target protein and loading control antibodies individually.[3][13][16][18] Identify a total protein loading amount where the signal for both proteins is linear and proportional to the amount loaded.[14] If an overlap cannot be found with an HKP, TPN is a superior alternative as its linear range is typically much broader.[1][10]
-
Table 2: Example of Linear Range Determination
| Total Protein Loaded (µg) | Target Protein Signal (Intensity Units) | HKP Signal (Intensity Units) | In Linear Range? (Target) | In Linear Range? (HKP) |
| 5 | 15,000 | 150,000 | Yes | Yes |
| 10 | 31,000 | 305,000 | Yes | Yes |
| 20 | 65,000 | 615,000 | Yes | Yes |
| 40 | 125,000 | 950,000 | Yes | No (Saturated) |
| 80 | 130,000 | 960,000 | No (Saturated) | No (Saturated) |
| In this example, a loading amount between 5-20 µg would be appropriate for quantitative analysis. |
Experimental Protocols
Protocol 1: Determining the Linear Range for Antibody Detection
-
Prepare Lysate Dilutions: Prepare a concentrated cell lysate from a representative sample. Create a two-fold serial dilution series (e.g., 80 µg, 40 µg, 20 µg, 10 µg, 5 µg, 2.5 µg of total protein).[14][16]
-
SDS-PAGE and Western Blot: Load the dilution series onto an SDS-PAGE gel, transfer to a membrane, and probe for your target protein and your chosen loading control (either an HKP or a total protein stain).[16]
-
Image Acquisition: Capture the blot image using a digital imager, ensuring that no bands in the dilution series are saturated.[13][16] Use multiple exposure times if necessary.
-
Densitometry Analysis: Quantify the band intensity for each lane.[19]
-
Plot Data: Plot the signal intensity (Y-axis) against the total protein loaded (X-axis) for both the target protein and the loading control.
-
Identify Linear Range: The linear range is the portion of the curve where the signal intensity is directly proportional to the amount of protein loaded.[14] Select a loading amount for your experiments that falls within the linear range for both your target and control.[20]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Standard workflow for quantitative Western blotting.
Normalization Strategy Decision Tree
Caption: Decision tree for selecting a normalization method.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. licorbio.com [licorbio.com]
- 5. bioradiations.com [bioradiations.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. licorbio.com [licorbio.com]
- 12. licorbio.com [licorbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. protocols.io [protocols.io]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
- 18. praxilabs.com [praxilabs.com]
- 19. Guide to western blot quantification | Abcam [abcam.com]
- 20. licorbio.com [licorbio.com]
Technical Support Center: Strategies to Counteract Paradoxical ERK5 Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the ERK5 signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of paradoxical ERK5 activation by small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical ERK5 signaling?
A1: Paradoxical ERK5 signaling is a phenomenon where small molecule inhibitors designed to block the kinase activity of ERK5 instead cause an increase in its transcriptional activity.[1][2][3] This occurs because many inhibitors, particularly Type I ATP-competitive inhibitors, bind to the ERK5 kinase domain and induce a conformational change. This change exposes the nuclear localization signal (NLS), leading to ERK5's translocation into the nucleus and the subsequent activation of its C-terminal transcriptional activation domain (TAD).[1][4][5]
Q2: Why is paradoxical ERK5 activation a problem for my experiments?
A2: This paradoxical effect is a significant issue because the use of these kinase inhibitors does not replicate the effects of genetic knockout or knockdown of ERK5.[1] While you may be successfully inhibiting the kinase-dependent functions of ERK5, you might be unintentionally activating its kinase-independent transcriptional functions. This can lead to misinterpretation of experimental results, particularly in studies on cell proliferation, survival, and gene expression, where ERK5's transcriptional activity plays a crucial role.[4][5]
Q3: Which commonly used ERK5 inhibitors are known to cause this paradoxical effect?
A3: A number of widely used ERK5 inhibitors have been shown to cause paradoxical activation of the ERK5 TAD to varying degrees. These include XMD8-92 and its derivatives (like XMD17-109), the highly selective inhibitor AX15836, and others such as BAY-885 and compound 46.[4][5][6] It is important to be aware of this potential effect when using these compounds.
Q4: Are there any ERK5 inhibitors that do not cause paradoxical activation?
A4: The development of "paradox breakers"—inhibitors that effectively block ERK5 kinase activity without activating the TAD—is a key priority in the field.[4][5] While many of the currently available and highly selective inhibitors do exhibit this paradoxical effect, the development of alternative inhibitor classes, such as Type IV allosteric inhibitors, may offer a solution in the future.[3] Researchers should carefully evaluate new inhibitors for this paradoxical effect before use.
Q5: What are the alternative strategies to study ERK5 function without inducing paradoxical signaling?
A5: To avoid the confounding effects of paradoxical activation, several alternative strategies can be employed:
-
MEK5 Inhibition: Targeting the upstream kinase MEK5 with inhibitors like BIX02189 prevents the activation of ERK5, thereby inhibiting both its kinase and transcriptional functions.[7]
-
Genetic Silencing: Using techniques like siRNA or shRNA to knock down ERK5 expression effectively removes the protein, eliminating both its kinase and non-kinase activities.[3]
-
Targeted Protein Degradation: The use of Proteolysis-Targeting Chimeras (PROTACs) that specifically target ERK5 for degradation, such as INY-06-061, can effectively eliminate the ERK5 protein and all its functions.[8][9][10]
Troubleshooting Guide: Unexpected Experimental Results with ERK5 Inhibitors
If your experimental results using an ERK5 kinase inhibitor are unexpected or do not align with findings from genetic loss-of-function studies, you may be encountering paradoxical ERK5 activation. This guide will help you troubleshoot this issue.
Symptom: Increased expression of known ERK5 target genes (e.g., KLF2, c-JUN) despite treatment with an ERK5 kinase inhibitor.
Cause: The inhibitor is likely causing paradoxical activation of the ERK5 transcriptional activation domain (TAD).
Solution:
-
Verify Paradoxical Activation: Use a MEF2-luciferase reporter assay to directly measure the transcriptional activity of ERK5 in the presence of your inhibitor. An increase in luciferase activity will confirm paradoxical activation.
-
Switch to an Alternative Strategy:
-
Inhibit MEK5: Use the MEK5 inhibitor BIX02189 to block ERK5 activation upstream.
-
Use Genetic Knockdown: Employ siRNA or shRNA to reduce total ERK5 protein levels.
-
Degrade ERK5: Utilize an ERK5-targeting PROTAC like INY-06-061 to eliminate the ERK5 protein.
-
Symptom: ERK5 inhibitor fails to replicate the anti-proliferative or pro-apoptotic phenotype observed with ERK5 siRNA.
Cause: The paradoxical activation of ERK5's transcriptional functions may be promoting cell survival and proliferation, counteracting the effects of kinase inhibition.
Solution:
-
Assess ERK5 Localization: Perform immunofluorescence staining for ERK5. Increased nuclear localization of ERK5 in the presence of the inhibitor is a strong indicator of paradoxical activation.
-
Adopt a Multi-pronged Approach: Combine kinase inhibition with strategies that block the transcriptional output. However, a more direct approach is to use methods that eliminate the entire ERK5 protein, such as siRNA or PROTACs.
Data Presentation: Comparison of ERK5 Inhibitors
The following table summarizes the kinase inhibitory potency and the extent of paradoxical activation for several common ERK5 inhibitors. Note that the degree of paradoxical activation can vary between cell types and experimental conditions.
| Inhibitor | Target(s) | ERK5 Kinase Inhibition IC50 | Paradoxical Activation of ERK5 TAD | Key Off-Targets | Reference(s) |
| XMD8-92 | ERK5, BRD4 | ~80 nM | Yes | BRD4 | [3][4] |
| AX15836 | ERK5 | ~8 nM | Yes | None reported | [3][4] |
| BAY-885 | ERK5 | ~2.5 nM | Yes | None reported | [3][4] |
| Compound 46 | ERK5 | ~1.6 nM | Yes, mild | None reported | [3] |
| BIX02189 | MEK5, ERK5 | 59 nM (for ERK5) | No (inhibits upstream activator) | CSF1R, LCK | [7] |
Experimental Protocols
Protocol 1: MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of ERK5 by utilizing a luciferase reporter driven by MEF2 binding elements.
Materials:
-
HEK293 cells or other suitable cell line
-
Lipofectamine 2000 or other transfection reagent
-
Opti-MEM Reduced Serum Medium
-
pFA-MEF2D (or other MEF2-Gal4 fusion) expression vector
-
pFR-Luc (Gal4-driven luciferase reporter) vector
-
pRL-TK (Renilla luciferase control) vector
-
ERK5 expression vector (optional, for overexpression studies)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing:
-
100 ng pFA-MEF2D
-
200 ng pFR-Luc
-
10 ng pRL-TK
-
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine 2000 mixtures, incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells.
-
-
Inhibitor Treatment: 4-6 hours post-transfection, replace the medium with fresh complete medium containing the desired concentrations of your ERK5 inhibitor or vehicle control (e.g., DMSO).
-
Cell Lysis: 24 hours after inhibitor treatment, wash the cells once with PBS and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add the Stop & Glo Reagent (Renilla luciferase substrate) to each well and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in activity relative to the vehicle-treated control.
Protocol 2: siRNA-Mediated Knockdown of ERK5
This protocol describes the transient knockdown of ERK5 expression using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., HeLa, U2OS)
-
ERK5-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other siRNA transfection reagent
-
Opti-MEM Reduced Serum Medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates so they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-20 pmol of siRNA (ERK5-specific or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 3-5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring ERK5 protein levels via Western blot or ERK5 mRNA levels via qRT-PCR.
Protocol 3: Immunofluorescence for ERK5 Nuclear Translocation
This protocol allows for the visualization of ERK5 subcellular localization.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
ERK5 inhibitor and vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody against ERK5
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the ERK5 inhibitor or vehicle control for the desired time.
-
Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ERK5 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope. Analyze the images for changes in the nuclear-to-cytoplasmic fluorescence intensity of ERK5.
Visualizations
Caption: Paradoxical ERK5 Signaling Pathway.
Caption: Troubleshooting Logic for Paradoxical ERK5 Signaling.
Caption: Experimental Workflow for MEF2-Luciferase Reporter Assay.
References
- 1. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. INY-06-061 | ERK5 PROTAC | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of Xmd17-109 on ERK5
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a promising therapeutic target in oncology and inflammatory diseases. Validating the efficacy and specificity of ERK5 inhibitors is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of Xmd17-109, a known ERK5 inhibitor, with other alternative compounds. We present supporting experimental data and detailed protocols to aid researchers in their evaluation of ERK5-targeting molecules.
Comparative Inhibitory Activity of ERK5 Inhibitors
The inhibitory potency of a compound is a key determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The table below summarizes the in vitro IC50 values for this compound and a selection of alternative ERK5 and MEK5 inhibitors.
| Inhibitor | Target | In Vitro IC50 (nM) | Off-Target/Secondary Activities |
| This compound | ERK5 | 162 [1][2][3] | LRRK2 (IC50 = 339 nM), BRD4[1][4] |
| AX15836 | ERK5 | 8[2][5][6] | Selective over BRD4[5] |
| BAY-885 | ERK5 | 35-40[2][7][8] | Highly selective[8][9] |
| BIX02188 | MEK5 | 4.3[2][10][11] | ERK5 (IC50 = 810 nM)[2][10][11] |
| BIX02189 | MEK5 | 1.5[2][12][13] | ERK5 (IC50 = 59 nM)[2][12][13] |
Note: MEK5 is the direct upstream kinase that activates ERK5. Inhibiting MEK5 is an alternative strategy to block ERK5 signaling.
Signaling Pathway and Experimental Workflow
To effectively validate the inhibitory activity of compounds like this compound, it is essential to understand the ERK5 signaling cascade and the experimental procedures used to measure its inhibition.
ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, leading to the activation of downstream transcription factors that regulate cellular processes like proliferation and survival.
Caption: The ERK5 signaling cascade.
Experimental Workflow for Validating Inhibitory Activity
A typical workflow to validate the inhibitory activity of a compound on ERK5 involves both in vitro and cell-based assays.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to validate ERK5 inhibition.
In Vitro ERK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERK5.
Objective: To determine the in vitro IC50 value of a test compound against ERK5.
Materials:
-
Recombinant human ERK5 protein
-
MEK5 (for ERK5 activation, if necessary)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, activated ERK5, and the substrate in each well of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
For radioactive assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ Assay:
-
Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based ERK5 Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit ERK5 activation in a cellular context by measuring the phosphorylation of ERK5 at Threonine 218 and Tyrosine 220.
Objective: To determine the cellular potency (EC50) of a test compound in inhibiting ERK5 phosphorylation.
Materials:
-
Cells known to have an active ERK5 pathway (e.g., HeLa, A498)[14]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulant to activate the ERK5 pathway (e.g., epidermal growth factor (EGF), sorbitol)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal ERK5 activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 15-30 minutes) to induce ERK5 phosphorylation.[15]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.[16]
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[16]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total ERK5 antibody to normalize for protein loading.
-
Quantify the band intensities for phospho-ERK5 and total ERK5 using densitometry software.
-
Calculate the ratio of phospho-ERK5 to total ERK5 for each treatment.
-
Plot the normalized phospho-ERK5 levels against the logarithm of the compound concentration to determine the EC50 value.[15]
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BAY885 | ERK5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BIX02188 - Biochemicals - CAT N°: 16238 [bertin-bioreagent.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Xmd17-109 and XMD8-92: A Guide for Researchers
In the landscape of targeted cancer therapy, small molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway have garnered significant attention. Among these, inhibitors of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), represent a promising therapeutic strategy. This guide provides a detailed comparative analysis of two prominent ERK5 inhibitors, Xmd17-109 and XMD8-92, to aid researchers, scientists, and drug development professionals in their evaluation and application.
Executive Summary
This compound and XMD8-92 are both potent inhibitors of ERK5, a key regulator of cell proliferation, differentiation, and survival. While both compounds target ERK5, a critical distinction lies in their selectivity. This compound is reported as a highly selective inhibitor of ERK5. In contrast, XMD8-92 exhibits a dual inhibitory profile, potently targeting both ERK5 and Bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in the transcriptional regulation of key oncogenes. This fundamental difference in their mechanism of action has significant implications for their cellular effects and potential therapeutic applications.
Data Presentation
The following tables summarize the available quantitative data for this compound and XMD8-92, focusing on their biochemical potency and cellular activity.
Table 1: Biochemical Potency of this compound and XMD8-92
| Compound | Primary Target(s) | Assay Type | IC50 / Kd |
| This compound | ERK5 | Enzymatic Assay | IC50: 162 nM[1] |
| ERK5 Autophosphorylation (in cells) | Cellular Assay | EC50: 90 nM[1] | |
| AP-1 Transcriptional Activity | Cellular Assay | EC50: 4.2 µM[1][2] | |
| LRRK2[G2019S] | Enzymatic Assay | IC50: 339 nM[1] | |
| XMD8-92 | ERK5 (BMK1) | Binding Assay | Kd: 80 nM[3][4][5][6] |
| BRD4(1) | Binding Assay | Kd: 170 nM[4] | |
| EGF-induced BMK1 activation (in cells) | Cellular Assay | IC50: 240 nM |
Table 2: Cellular Activity of this compound and XMD8-92 in Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | IC50 |
| This compound | A498 (Renal Carcinoma) | Apoptosis Assay | Increased apoptotic cells[7] | Not specified |
| XMD8-92 | AsPC-1 (Pancreatic Cancer) | Proliferation Assay | Inhibition of cell proliferation[3][8] | Not specified |
| A498 (Renal Carcinoma) | Apoptosis Assay | Increased apoptotic cells[7] | 9.6 µM[7] | |
| Caki1 (Renal Carcinoma) | Cell Viability | Inhibition of cell viability | 26.5 µM[7] | |
| 769P (Renal Carcinoma) | Cell Viability | Inhibition of cell viability | 28.6 µM[7] |
Kinase Selectivity Profile
A critical aspect in the evaluation of kinase inhibitors is their selectivity. While this compound is described as a selective ERK5 inhibitor, comprehensive kinome scan data in the public domain is limited.
In contrast, XMD8-92 has been extensively profiled against a large panel of kinases. These studies reveal that while it is a potent ERK5 inhibitor, it also demonstrates significant activity against BRD4 and other kinases at higher concentrations.
Table 3: Kinase Selectivity Profile of XMD8-92
| Kinase Target | Kd (nM) |
| ERK5 (BMK1) | 80 [3][4][5][6] |
| BRD4(1) | 170 [4] |
| DCAMKL2 | 190[5][6] |
| PLK4 | 600[5][6] |
| TNK1 | 890[5][6] |
The dual inhibition of ERK5 and BRD4 by XMD8-92 suggests that its cellular effects may be a composite of inhibiting both pathways. This is a crucial consideration when interpreting experimental data, as effects attributed solely to ERK5 inhibition may be confounded by the compound's impact on BRD4-mediated transcription.
Signaling Pathways
To visualize the mechanisms of action of this compound and XMD8-92, the following diagrams illustrate the ERK5 signaling pathway and the role of BRD4 in gene transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe XMD8-92 | Chemical Probes Portal [chemicalprobes.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective ERK5 Inhibitors: XMD17-109 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Distinct from the well-studied ERK1/2 pathway, the ERK5 pathway is integral to regulating fundamental cellular processes including proliferation, survival, differentiation, and angiogenesis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.
This guide provides an objective comparison of XMD17-109, a widely cited ERK5 inhibitor, with other selective small-molecule inhibitors. We present key experimental data, detail the underlying methodologies, and discuss critical pharmacological nuances such as off-target effects and paradoxical activation to aid researchers in selecting the appropriate tool compound for their studies.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered kinase pathway initiated by various extracellular stimuli like growth factors and stress. These signals activate MAP3Ks (MEKK2/3), which in turn phosphorylate and activate the dual-specificity MAP2K, MEK5. Activated MEK5 then phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) in its activation loop. Once activated, ERK5 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, including the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and c-Fos, thereby modulating gene expression programs critical for cell fate.
Comparative Analysis of ERK5 Inhibitors
The landscape of ERK5 inhibitors has evolved significantly. Initial "first-generation" compounds like this compound and its precursor XMD8-92 provided valuable tools but were later found to have significant off-target activities. This led to the development of "second-generation" inhibitors with improved selectivity profiles.
A critical consideration when using these inhibitors is the phenomenon of paradoxical activation . Several ATP-competitive ERK5 kinase inhibitors have been shown to bind to the ERK5 kinase domain, inducing a conformational change that exposes its nuclear localization signal (NLS) and promotes the transcriptional activity of its C-terminal transactivation domain (TAD), even while kinase activity is blocked. This effect can confound experimental results and must be considered during data interpretation.
Data Presentation: Quantitative Comparison
The following table summarizes the biochemical potency and key characteristics of this compound and other notable selective ERK5 pathway inhibitors.
| Compound | Target(s) | Type | IC50 / Kd | Key Off-Targets | Paradoxical Activation |
| This compound | ERK5 | Kinase Inhibitor | IC50: 162 nM[1] | BRD4 , LRRK2 (IC50: 339 nM)[1] | Yes |
| XMD8-92 | ERK5, BRD4 | Dual Inhibitor | Kd: 80 nM (ERK5), 170 nM (BRD4)[2] | BRD4 (equipotent) | Yes |
| AX15836 | ERK5 | Kinase Inhibitor | IC50: 8 nM[3] | BRD4 (Kd: 3,600 nM, >1000-fold selective)[3] | Yes |
| BAY-885 | ERK5 | Kinase Inhibitor | IC50: 35-40 nM[4][5] | Highly selective vs. >350 kinases, no BRD4 activity[5][6] | Yes |
| JWG-071 | ERK5, LRRK2 | Dual Inhibitor | IC50: 88 nM (ERK5), 109 nM (LRRK2)[7] | LRRK2, PLK4, DCAMKL2 | Not Reported |
| ADTL-EI1712 | ERK1, ERK5 | Dual Inhibitor | IC50: 40.4 nM (ERK1), 64.5 nM (ERK5)[6][8] | ERK2[8] | Yes |
| BIX02189 | MEK5 | Kinase Inhibitor | IC50: 1.5 nM[9][10] | ERK5 (IC50: 59 nM), CSF1R (IC50: 46 nM)[10] | N/A (Upstream target) |
IC50: Half-maximal inhibitory concentration, a measure of inhibitor potency.[11] Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are detailed methodologies for key experiments used to characterize ERK5 inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK5.
-
Objective: To determine the in vitro IC50 value of an inhibitor against recombinant ERK5.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the ERK5 enzyme. An antibody specific for the phosphorylated substrate, labeled with a fluorescent acceptor (e.g., Europium), is used for detection.
-
General Protocol:
-
Reagents: Recombinant human ERK5, biotinylated substrate peptide, ATP, assay buffer, test inhibitor, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
Procedure: a. Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to a 384-well assay plate. b. Add recombinant ERK5 enzyme to the wells. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-XL665). f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET-compatible reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.[12]
-
Cellular Phospho-ERK5 Assay (Western Blot)
This assay measures the ability of an inhibitor to block ERK5 activation (phosphorylation) in a cellular context.
-
Objective: To determine the EC50 value for the inhibition of growth factor-induced ERK5 phosphorylation.
-
Principle: Cells are stimulated to activate the ERK5 pathway in the presence of an inhibitor. Cell lysates are then analyzed by Western blot using an antibody that specifically detects the phosphorylated (active) form of ERK5 at Thr218/Tyr220.
-
General Protocol:
-
Cell Culture: Plate cells (e.g., HeLa) and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 16-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation: Add a stimulus such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) or Sorbitol (0.4 M) for 15-30 minutes to induce ERK5 phosphorylation.[1][13]
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against phospho-ERK5 (Thr218/Tyr220). Subsequently, probe with an HRP-conjugated secondary antibody and detect using an ECL substrate.[13]
-
Data Analysis: Quantify band intensities using densitometry. To normalize for loading, the membrane can be stripped and re-probed for total ERK5. Calculate the ratio of p-ERK5 to total ERK5 and plot against inhibitor concentration to determine the EC50.
-
MEF2-Dependent Reporter Assay
This assay measures the functional downstream consequence of ERK5 activation: the transcriptional activity of its substrate, MEF2.
-
Objective: To measure the effect of an inhibitor on ERK5-mediated transcriptional activation.
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene driven by MEF2 binding sites, along with expression vectors for MEF2 and components of the ERK5 pathway (e.g., a constitutively active MEK5). The inhibitor's effect on luciferase expression reflects its impact on the ERK5-MEF2 axis.[14][15]
-
General Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with:
-
A MEF2-luciferase reporter plasmid (e.g., pFR-GAL4-luc).
-
An expression plasmid for a GAL4-MEF2 fusion protein.
-
Expression plasmids for constitutively active MEK5 and ERK5 to drive the pathway.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment: After transfection (e.g., 24 hours), treat cells with various concentrations of the inhibitor.
-
Lysis & Assay: After incubation (e.g., 6-24 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against inhibitor concentration to determine the effect on MEF2-driven transcription.[16]
-
Conclusion and Recommendations
The selection of an ERK5 inhibitor requires careful consideration of its biochemical potency, cellular activity, selectivity profile, and potential for paradoxical activation.
-
For selective ERK5 kinase inhibition: Second-generation inhibitors like AX15836 and BAY-885 are preferred over this compound and XMD8-92 due to their significantly improved selectivity and lack of potent BRD4 off-target activity.[3][6]
-
Awareness of Paradoxical Activation: Researchers must be aware that even highly selective kinase inhibitors like AX15836 and BAY-885 can paradoxically activate the transcriptional function of ERK5. Experimental designs should include controls to account for this phenomenon, such as comparing results with MEK5 inhibition or genetic knockdown of ERK5.
-
Targeting the Pathway Upstream: Using a MEK5 inhibitor such as BIX02189 offers an alternative strategy to block ERK5 pathway activation without directly engaging the ERK5 protein, thereby avoiding the issue of paradoxical activation.[9][10]
-
Exploring Dual Inhibition: For contexts where pathway crosstalk or compensation is a factor, dual inhibitors like ADTL-EI1712 (ERK1/5) may offer a strategic advantage.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. nbs-bio.com [nbs-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK5 activation of MEF2-mediated gene expression plays a critical role in BDNF-promoted survival of developing but not mature cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
A Head-to-Head Battle of Potency and Precision: Unpacking the Selectivity of ERK5 Inhibitors Xmd17-109 and AX15836
For researchers navigating the landscape of ERK5 inhibition, the choice between tool compounds can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two prominent ERK5 inhibitors, Xmd17-109 and AX15836, focusing on their potency, selectivity, and mechanistic nuances. Our analysis, supported by experimental data, aims to equip scientists and drug development professionals with the critical information needed to select the most appropriate inhibitor for their research needs.
Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound and AX15836 have emerged as valuable chemical probes to dissect the biological functions of ERK5. While both compounds effectively inhibit ERK5's kinase activity, they exhibit distinct profiles in terms of potency and selectivity.
Potency: A Clear Distinction
Biochemical assays reveal a significant difference in the potency of this compound and AX15836. AX15836 is a highly potent inhibitor of ERK5 with a reported half-maximal inhibitory concentration (IC50) of 8 nM.[1] In contrast, this compound demonstrates a more moderate potency, with a reported IC50 for ERK5 of 162 nM.[2] This stark difference in potency suggests that AX15836 can achieve significant ERK5 inhibition at much lower concentrations, potentially minimizing off-target effects.
| Compound | Target | IC50 (nM) |
| AX15836 | ERK5 | 8[1][3] |
| This compound | ERK5 | 162[2] |
| LRRK2[G2019S] | 339[2] |
Selectivity Profile: A Tale of Two Inhibitors
The selectivity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target. Kinome-wide profiling has become the gold standard for assessing inhibitor selectivity.
AX15836 has been shown to be a highly selective ERK5 inhibitor. It has been profiled against a panel of over 200 kinases and demonstrated greater than 1,000-fold selectivity for ERK5.[1][3] It also exhibits selectivity over the bromodomain-containing protein BRD4, with a dissociation constant (Kd) of 3,600 nM.[3]
This compound , while a potent ERK5 inhibitor, also displays activity against other kinases. Notably, it inhibits Leucine-rich repeat kinase 2 (LRRK2) with a G2019S mutation, a kinase implicated in Parkinson's disease, with an IC50 of 339 nM.[2] A KINOMEscan selectivity screen of this compound (also referred to as ERK5-IN-1) revealed a selectivity score of 0.007, indicating it interacts with a small fraction of the 442 kinases tested.[4] Besides ERK5, it showed activity against DCAMKL2 and PLK4.[4] Another study indicated that the cellular effects of this compound might also be influenced by its inhibition of BRD4.[5]
This difference in selectivity is a critical consideration for researchers. For studies requiring highly specific inhibition of ERK5, AX15836 presents a clear advantage. However, the polypharmacology of this compound could be leveraged in specific contexts where the dual inhibition of ERK5 and other kinases like LRRK2 is desired.
A Mechanistic Twist: Paradoxical Activation of ERK5 Signaling
A crucial and somewhat counterintuitive finding is that both this compound and AX15836, despite inhibiting the kinase activity of ERK5, can paradoxically lead to the activation of its transcriptional functions.[6][7] This occurs because the binding of these inhibitors to the ERK5 kinase domain induces a conformational change that promotes the nuclear translocation of ERK5, where it can then act as a transcriptional regulator.[7] This phenomenon underscores the dual nature of ERK5 as both a kinase and a transcriptional activator and highlights the importance of carefully interpreting cellular data obtained with these inhibitors.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, a clear understanding of the experimental protocols is essential. Below are summaries of common assays used to characterize ERK5 inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERK5.
Objective: To determine the IC50 value of an inhibitor against purified ERK5.
Protocol:
-
Recombinant human ERK5 enzyme is incubated with a specific substrate (e.g., a peptide or protein substrate like myelin basic protein) and ATP in a suitable reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Using assays that generate a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.
-
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular ERK5 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of ERK5 in a cellular context, which is a key marker of its activation.
Objective: To determine the cellular potency (EC50) of an inhibitor in blocking ERK5 activation.
Protocol:
-
Cells are cultured and then typically serum-starved to reduce basal ERK5 activity.
-
Cells are pre-treated with various concentrations of the inhibitor for a specific duration.
-
ERK5 signaling is stimulated with an appropriate agonist (e.g., epidermal growth factor [EGF] or sorbitol).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK5 (p-ERK5).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total ERK5.
-
The band intensities are quantified, and the ratio of p-ERK5 to total ERK5 is calculated to determine the extent of inhibition.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ERK5 Inhibitors: Xmd17-109 and BAY-885
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a promising therapeutic target in oncology. This has led to the development of small molecule inhibitors aimed at blocking its activity. This guide provides a detailed, head-to-head comparison of two prominent ERK5 inhibitors, Xmd17-109 and BAY-885, focusing on their performance, selectivity, and the paradoxical effects that characterize their mechanism of action.
At a Glance: Key Performance Metrics
A summary of the key biochemical and cellular potencies of this compound and BAY-885 is presented below. While both compounds effectively inhibit the kinase activity of ERK5, BAY-885 demonstrates higher potency in biochemical assays.
| Parameter | This compound | BAY-885 | Reference |
| Target | ERK5 (BMK1/MAPK7) | ERK5 (BMK1/MAPK7) | [1][2] |
| Biochemical IC50 | 162 nM | 35 - 40 nM | [1][2] |
| Cellular EC50 (ERK5 Autophosphorylation) | 90 nM (HeLa cells) | Not explicitly reported | [1] |
| Cellular IC50 (MEF2 Reporter Assay) | Not explicitly reported | 115 nM (SN12C-MEF2-luc cells) | [2] |
Mechanism of Action and the Paradoxical Activation
Both this compound and BAY-885 are ATP-competitive inhibitors that target the kinase domain of ERK5. A critical and shared characteristic of these inhibitors is the phenomenon of "paradoxical activation." While they successfully inhibit the kinase activity of ERK5, they have been shown to paradoxically promote the transcriptional activity of ERK5's C-terminal transactivation domain (TAD). This occurs because inhibitor binding to the kinase domain induces a conformational change in ERK5, leading to its nuclear translocation and the activation of its transcriptional functions.[1][3] This dual effect is a crucial consideration for interpreting experimental results and for the therapeutic application of these compounds.
Caption: ERK5 signaling pathway and the dual effect of inhibitors.
Selectivity and Off-Target Effects
A key differentiator between this compound and BAY-885 is their selectivity profile. While both are potent ERK5 inhibitors, this compound has been reported to have significant off-target activities, most notably against Bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2).[1] In contrast, BAY-885 is described as a highly selective ERK5 inhibitor with weak inhibition of other kinases.[2][4] This high selectivity makes BAY-885 a more precise tool for studying the specific roles of ERK5 kinase activity.
| Inhibitor | Primary Target | Notable Off-Targets | Reference |
| This compound | ERK5 | BRD4, LRRK2 | [1] |
| BAY-885 | ERK5 | Minimal off-target activity reported | [2][4] |
Comparative Experimental Data
Direct head-to-head comparisons of this compound and BAY-885 in the same experimental settings are limited in the published literature. However, data from studies using similar assays allow for a comparative analysis.
Paradoxical Activation in a MEF2D:GAL4 Reporter Assay
One study investigated the paradoxical activation of several ERK5 inhibitors, including this compound and BAY-885, using a MEF2D:GAL4 reporter assay in HEK293 cells.[1] This assay specifically measures the transcriptional activity of ERK5. The results indicated that both compounds induce paradoxical activation of ERK5's transcriptional function, albeit to differing degrees.
Note: The following data is an illustrative summary based on published findings and may not represent a direct side-by-side experiment.
| Inhibitor | Fold Activation of MEF2D:GAL4 Reporter | Reference |
| This compound | Significant paradoxical activation observed | [1] |
| BAY-885 | Paradoxical activation observed | [1] |
Effects on Cancer Cell Viability
The impact of this compound and BAY-885 on the viability of cancer cells has been investigated in separate studies. These findings highlight the context-dependent efficacy of these inhibitors.
-
This compound: In A498 clear cell renal cell carcinoma cells, this compound induced apoptosis and had an IC50 of 1.3 µM for cell viability.[5]
-
BAY-885: In breast cancer cell lines, BAY-885 inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 3.84 µM in MCF7 cells to >100 µM in MCF10A (non-tumorigenic) cells.[6] In another study, despite its high potency in biochemical and cellular on-target assays, BAY-885 failed to inhibit the proliferation of several cancer cell lines with ERK5 genomic amplification or constitutive activation.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of ERK5.
-
Reaction Setup: Recombinant active ERK5 enzyme is incubated with a specific peptide substrate and a concentration gradient of the inhibitor (this compound or BAY-885).
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical kinase inhibition assay.
MEF2 Reporter Assay for Paradoxical Activation
This cell-based assay is used to measure the transcriptional activity of ERK5.
-
Cell Transfection: HEK293 cells are transiently transfected with plasmids encoding a GAL4-MEF2D fusion protein, a luciferase reporter gene under the control of a GAL4 upstream activation sequence (GAL4:LUC), and a constitutively active form of MEK5 (MEK5D) to stimulate the pathway. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Inhibitor Treatment: Following transfection, cells are treated with a dose range of the ERK5 inhibitor (this compound or BAY-885) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for inhibitor action and reporter gene expression.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold activation relative to the vehicle control is then calculated to determine the extent of paradoxical activation.[1]
Cell Viability Assay
This assay determines the effect of the inhibitors on cell proliferation and survival.
-
Cell Seeding: Cancer cells of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or BAY-885) or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent method. Common reagents include MTT, which measures metabolic activity, or CellTiter-Glo, which quantifies ATP levels.
-
Data Analysis: The signal from treated wells is normalized to the vehicle-treated control wells to calculate the percentage of cell viability. The IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) is determined from the dose-response curve.
Conclusion
This compound and BAY-885 are both potent inhibitors of ERK5 kinase activity. However, they exhibit key differences that are critical for their application in research and drug development.
-
Potency and Selectivity: BAY-885 is a more potent and significantly more selective inhibitor of ERK5 compared to this compound, which has known off-target effects on BRD4 and LRRK2. The high selectivity of BAY-885 makes it a superior tool for specifically interrogating the kinase-dependent functions of ERK5.
-
Paradoxical Activation: Both inhibitors paradoxically activate the transcriptional activity of ERK5. This dual mechanism of action must be carefully considered when interpreting cellular and in vivo data, as the observed phenotype may be a composite of both kinase inhibition and transcriptional activation.
-
Cellular Efficacy: The anti-proliferative effects of both inhibitors appear to be highly context-dependent, with varying efficacy across different cancer cell lines. The lack of a consistent anti-proliferative effect for BAY-885, despite its high on-target potency, raises important questions about the role of ERK5 kinase activity versus its transcriptional functions in cancer cell survival.
For researchers aiming to specifically study the consequences of ERK5 kinase inhibition, the high selectivity of BAY-885 makes it the preferred choice. However, careful experimental design, including the use of appropriate controls and orthogonal approaches such as genetic knockdown, is essential to dissect the complex biological outcomes resulting from the paradoxical activation of ERK5's transcriptional activity. The off-target effects of This compound should be carefully considered, and its use may require counter-screening against its known off-targets to ensure that observed effects are indeed due to ERK5 inhibition.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Xmd17-109 On-Target Effects: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to confirm the on-target effects of Xmd17-109, a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). We present a detailed analysis of experimental data, protocols, and alternative validation methods to assist researchers in designing robust target validation studies.
This compound is a potent inhibitor of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation, differentiation, and survival.[1] However, like many small molecule inhibitors, this compound is not without off-target effects, including inhibition of BRD4 and LRRK2, and a paradoxical activation of ERK5's transcriptional activity.[2][3] These off-target activities can complicate the interpretation of experimental results, making it crucial to employ rigorous methods to confirm that the observed phenotype is a direct consequence of ERK5 inhibition.
Comparing this compound and ERK5 siRNA: A Phenotypic Analysis
The gold standard for validating the on-target effects of a small molecule inhibitor is to compare its phenotypic consequences with those induced by genetic knockdown of the target protein. In this context, siRNA-mediated silencing of ERK5 provides a powerful tool to dissect the specific contributions of ERK5 inhibition to the cellular response observed with this compound treatment.
Quantitative Data Summary
The following tables summarize the effects of this compound and ERK5 siRNA on key cellular processes. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effect on Cell Viability (IC50/GI50)
| Treatment | Cell Line | Assay | IC50/GI50 | Reference |
| This compound | A498 (Renal Carcinoma) | MTS Assay | 1.3 µM | [5] |
| ERK5 siRNA | HuCCT-1 (Cholangiocarcinoma) | MTT Assay | Significant decrease in viability | [6] |
| ERK5 siRNA | CCLP-1 (Cholangiocarcinoma) | MTT Assay | Significant decrease in viability | [6] |
Table 2: Effect on Cell Proliferation
| Treatment | Cell Line | Assay | Effect on Proliferation | Reference |
| This compound | Various Cancer Cell Lines | Proliferation Assays | Inhibition of proliferation | [1] |
| ERK5 siRNA | LNCaP (Prostate Cancer) | Cell Proliferation Assay | ~90% decrease in proliferation | [7] |
| ERK5 siRNA | C4-2 (Prostate Cancer) | Cell Proliferation Assay | ~90% decrease in proliferation | [7] |
| ERK5 siRNA | Ishikawa (Endometrial Cancer) | Proliferation Assay | Significant impairment | [4] |
| ERK5 siRNA | AN3CA (Endometrial Cancer) | Proliferation Assay | Significant impairment | [4] |
Experimental Protocols
To aid in the design of your experiments, we provide detailed protocols for key assays used in the validation of this compound's on-target effects.
Protocol 1: ERK5 Knockdown using siRNA and Western Blot Analysis
This protocol outlines the steps for transiently silencing ERK5 expression using siRNA followed by confirmation of knockdown via Western blotting.
Materials:
-
ERK5 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERK5 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50-100 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Densitometry Analysis: Quantify band intensities to determine the percentage of ERK5 knockdown.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound or ERK5 siRNA on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Treatment:
-
For this compound: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
For ERK5 siRNA: Transfect cells with ERK5 siRNA or control siRNA as described in Protocol 1 (scaled down for 96-well plates).
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value for this compound or the percentage inhibition for ERK5 siRNA.
Alternative On-Target Validation Methods
Beyond siRNA-mediated knockdown, several other techniques can be employed to confirm the on-target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Brief Protocol:
-
Treat intact cells or cell lysates with this compound or vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble ERK5 at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve of ERK5 in the presence of this compound indicates direct target engagement.[8][9][10][11][12]
Kinase Binding Assays
In vitro kinase binding assays directly measure the interaction between an inhibitor and the kinase. These assays are crucial for determining the binding affinity (e.g., Ki or Kd) of this compound to ERK5. Various formats are available, including fluorescence resonance energy transfer (FRET)-based assays like LanthaScreen®.
Brief Protocol (LanthaScreen® Eu Kinase Binding Assay):
-
A europium-labeled anti-tag antibody is bound to the ERK5 kinase.
-
An Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase, resulting in a high FRET signal.
-
Addition of this compound competes with the tracer for binding to the ATP pocket of ERK5, leading to a decrease in the FRET signal.
-
The degree of FRET inhibition is proportional to the binding affinity of this compound for ERK5.
Kinase Activity Assays
These assays measure the catalytic activity of ERK5 and the ability of this compound to inhibit this activity. They typically involve incubating the kinase with a substrate and ATP, and then detecting the phosphorylated product.
Brief Protocol:
-
Incubate recombinant ERK5 enzyme with a specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of this compound.
-
After the reaction, quantify the amount of phosphorylated substrate using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The IC50 value of this compound for ERK5 kinase activity can then be determined.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing the phenotypic effects of ERK5 siRNA and this compound.
References
- 1. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. miR-143 Interferes with ERK5 Signaling, and Abrogates Prostate Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating XMD17-109's Effect on Downstream Targets: A Comparative Guide
For researchers and drug development professionals investigating the ERK5 signaling pathway, validating the efficacy and specificity of inhibitors is paramount. This guide provides a comprehensive comparison of XMD17-109, a potent ERK5 inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular interactions and workflows.
The ERK5 Signaling Pathway and Inhibitor Intervention
The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct MAPK signaling cascade. This pathway is initiated by various extracellular stimuli, leading to the sequential activation of MEKK2/3, MEK5, and finally ERK5. Activated ERK5 translocates to the nucleus and phosphorylates a variety of transcription factors, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. This compound and its alternatives are ATP-competitive inhibitors that target the kinase domain of ERK5, aiming to block these downstream effects.
Comparative Analysis of ERK5 Inhibitors
A critical aspect of validating this compound is comparing its performance against other known ERK5 inhibitors. The following tables summarize key quantitative data for this compound and its common alternatives, XMD8-92 and AX15836.
Table 1: Biochemical Potency and Off-Target Profile
| Inhibitor | Target | IC50/Kd (ERK5) | Off-Target(s) | IC50/Kd (Off-Target) | Reference(s) |
| This compound | ERK5 | 162 nM (IC50) | LRRK2[G2019S] | 339 nM (IC50) | [1] |
| XMD8-92 | ERK5 | 80 nM (Kd) | BRD4 | 190 nM (Kd) | [1] |
| LRRK2 | - | [1] | |||
| AX15836 | ERK5 | 8 nM (IC50) | BRD4 | 3,600 nM (Kd) | [1] |
Note: A significant consideration when using these inhibitors is their off-target effects. XMD8-92, for instance, exhibits potent inhibition of BRD4, an epigenetic reader, which can confound the interpretation of its effects on the ERK5 pathway.[1] AX15836 was developed to have greater selectivity for ERK5 over BRD4.[1]
A Critical Caveat: Paradoxical Activation
A crucial finding in the study of ERK5 inhibitors, including this compound, is the phenomenon of "paradoxical activation." While these compounds effectively inhibit the kinase activity of ERK5, they can induce a conformational change in the protein.[1] This change exposes the C-terminal nuclear localization signal (NLS), leading to the translocation of ERK5 to the nucleus and subsequent activation of its transcriptional activation domain (TAD).[1][2] This on-target effect can result in the transcription of certain ERK5-dependent genes, even in the absence of its kinase activity.[1] Researchers must be aware of this paradoxical effect when interpreting experimental results.
Experimental Protocols for Validating Downstream Target Effects
To rigorously validate the effect of this compound on ERK5's downstream targets, a combination of biochemical and cell-based assays is recommended. Below are detailed protocols for key experiments.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the effects of this compound on its downstream targets.
Protocol 1: Western Blot Analysis of Downstream Target Phosphorylation
This method assesses the ability of this compound to inhibit the phosphorylation of key downstream targets of ERK5 in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or A498 cells) in the appropriate growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound, an alternative inhibitor (e.g., XMD8-92, AX15836), or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known ERK5 activator (e.g., EGF or sorbitol) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of MEF2, c-Fos, and CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: MEF2-Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of MEF2, a direct downstream target of ERK5.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a MEF2-responsive luciferase reporter plasmid, a constitutively active MEK5 (MEK5D) expression plasmid to activate the ERK5 pathway, and a Renilla luciferase plasmid (for normalization).
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound, an alternative inhibitor, or a vehicle control for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.
-
Protocol 3: In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ERK5.
-
Assay Setup:
-
In a kinase assay buffer, combine recombinant active ERK5 protein and a suitable substrate (e.g., a MEF2C peptide).
-
Add various concentrations of this compound, an alternative inhibitor, or a vehicle control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the on-target effects of this compound on its downstream signaling pathways, while also considering the important nuances of off-target activities and paradoxical activation. This comprehensive approach is essential for the accurate interpretation of experimental data and for advancing the development of targeted therapies for diseases driven by dysregulated ERK5 signaling.
References
Assessing the Specificity of Xmd17-109 in Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Xmd17-109, focusing on its specificity and performance relative to other known ERK5 inhibitors. The information presented herein is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Comparative Kinase Inhibition Profile
| Inhibitor | Primary Target | IC50 / Kd (nM) | Key Off-Targets | IC50 / Kd (nM) |
| This compound | ERK5 | 162 (IC50)[1] | LRRK2[G2019S] | 339 (IC50)[1] |
| BRD4 | Data not available | |||
| XMD8-92 | ERK5 | 80 (Kd) | BRD4 | 170 (Kd) |
| AX15836 | ERK5 | 8 (IC50) | BRD4 | 3600 (Kd) |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency or affinity. The lack of comprehensive screening data for this compound limits a broader comparison of its off-target profile.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., recombinant ERK5), the substrate (e.g., a specific peptide), ATP, and the test inhibitor (this compound) at various concentrations in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
KINOMEscan™ Profiling (Competition Binding Assay)
This high-throughput assay measures the binding affinity of a test compound against a large panel of kinases.
Protocol:
-
Assay Components:
-
A panel of DNA-tagged recombinant human kinases.
-
An immobilized, active-site directed ligand.
-
The test compound (e.g., this compound).
-
-
Competition Binding:
-
The DNA-tagged kinase, immobilized ligand, and test compound are combined in a multi-well plate.
-
The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Quantification:
-
The amount of kinase bound to the solid support (immobilized ligand) is quantified by eluting the bound kinase and measuring the associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to a DMSO control.
-
A lower amount of captured kinase indicates stronger binding of the test compound. The results are often reported as percent of control or as a dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor (this compound) or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions or lysates to a range of temperatures.
-
-
Protein Precipitation and Separation:
-
Cool the samples and lyse the cells (if not already done).
-
Centrifuge to pellet the precipitated (unfolded) proteins.
-
-
Detection:
-
Analyze the soluble protein fraction by techniques such as Western blotting or mass spectrometry to quantify the amount of the target protein (ERK5) that remained soluble at each temperature.
-
-
Data Analysis:
-
Binding of the inhibitor stabilizes the target protein, leading to a higher melting temperature. The shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Mandatory Visualization
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling cascade, a key pathway in cellular proliferation, differentiation, and survival.
Caption: Simplified ERK5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: A typical experimental workflow for characterizing the specificity of a kinase inhibitor.
References
A Comparative Guide to ERK5 Inhibitors for In Vivo Research: Xmd17-109 vs. JWG-071
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent ERK5 inhibitors, Xmd17-109 and JWG-071. The information presented is intended to assist researchers in selecting the appropriate tool compound for their preclinical studies by offering a detailed analysis of their biochemical properties, selectivity, and reported in vivo efficacy.
At a Glance: Key Properties of this compound and JWG-071
| Feature | This compound (ERK5-IN-1) | JWG-071 |
| Primary Target | Extracellular signal-regulated kinase 5 (ERK5) | Extracellular signal-regulated kinase 5 (ERK5) |
| Potency (IC50) | 162 nM | 88 nM[1] |
| Selectivity Profile | Potent ERK5 inhibitor. Known off-target activity against BRD4. | Improved selectivity against BRD4 compared to earlier ERK5 inhibitors.[2] Known off-target activity against LRRK2, DCAMKL1, and PLK4.[2] |
| Paradoxical Activation | Has been reported to cause paradoxical activation of ERK5 transcriptional activity.[3] | The potential for paradoxical activation has been noted for ERK5 inhibitors of this class. |
| Reported In Vivo Efficacy | Has been used in a clear cell renal cell carcinoma xenograft model.[4] | Demonstrated tumor growth inhibition in an endometrial cancer xenograft model.[5][6] |
| Oral Bioavailability | Information not readily available. | 84% in mice.[6] |
In-Depth Analysis: Mechanism of Action and Selectivity
Both this compound and JWG-071 are potent inhibitors of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various cancers, making it an attractive therapeutic target.
This compound , also known as ERK5-IN-1, is a well-characterized and selective inhibitor of ERK5. However, it is important to note its off-target activity against Bromodomain-containing protein 4 (BRD4), an epigenetic reader that can influence the interpretation of experimental results.
JWG-071 was developed from the same diazepinone scaffold as earlier ERK5 inhibitors with a focus on improving selectivity against BRD4.[2] While demonstrating significantly reduced BRD4 activity, it retains inhibitory effects on other kinases, including Leucine-rich repeat kinase 2 (LRRK2), Doublecortin-like kinase 1 (DCAMKL1), and Polo-like kinase 4 (PLK4).[2]
A critical consideration when using these inhibitors is the phenomenon of paradoxical activation . Studies have shown that some ERK5 kinase inhibitors, including this compound, can induce a conformational change in the ERK5 protein, leading to the paradoxical activation of its transcriptional activity, even while its kinase activity is inhibited.[3] This highlights the complexity of targeting ERK5 and underscores the importance of carefully evaluating downstream signaling events in any experiment.
Signaling Pathway and Experimental Workflow
To visualize the cellular context of ERK5 inhibition and the general workflow of an in vivo study, the following diagrams are provided.
Caption: Simplified ERK5 signaling pathway and points of inhibition.
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
Below are the detailed experimental protocols for in vivo studies as cited in the literature.
JWG-071: Endometrial Cancer Xenograft Model
-
Cell Line: Ishikawa human endometrial adenocarcinoma cells.
-
Animal Model: Athymic nude female mice.
-
Tumor Implantation: 4 x 10^6 Ishikawa cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a volume of 80-100 mm³.
-
Formulation and Dosing:
-
Vehicle Control: The specific vehicle was not detailed in the provided source. A common vehicle for in vivo studies with small molecule inhibitors is a solution of DMSO, PEG300, Tween-80, and saline.
-
Monitoring: Tumor volumes were measured three times a week using the formula: (length × width²)/2.[5][6]
-
Results: JWG-071 treatment significantly impaired the growth of endometrial tumor xenografts.[5][6]
This compound: Clear Cell Renal Cell Carcinoma Model (Data from a study using a related inhibitor, XMD8-92, and in vitro data for this compound)
While a detailed in vivo protocol for this compound was not available in the direct search results, a study on clear cell renal cell carcinoma (ccRCC) provides context for its potential in vivo application and reports its in vitro efficacy.
-
Cell Line (in vitro): A498 human clear cell renal cell carcinoma cells.
-
In Vitro Efficacy (IC50): The IC50 of this compound in A498 cells was determined to be 1.3 µM.[4]
-
In Vivo Context (from XMD8-92 study):
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: A498 cells were subcutaneously injected.
-
Treatment (XMD8-92): The study utilized XMD8-92, a related ERK5 inhibitor, in the xenograft model and demonstrated tumor growth suppression.
-
-
Proposed In Vivo Protocol for this compound (General Guidance): Based on common practices, a potential in vivo study with this compound could involve:
-
Formulation: A suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dosing: Dose-ranging studies would be necessary to determine the optimal dose, which could be informed by the in vitro potency and the tolerability of the compound in the animal model.
-
Administration: Intraperitoneal or oral administration routes would be evaluated.
-
Conclusion and Recommendations
Both this compound and JWG-071 are valuable tools for investigating the role of ERK5 in vivo. The choice between these two inhibitors will depend on the specific requirements of the study.
-
JWG-071 is a suitable choice for researchers prioritizing selectivity against BRD4 and for studies where oral administration is preferred, given its reported high oral bioavailability.[6] The availability of a detailed in vivo protocol for an endometrial cancer model provides a solid starting point for study design.
-
This compound remains a potent and widely used ERK5 inhibitor. However, researchers must consider its off-target effects on BRD4 and the potential for paradoxical activation of ERK5's transcriptional activity. It is crucial to include appropriate controls and downstream target analysis to accurately interpret the findings.
For any in vivo study, it is imperative to conduct preliminary tolerability and pharmacokinetic studies to establish a safe and effective dosing regimen for the chosen inhibitor in the specific animal model and to adhere to all institutional animal care and use guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Therapeutic Potential of Xmd17-109 and Other MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of Xmd17-109, a novel ERK5 inhibitor, in comparison to other inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The content is designed to offer an objective analysis supported by experimental data to aid in research and drug development decisions.
Introduction to MAPK Signaling and the Role of ERK5
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] The MAPK family includes four main subfamilies: ERK1/2, JNK, p38, and ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1).[1] While the ERK1/2 pathway is the most extensively studied, the ERK5 pathway has emerged as a significant contributor to cancer development and progression, making it an attractive target for therapeutic intervention.[2][3]
ERK5 is the terminal kinase in a three-tiered cascade initiated by various extracellular stimuli such as growth factors and stress.[4][5] These signals lead to the activation of upstream kinases, primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5.[3][4] Activated MEK5 then phosphorylates and activates ERK5.[3] Downstream targets of ERK5 include several transcription factors like the myocyte enhancer factor 2 (MEF2) family, c-Fos, and c-Myc, which regulate the expression of genes involved in cell survival and proliferation.[2][5]
This compound: A Novel ERK5 Inhibitor
This compound is a novel and specific inhibitor of ERK5 with a reported IC50 of 162 nM in biochemical assays.[6] It functions by competing with ATP for binding to the kinase domain of ERK5, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparative Analysis of MAPK Inhibitors
To evaluate the therapeutic potential of this compound, it is essential to compare its performance against other MAPK inhibitors. This comparison includes other selective ERK5 inhibitors as well as inhibitors targeting the well-characterized ERK1/2 pathway.
Table 1: Biochemical Potency of Selected MAPK Inhibitors
| Inhibitor | Target(s) | IC50 / Kd | Reference(s) |
| This compound | ERK5 | 162 nM (IC50) | [6] |
| XMD8-92 | ERK5, BRD4 | 80 nM (Kd) for ERK5, 170 nM (Kd) for BRD4(1) | [7] |
| AX15836 | ERK5 | 8 nM (IC50) | [8] |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (IC50 for ERK2) | [2][5] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM (IC50 for ERK1), 0.3 nM (IC50 for ERK2) | [3][4] |
Table 2: Cellular Activity of Selected MAPK Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Potency (IC50/EC50) | Reference(s) |
| This compound | A498 (renal carcinoma) | Apoptosis Assay | Induces apoptosis | |
| XMD8-92 | A498 (renal carcinoma) | MTS Assay | ~1-2 µM | |
| AX15836 | HeLa, HUVEC | Cytokine Response | Ineffective (>10 µM) | [8] |
| Ulixertinib (BVD-523) | A375 (melanoma) | Cell Proliferation | 180 nM | [2] |
| Ravoxertinib (GDC-0994) | A375 (melanoma) | p-RSK Inhibition | 140 nM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant active kinase (e.g., ERK5)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and varying concentrations of the test inhibitor in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP into ATP and to catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test inhibitor
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.[8]
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[8]
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.[7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The ERK5 signaling cascade.
Caption: Workflow for a biochemical kinase assay.
Caption: Workflow for a cell viability MTS assay.
Discussion and Therapeutic Potential
The data presented in this guide highlight the therapeutic potential of targeting the ERK5 pathway. This compound emerges as a specific inhibitor of ERK5, which could offer advantages in minimizing off-target effects compared to dual-specificity inhibitors like XMD8-92 that also target BRD4.[7] The high potency of AX15836 for ERK5 is noteworthy, though its cellular efficacy may be context-dependent.[8]
In comparison to ERK1/2 inhibitors such as Ulixertinib and Ravoxertinib, which have shown potent anti-proliferative effects in various cancer models, targeting ERK5 provides an alternative strategy, particularly in cancers where the ERK5 pathway is a key driver of malignancy or where resistance to ERK1/2 inhibition develops.
The choice of inhibitor for a specific therapeutic application will depend on a variety of factors, including the genetic background of the cancer, the specific signaling pathways that are dysregulated, and the desired selectivity profile of the drug. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other ERK5 inhibitors in various disease contexts.
Conclusion
This comparative guide provides a snapshot of the current landscape of MAPK inhibitors, with a focus on the emerging ERK5 inhibitor, this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals. The continued investigation into the nuanced roles of different MAPK pathways and the development of highly selective inhibitors will be crucial in advancing targeted cancer therapies.
References
- 1. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating Xmd17-109 Results with Genetic Models
For researchers, scientists, and drug development professionals, the validation of a small molecule inhibitor's effects is a critical step in preclinical research. This guide provides a comprehensive comparison of the pharmacological inhibitor Xmd17-109 with genetic models for targeting the Extracellular signal-regulated kinase 5 (ERK5). By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate a thorough understanding of the nuances involved in cross-validating this compound's on-target effects and potential off-target or paradoxical activities.
Introduction to this compound and ERK5
This compound is a potent and selective inhibitor of ERK5 (also known as MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MEK5/ERK5 pathway is activated by various stimuli, including growth factors and stress, and plays a crucial role in regulating cell proliferation, differentiation, survival, and angiogenesis.[2][3][4] Dysregulation of the ERK5 pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6][7]
Genetic models, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of ERK5, provide a "gold standard" for validating the on-target effects of pharmacological inhibitors. Comparing the phenotypic outcomes of this compound treatment with those observed in ERK5 genetic loss-of-function models is essential for confirming the inhibitor's mechanism of action and identifying any potential off-target or unexpected effects.
Quantitative Data Comparison
The following tables summarize the comparative effects of this compound and ERK5 genetic knockdown/knockout on various cellular processes.
Table 1: Comparison of this compound and ERK5 Genetic Knockdown on Cell Viability and Proliferation
| Parameter | This compound Treatment | ERK5 siRNA/shRNA Knockdown | Cell Lines | Key Findings |
| Inhibition of Cell Proliferation | Dose-dependent decrease | Significant reduction | Glioblastoma (T98G), Lung Cancer (A549) | Both pharmacological inhibition and genetic knockdown of ERK5 lead to a reduction in cancer cell proliferation.[6][7][8] |
| Induction of Apoptosis | Increase in apoptotic cells | Not consistently reported to induce apoptosis on its own | Clear Cell Renal Cell Carcinoma (A498) | This compound has been shown to induce apoptosis in certain cancer cell lines.[9] |
| IC50/EC50 Values | IC50: ~1.3 µM (A498 cells) | N/A | A498 | Provides a quantitative measure of the concentration of this compound required to inhibit 50% of a biological process.[9] |
Table 2: Comparison of Phenotypes in Pharmacological vs. Genetic Inhibition of ERK5
| Phenotype | This compound Treatment | ERK5 Knockout (in vivo) | Model System | Key Findings |
| Cardiovascular Development | Not extensively studied | Embryonic lethality due to cardiovascular defects and abnormal angiogenesis.[4][10][11] | Mouse models | Genetic loss of ERK5 has profound developmental consequences, highlighting its critical physiological role.[4][10][11] |
| Tumor Growth in Xenografts | Suppression of tumor growth | Disrupted tumor growth kinetics | Lung Cancer, Glioblastoma | Both approaches demonstrate the importance of ERK5 in promoting tumor growth in vivo.[5][7] |
| Paradoxical Transcriptional Activation | Can promote nuclear localization and transcriptional activity of ERK5's C-terminal transactivation domain.[1] | Complete loss of function, no transcriptional activity. | Cellular models | A critical distinction where the inhibitor can have opposing effects to genetic knockout on the non-catalytic functions of ERK5.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in this guide.
ERK5 Knockdown using siRNA
Objective: To transiently reduce the expression of ERK5 in cultured cells to study the functional consequences.
Materials:
-
ERK5-specific siRNA duplexes and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
6-well plates
-
Target cells (e.g., T98G glioblastoma cells)
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with antibiotic-free complete medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute 20-80 pmol of ERK5 siRNA or control siRNA into 100 µL of serum-free medium.
-
In tube B, dilute the appropriate volume of lipid-based transfection reagent into 100 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Validation of Knockdown: Harvest the cells and validate the reduction in ERK5 protein expression by Western blotting or mRNA levels by qRT-PCR.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or ERK5 knockdown on cell metabolic activity, as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
For this compound treatment, add various concentrations of the inhibitor or DMSO vehicle control to the wells.
-
For siRNA experiments, perform the assay after the 48-72 hour incubation period post-transfection.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for ERK5 and Downstream Targets
Objective: To detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse treated or transfected cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.
Caption: The MEK5/ERK5 signaling cascade and points of intervention by this compound and siRNA.
Caption: Workflow for cross-validating this compound with ERK5 siRNA.
Conclusion and Recommendations
Cross-validation of this compound with genetic models is indispensable for robust target validation. While both pharmacological inhibition with this compound and genetic knockdown of ERK5 can lead to similar outcomes in terms of reducing cancer cell proliferation and tumor growth, it is crucial to be aware of their distinct mechanisms and potential for divergent effects.
A key consideration is the paradoxical activation of ERK5's transcriptional function by some small molecule inhibitors, including this compound.[1] This phenomenon, where the inhibitor blocks the kinase activity but promotes the nuclear translocation and transcriptional activity of the C-terminal domain of ERK5, is not observed with genetic knockout. Therefore, researchers should employ a multi-faceted approach:
-
Direct Comparison: Whenever possible, directly compare the effects of this compound with ERK5 knockdown or knockout in the same cellular context.
-
Multiple Assays: Utilize a range of assays that assess both the kinase-dependent and potentially kinase-independent functions of ERK5. This includes not only proliferation and survival assays but also reporter assays for ERK5-mediated transcription (e.g., MEF2-dependent reporters).[1]
-
Dose-Response and Time-Course Studies: Carefully characterize the concentration- and time-dependent effects of this compound to distinguish specific on-target effects from potential off-target or toxic effects at higher concentrations.
By integrating data from both pharmacological and genetic approaches, researchers can build a more complete and accurate understanding of the role of ERK5 in their system and the true potential of this compound as a therapeutic agent.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 6. Identification and Validation of ERK5 as a DNA Damage Modulating Drug Target in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Knockout of ERK5 causes multiple defects in placental and embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Next-Generation ERK5 Inhibitors: A Leap in Selectivity Beyond Xmd17-109
For Immediate Release
A new generation of highly selective Extracellular signal-regulated kinase 5 (ERK5) inhibitors, including AX15836, JWG-071, Compound 46, and BAY-885, demonstrates a significantly improved selectivity profile over the first-generation inhibitor Xmd17-109. This advancement is critical for researchers in oncology and inflammation, enabling more precise dissection of the ERK5 signaling pathway and reducing the confounding effects of off-target activities. This guide provides a comparative analysis of these next-generation inhibitors against this compound, supported by quantitative data and detailed experimental protocols.
A primary drawback of the widely used ERK5 inhibitor, this compound, is its significant off-target activity against Bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2).[1][2] This lack of specificity complicates the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to ERK5 inhibition. The development of next-generation inhibitors has focused on eliminating this BRD4 activity, a crucial step for accurately probing the therapeutic potential of targeting ERK5.[2][3]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the biochemical potency and key off-target activities of this compound and a selection of next-generation ERK5 inhibitors.
| Inhibitor | Target | Potency (IC50/Kd) | Key Off-Targets | BRD4 Activity | Reference |
| This compound | ERK5 | IC50: 162 nM | LRRK2 (IC50: 339 nM), BRD4 | Yes | [1] |
| AX15836 | ERK5 | IC50: 8 nM | Engineered to lack bromodomain activity | No | [1][4] |
| JWG-071 | ERK5 | Not specified | LRRK2, PLK2, DCAMKL1/2 | No | [1][5] |
| Compound 46 | ERK5 | IC50: 820 nM (in vitro) | DCAMKL3, JAK1, SLK, MAP3K15, TYK2, JAK2, MST2, DCAMKL1 | No | [5] |
| BAY-885 | ERK5 | IC50: 40 nM (enzymatic) | Minimal off-target activity reported | No | [4][6] |
ERK5 Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is essential to visualize the ERK5 signaling cascade and the general workflow for evaluating their efficacy and selectivity.
Figure 1: Simplified ERK5 Signaling Pathway.
Figure 2: Experimental Workflow for ERK5 Inhibitor Characterization.
A Note on Paradoxical Activation
A significant finding in the study of ERK5 inhibitors is the phenomenon of "paradoxical activation." Many kinase inhibitors, including both this compound and several next-generation compounds like AX15836 and BAY-885, can bind to the ERK5 kinase domain and induce a conformational change.[2][5] This change can lead to the nuclear translocation of ERK5 and subsequent activation of its C-terminal transcriptional activation domain (TAD), even while the kinase activity is inhibited.[1][2][5] This highlights the importance of assessing not only kinase inhibition but also the transcriptional activity of ERK5 when evaluating these compounds.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the direct inhibitory activity of a compound on ERK5 kinase by measuring its binding affinity (IC50).[7]
-
Objective: To determine the IC50 value of test compounds against ERK5.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. FRET occurs when both are bound. A test compound competes with the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human ERK5 protein.
-
LanthaScreen™ Eu-anti-tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the ERK5 enzyme/Eu-antibody mixture.
-
Add 5 µL of the Alexa Fluor™ 647-Tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.[7]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor engages with ERK5 within a cellular context.[8][9]
-
Objective: To confirm the binding of the inhibitor to ERK5 in intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. Unbound proteins aggregate and precipitate upon heating, while ligand-bound proteins remain in the soluble fraction.
-
Materials:
-
Cultured cells expressing ERK5.
-
Test compound and vehicle control (DMSO).
-
PBS and lysis buffer.
-
Equipment for heating (e.g., PCR machine), centrifugation, and protein quantification.
-
Reagents for Western blotting (SDS-PAGE, PVDF membrane, primary anti-ERK5 antibody, HRP-conjugated secondary antibody, ECL substrate).
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).[10]
-
Lyse the cells by freeze-thaw cycles.[9]
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.[9]
-
Collect the supernatant and quantify the amount of soluble ERK5 using Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for ERK5 at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble ERK5 against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
MEF2-Dependent Reporter Assay for Paradoxical Activation
This assay assesses the transcriptional activity of ERK5, which can be paradoxically activated by some inhibitors.[5]
-
Objective: To measure the effect of the inhibitor on ERK5's transcriptional activation of its substrate, MEF2.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing MEF2 binding sites. In cells co-transfected with this reporter, MEK5, and ERK5, the activation of ERK5 leads to MEF2 phosphorylation and subsequent luciferase expression.
-
Materials:
-
HEK293 cells or other suitable cell line.
-
Expression plasmids for HA-ERK5, a constitutively active MEK5 (EGFP-MEK5D), a GAL4-MEF2D fusion protein, a GAL4-luciferase reporter, and a Renilla luciferase control plasmid.[5]
-
Transfection reagent.
-
Test compound and vehicle control (DMSO).
-
Luciferase assay reagents.
-
-
Procedure:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
An increase in the normalized luciferase activity in the presence of the inhibitor, compared to the vehicle control, indicates paradoxical activation of ERK5's transcriptional function.[5]
-
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Xmd17-109
This document provides comprehensive, step-by-step guidance on the proper disposal procedures for Xmd17-109, a selective ERK5 inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Disclaimer: This guide is based on general laboratory safety principles for handling potent research chemicals. A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures for this compound, it is essential to be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with chemical splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential absorption. |
| Body Protection | A laboratory coat. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) with a secure lid. | "Hazardous Solid Waste: this compound", include the estimated amount and date of accumulation. |
| Liquid Waste | Collect all liquid waste containing this compound (e.g., experimental solutions, solvent rinses) in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container must be leak-proof with a secure cap. | "Hazardous Liquid Waste: this compound", include the solvent(s), estimated concentration, and date of accumulation. |
Step 2: Decontamination of Laboratory Equipment
All non-disposable labware and equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect Rinse Solvent: The rinse solvent must be collected as hazardous liquid waste.
-
Wash Labware: After the initial solvent rinse, wash the labware with soap and water.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure it is well-ventilated.
-
Wear PPE: Don the appropriate personal protective equipment before addressing the spill.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Collect Spill Debris: Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. Follow with a final wash of the area with soap and water.
Step 4: Final Disposal
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for Pickup: Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor for the final disposal of the hazardous waste. The primary recommended method for the disposal of potent research compounds is incineration by an approved hazardous waste vendor.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Xmd17-109
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Selective ERK5 Inhibitor, Xmd17-109.
This document provides crucial safety protocols and operational guidance for the laboratory use of this compound. Adherence to these procedures is paramount for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The following is a summary of essential safety measures.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side shields are required.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[1] Contaminated clothing should be changed immediately.[1]
-
Respiratory Protection: Not generally required unless aerosols are generated.[1] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
First Aid Measures
In the event of accidental exposure, follow these procedures:
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[1][2]
-
After Eye Contact: Rinse out with plenty of water. If contact lenses are present, remove them.[1][2]
-
After Swallowing: Make the victim drink water (two glasses at most). If feeling unwell, consult a physician.[2]
Operational and Disposal Plans
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability (up to 1 year).[3] |
| Storage Conditions | Keep the container tightly closed in a dry, well-ventilated place, and protected from light.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Never dispose of this compound or its contaminated materials down the drain or in regular trash.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Contaminated sharps like needles and syringes.[4]
-
-
Solid Waste Disposal: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed plastic bag. This bag should then be placed into a designated hazardous waste container.[4]
-
Liquid Waste Disposal: Collect all liquid waste containing this compound in a leak-proof, sealable container that is compatible with the solvents used (e.g., DMSO, saline).[4][5]
-
Sharps Disposal: All sharps contaminated with this compound must be disposed of immediately into a puncture-proof, compliant sharps container that is clearly labeled as containing hazardous chemical waste.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Final Disposal: Store the sealed and labeled hazardous waste containers in a designated, secure area. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 11-cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one |
| Synonym | ERK5-IN-1 |
| CAS Number | 1435488-37-1 |
| Molecular Formula | C₃₆H₄₆N₈O₃ |
| Molecular Weight | 638.8 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL (3.91 mM) |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.91 mM); Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.91 mM); Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.91 mM); Clear solution |
If precipitation or phase separation occurs during preparation, heat and/or sonication can be used to aid dissolution.[3]
Biological Activity
| Target | IC₅₀ / EC₅₀ | Assay Type |
| ERK5 | IC₅₀ = 162 nM | Enzyme Assay |
| ERK5 Autophosphorylation | EC₅₀ = 90 nM | HeLa Cells |
| AP-1 Transcriptional Activity | EC₅₀ = 4.2 µM | |
| LRRK2[G2019S] | IC₅₀ = 339 nM | Enzyme Assay |
Experimental Protocols
Protocol 1: In Vitro ERK5 Inhibition Assay (Western Blot)
Objective: To determine the cellular potency of this compound in inhibiting ERK5 phosphorylation.
Methodology:
-
Cell Culture: Plate HeLa cells in appropriate culture dishes and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL), for 15-30 minutes to induce ERK5 phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells with an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK5 overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody for total ERK5 as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK5 and total ERK5 using densitometry software.
-
Calculate the ratio of phospho-ERK5 to total ERK5 for each treatment.
-
Normalize the data to the EGF-stimulated, vehicle-treated control.
-
Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., A498 clear cell renal cell carcinoma cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a standard cell culture incubator.
-
Assay Measurement (Example using CellTiter 96® AQueous One Solution Cell Proliferation Assay):
-
Add the CellTiter 96® AQueous One Solution reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
-
Mandatory Visualization
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling cascade. Various upstream stimuli, including growth factors and stress, activate a three-tiered kinase module. This begins with MAP3Ks (e.g., MEKK2/3) phosphorylating and activating the MAP2K, MEK5. MEK5, in turn, dually phosphorylates and activates ERK5 on its TEY motif. Activated ERK5 can then translocate to the nucleus to phosphorylate and activate transcription factors such as MEF2, leading to changes in gene expression that regulate cell proliferation, survival, and differentiation. This compound is a selective inhibitor of ERK5 kinase activity.
Caption: The ERK5 signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
